6-Bromobenzo[d]isothiazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRGJKVMKDCMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857535 | |
| Record name | 6-Bromo-1,2-benzothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-86-3 | |
| Record name | 6-Bromo-1,2-benzothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromobenzo[d]isothiazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-Bromobenzo[d]isothiazol-3-amine. In the absence of published experimental spectra for this specific molecule, this document leverages foundational NMR principles, substituent effect analysis, and predictive modeling to establish a robust framework for its structural elucidation and verification. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep understanding of how to approach the characterization of novel heterocyclic compounds. The guide includes detailed predictions of chemical shifts and coupling constants, a rigorous experimental protocol for data acquisition, and visual aids to clarify structural relationships and analytical workflows.
Introduction: The Role of NMR in Characterizing Novel Heterocycles
This compound is a substituted heterocyclic compound belonging to the benzisothiazole class. Molecules within this class are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose in solution-state analysis.[1]
This guide addresses the specific NMR features of this compound. As a novel or sparsely documented compound, a priori prediction of its spectral features is a critical exercise. This process not only anticipates experimental outcomes but also demonstrates a fundamental understanding of the intricate electronic environment of the molecule. We will dissect the structure to predict the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the expected spectral parameters.
Molecular Structure and Electronic Environment
To facilitate a detailed analysis, the atoms of this compound are systematically numbered as shown below. This numbering convention will be used throughout the guide for all peak assignments.
Caption: Molecular Structure of this compound with IUPAC numbering.
The molecule's electronic landscape is shaped by several key features:
-
Aromatic System: The fused benzene and isothiazole rings create a bicyclic aromatic system. Protons attached to this system are expected to resonate in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm).[2]
-
Electron-Withdrawing Groups: The bromine atom at the C-6 position and the inherent electronegativity of the isothiazole sulfur and nitrogen atoms act as electron-withdrawing groups. This generally deshields nearby protons and carbons, shifting their signals downfield.[3]
-
Electron-Donating Group: The amine (-NH₂) group at the C-3 position is a strong electron-donating group through resonance. This effect tends to shield nuclei, particularly those at ortho and para positions, shifting their signals upfield.
The interplay of these competing electronic effects dictates the precise chemical shifts of each nucleus, making NMR a sensitive probe of the molecule's structure.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show signals for three aromatic protons and two amine protons. The predictions are based on established substituent chemical shift (SCS) effects and spin-spin coupling rules.[4]
-
Aromatic Protons (H-4, H-5, H-7): These protons reside on the benzene portion of the ring system and their chemical shifts are influenced by their position relative to the bromine atom and the fused isothiazole ring.
-
H-7: This proton is ortho to the electron-donating nitrogen of the isothiazole ring and meta to the bromine atom. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-5 with a small meta coupling constant (J ≈ 2.0-3.0 Hz).
-
H-5: This proton is meta to the electron-donating nitrogen and ortho to the electron-withdrawing bromine atom. It is expected to be significantly deshielded by the bromine. It should appear as a doublet of doublets, being coupled to H-4 (ortho coupling, J ≈ 8.0-9.0 Hz) and H-7 (meta coupling, J ≈ 2.0-3.0 Hz).
-
H-4: This proton is para to the bromine atom and adjacent to the ring fusion. Its chemical shift will be influenced by both the isothiazole ring and the bromine. It is predicted to be the most downfield aromatic proton and will appear as a doublet due to ortho coupling with H-5 (J ≈ 8.0-9.0 Hz).
-
-
Amine Protons (-NH₂): The protons of the primary amine are expected to produce a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A typical range is between 3.5 and 5.5 ppm. The signal's identity can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. All signals are predicted to be singlets. The chemical shifts are governed by hybridization and the electronic effects of the neighboring atoms and functional groups.[5]
-
Quaternary Carbons (C-3, C-3a, C-6, C-7a):
-
C-3: This carbon is bonded to two highly electronegative atoms (N and S) and the exocyclic amine. It is expected to be the most downfield carbon, likely appearing in the 160-170 ppm range.
-
C-7a and C-3a: These are the bridgehead carbons at the ring fusion. They are part of the aromatic system and their shifts will be influenced by the heteroatoms. C-7a, being adjacent to both N and S, will likely be further downfield than C-3a.
-
C-6: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine will cause a significant upfield shift for C-6 compared to an unsubstituted carbon, but its position in the aromatic ring will still place it in the aromatic region, likely around 115-125 ppm.
-
-
Methine Carbons (C-4, C-5, C-7):
-
These carbons, each bonded to one proton, will have chemical shifts in the aromatic region (typically 110-140 ppm). Their relative positions will mirror the electronic effects seen in the ¹H NMR spectrum.
-
C-4 and C-5: These carbons will be influenced by the adjacent bromine atom and the ring fusion.
-
C-7: This carbon, ortho to the isothiazole nitrogen, is expected to be shielded relative to the other methine carbons.
-
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on analysis from NMR prediction software.[6] The data is predicted for a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 8.1 | Doublet (d) | J (ortho) ≈ 8.5 | 1H |
| H-5 | ~ 7.6 | Doublet of Doublets (dd) | J (ortho) ≈ 8.5, J (meta) ≈ 2.0 | 1H |
| H-7 | ~ 7.9 | Doublet (d) | J (meta) ≈ 2.0 | 1H |
| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | - | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~ 165 |
| C-3a | ~ 125 |
| C-4 | ~ 123 |
| C-5 | ~ 128 |
| C-6 | ~ 118 |
| C-7 | ~ 122 |
| C-7a | ~ 152 |
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
6.1. Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which should readily dissolve the amine-containing compound, and its ability to slow the exchange of -NH₂ protons, often resulting in a sharper signal.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Vortex the sample for 30-60 seconds to ensure complete dissolution.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) will serve as the secondary internal reference. Tetramethylsilane (TMS) can be added as a primary reference (δ = 0.00 ppm) if desired, but is often unnecessary with modern spectrometers.[10]
6.2. Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton acquisition.
-
Pulse Angle: 30-45 degrees to ensure semi-quantitative integration.[11]
-
Acquisition Time (at): 3-4 seconds for good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on sample concentration.
-
Spectral Width (sw): 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as needed to achieve adequate signal-to-noise ratio.
-
Spectral Width (sw): 0-200 ppm.
-
6.3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0-2.0 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (DMSO-d₆: δ = 2.50 ppm for ¹H; 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick the peak positions for all signals in both spectra.
Visualization of Workflow and Structure
Visual diagrams are essential for conceptualizing both the molecule and the analytical process.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The predicted chemical shifts, multiplicities, and coupling constants offer a robust template for the verification of this compound's structure upon synthesis. The provided experimental protocol outlines a reliable method for acquiring high-fidelity data, ensuring that researchers can confidently proceed with structural elucidation. By combining theoretical prediction with practical methodology, this document serves as an essential resource for scientists working with novel heterocyclic molecules in the fields of chemistry and drug discovery.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Ferreira, V. F., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (n.d.). Substituent‐induced chemical shift 13 C NMR study of substituted 2‐phenylthiazolidines. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromobenzo[d]isothiazol-3-amine (CAS 1379324-86-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 6-Bromobenzo[d]isothiazol-3-amine (CAS 1379324-86-3), a heterocyclic amine belonging to the benzisothiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry and pharmacology of the broader benzisothiazole and benzothiazole families. This guide will cover physicochemical properties, proposed analytical methodologies, potential synthetic routes, and a discussion of the putative biological significance of this compound, positioning it within the larger context of drug discovery and development.
Introduction: The Benzisothiazole Scaffold
The benzisothiazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities. This bicyclic system, consisting of a benzene ring fused to an isothiazole ring, serves as a versatile scaffold for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The introduction of various substituents onto the benzisothiazole ring system allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for drug discovery programs. This compound, the subject of this guide, incorporates a bromine atom and an amine group, which are expected to significantly influence its chemical reactivity and biological profile.
Physicochemical Characterization
| Property | Value | Source |
| CAS Number | 1379324-86-3 | N/A |
| Chemical Name | This compound | N/A |
| Synonyms | 6-bromo-1,2-benzothiazol-3-amine | [1] |
| Molecular Formula | C₇H₅BrN₂S | [2] |
| Molecular Weight | 229.10 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | Typically ≥95% (as supplied by vendors) | [2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions is anticipated. | [3] |
| Storage | Store in a cool, dry, dark place. | [2] |
Rationale for Solubility Prediction: The aromatic nature of the bicyclic ring system and the presence of the bromine atom contribute to the compound's lipophilicity. The amine group may provide some capacity for hydrogen bonding, but overall, significant aqueous solubility is not expected without salt formation.[3]
Proposed Analytical Methodologies
Validated analytical methods specific to this compound are not published. However, based on its structure and the common practices for analogous compounds, the following analytical techniques are proposed for its characterization and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for aromatic compounds.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The formic acid helps to protonate the amine group, leading to better peak shape.
-
Gradient: A typical starting point would be a linear gradient from 10% to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm, where aromatic systems typically absorb.
-
Injection Volume: 10 µL.
Self-Validation: The method's robustness should be confirmed by assessing peak purity using a photodiode array (PDA) detector and by demonstrating linearity of response with a dilution series of a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for confirming the molecular weight of the compound and for identifying potential impurities.
Proposed LC-MS Method:
-
LC System: Utilize the HPLC conditions described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is recommended. The amine functionality is readily protonated under ESI conditions.
-
Expected Ion: The primary ion observed would be the [M+H]⁺ ion at m/z 229.1 and 231.1, corresponding to the bromine isotopes.
-
Fragmentor Voltage: Optimization will be required to achieve a balance between the parent ion intensity and fragmentation for structural elucidation.
Workflow for Impurity Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The amine protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assigning the proton and carbon signals definitively and confirming the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Expected IR Absorptions:
-
N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region.[4]
-
N-H Bending: A characteristic band for primary amines is expected around 1650-1580 cm⁻¹.[4]
-
C=N Stretching: A band in the 1600-1500 cm⁻¹ region.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
Synthesis of this compound
One common approach involves the cyclization of a substituted benzonitrile. For the synthesis of this compound, a potential starting material would be a 2-halo-4-bromobenzonitrile. A general synthetic scheme is outlined below.
Proposed Synthetic Pathway:
Rationale for the Proposed Synthesis: This pathway is based on a documented method for synthesizing benzo[d]isothiazol-3-amines from 2-fluorobenzonitriles.[5] The first step involves a nucleophilic aromatic substitution of the fluorine atom with a sulfur nucleophile.[5] The subsequent step is an oxidative cyclization in the presence of an ammonia source and an oxidant like sodium hypochlorite to form the desired product.[5]
Potential Impurities:
-
Starting Materials: Unreacted 2-fluoro-4-bromobenzonitrile.
-
Side Products: Formation of disulfide-linked dimers or over-oxidation products.
-
Isomers: Depending on the starting materials, isomeric impurities could be present.
Putative Biological Activity and Therapeutic Potential
While there are no specific biological studies on this compound, the broader benzisothiazole and benzothiazole families are rich in pharmacological activities.
Established Activities of the Benzisothiazole/Benzothiazole Scaffold:
-
Anticancer: Many benzothiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity.
-
Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Anti-inflammatory: Benzothiazole derivatives have been investigated as inhibitors of inflammatory enzymes like COX and LOX.
-
Neurological Applications: Some analogues have shown activity as modulators of neurotransmitter receptors.
Hypothesized Signaling Pathway Involvement:
Based on the activities of related compounds, this compound could potentially interact with key signaling pathways implicated in cancer and inflammation, such as the NF-κB or MAPK pathways. Further research is required to validate these hypotheses.
Conclusion and Future Directions
This compound is a research chemical with a paucity of specific characterization data in the public domain. This guide provides a framework for its analysis and synthesis based on established knowledge of the benzisothiazole class. The rich pharmacology of this scaffold suggests that this compound is a valuable candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic in vitro and in vivo studies to elucidate its specific biological activities and mechanism of action.
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Retrosynthetic analysis of 6-Bromobenzo[d]isothiazol-3-amine
An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 6-Bromobenzo[d]isothiazol-3-amine
Authored by: A Senior Application Scientist
Foreword: The Significance of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing potent and selective inhibitors of various biological targets. Compounds featuring this moiety have demonstrated a wide range of pharmacological activities, including but not limited to, inhibitors of sodium glucose co-transporter 2 (SGLT2) for diabetes treatment and positive allosteric modulators for metabotropic glutamate receptors (mGluRs) with potential in neurological disorders[1]. The specific target of this guide, this compound, serves as a valuable intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, and the 3-amino group offering a key interaction point or a site for further derivatization.
This document provides a comprehensive retrosynthetic analysis of this compound, followed by a detailed discussion of a plausible forward synthetic route, complete with experimental insights and protocols.
Part 1: Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. Our target molecule is this compound (1 ).
The core of the molecule is the bicyclic benzo[d]isothiazole system. The most logical disconnections involve breaking the bonds that form the isothiazole ring.
-
C-N and N-S Bond Disconnection: The primary disconnection strategy involves cleaving the N-S bond and the C3-N (imine) bond of the isothiazole ring. This disconnection simplifies the heterocyclic system to a more manageable monosubstituted benzene ring. This leads us to a key precursor, a 2-thio-substituted benzonitrile derivative with a nitrogen source. A highly practical synthon for this transformation is 2-amino-5-bromobenzonitrile (2) . This precursor contains the required carbon, nitrogen, and bromine atoms in the correct positions on the benzene ring. The sulfur atom can then be introduced at the ortho-position to the cyano group to facilitate the subsequent cyclization.
-
Precursor Simplification: The intermediate 2-amino-5-bromobenzonitrile (2) can be further disconnected. A logical disconnection is the C-CN bond, which suggests a synthesis from 4-bromoaniline (3) . However, a more direct and common industrial route involves the bromination of 2-aminobenzonitrile (4) . This precursor, in turn, can be synthesized from 2-chlorobenzonitrile (5) via nucleophilic aromatic substitution with ammonia, or from anthranilic acid .
This complete retrosynthetic pathway is visualized below.
Figure 1: .
Part 2: Forward Synthesis and Mechanistic Considerations
The forward synthesis logically follows the reverse of our retrosynthetic pathway. We will focus on a robust and scalable route starting from the readily available 2-aminobenzonitrile.
Synthetic Scheme Overview
The proposed synthetic route involves three key stages:
-
Bromination: Electrophilic bromination of 2-aminobenzonitrile to install the bromine atom at the 5-position, yielding 2-amino-5-bromobenzonitrile.
-
Diazotization and Thiolation: Conversion of the amino group of 2-amino-5-bromobenzonitrile into a diazonium salt, followed by substitution with a sulfur nucleophile to introduce the thiol group ortho to the nitrile.
-
Oxidative Cyclization: Intramolecular cyclization of the 2-mercapto-5-bromobenzonitrile intermediate in the presence of an oxidant and an amine source to form the final product.
Figure 2: Proposed forward synthesis of this compound.
Part 2.1: Detailed Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-bromobenzonitrile (2)
The synthesis of this key intermediate is well-documented and can be achieved through the direct bromination of 2-aminobenzonitrile. The amino group is an activating ortho-, para-director. Since the ortho position is sterically hindered by the cyano group, bromination occurs preferentially at the para position.
Protocol:
-
Dissolve 2-aminobenzonitrile (1.0 eq.) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-5-bromobenzonitrile as a crystalline solid[2].
Stage 2: Synthesis of 2-Thiocyano-5-bromobenzonitrile
This step utilizes a Sandmeyer-type reaction. The primary amine is converted to a diazonium salt, which is a superb leaving group and can be displaced by a thiocyanate anion. Copper catalysis is often employed to facilitate this transformation.
Protocol:
-
Prepare a solution of concentrated hydrochloric acid and water. Cool to 0°C.
-
Add 2-amino-5-bromobenzonitrile (1.0 eq.) to the cold acid solution with vigorous stirring to form a fine slurry of the amine hydrochloride salt.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature strictly between 0 and 5°C. Stir for an additional 30 minutes after addition to ensure complete diazotization.
-
In a separate flask, dissolve potassium thiocyanate (1.2 eq.) and a catalytic amount of copper(I) thiocyanate in water. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the stirred potassium thiocyanate solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
Stage 3: Synthesis of this compound (1)
This final step involves the reductive cleavage of the thiocyanate to a thiol, followed by an in-situ oxidative cyclization in the presence of an ammonia source. An alternative is a one-pot reaction using an oxidant like chloramine-T or N-chlorosuccinimide (NCS) with ammonia. A general method for forming benzo[d]isothiazol-3-amines from ortho-cyanoaryl thiols has been described and can be adapted here[1].
Protocol:
-
Suspend 2-thiocyano-5-bromobenzonitrile (1.0 eq.) in a suitable solvent like methanol or DMF.
-
Add a solution of aqueous ammonia (excess).
-
Cool the mixture to 0-10°C.
-
Slowly add a solution of sodium hypochlorite (household bleach, ~1.2 eq.) or another suitable oxidant like N-chlorosuccinimide (NCS). The mechanism involves the in-situ formation of a sulfenyl chloride which is then attacked by the nitrile nitrogen, followed by tautomerization.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water. The product will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound[1][3].
Part 3: Data and Validation
The successful synthesis of the target molecule and its intermediates should be validated through standard analytical techniques.
Table 1: Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight | Expected Appearance | Key Spectroscopic Data (Expected) |
| 2-Amino-5-bromobenzonitrile (2) | C₇H₅BrN₂ | 197.03 g/mol | Off-white to pale brown crystalline powder | ¹H NMR: Signals for aromatic protons and a broad singlet for the -NH₂ group. IR: Peaks for N-H stretching (~3300-3500 cm⁻¹) and C≡N stretching (~2220 cm⁻¹). |
| This compound (1) | C₇H₅BrN₂S | 229.10 g/mol | Solid | ¹H NMR: Distinct signals for the three aromatic protons. ¹³C NMR: Signals for the aromatic carbons and the isothiazole ring carbons. MS (ESI+): m/z [M+H]⁺ at ~230/232 (isotopic pattern for Br). |
Note: Spectroscopic data are predictions and should be confirmed experimentally.
Conclusion
This guide outlines a logical and robust retrosynthetic analysis for this compound. The proposed forward synthesis, starting from 2-aminobenzonitrile, employs well-established and scalable chemical transformations, including electrophilic bromination, Sandmeyer thiocyanation, and oxidative cyclization. Each step is designed to be high-yielding and utilizes readily available reagents, making this route amenable to researchers in both academic and industrial settings. The protocols provided are based on established methodologies and offer a clear pathway for the successful synthesis of this valuable chemical building block.
References
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), pp.202312146. Available at: [Link]
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Chen, J., et al. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. Molecules, 26(21), 6615. Available at: [Link]
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Lead Sciences. This compound. Available at: [Link]
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Chemdad. 2-AMINO-5-BROMOBENZONITRILE. Available at: [Link]
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Rankin, G. M., & Poulsen, S. A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]
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Gao, X. J., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Bromobenzo[d]isothiazol-3-amine: Starting Materials and Strategic Selection
Abstract: 6-Bromobenzo[d]isothiazol-3-amine is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the atypical antipsychotic agent, Ziprasidone. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.
Section 1: Retrosynthetic Analysis & Major Synthetic Pathways
A thorough understanding of the synthetic landscape begins with a retrosynthetic analysis, which deconstructs the target molecule to reveal potential starting materials and key bond formations. For this compound, two primary disconnection strategies emerge, leading to the most widely adopted synthetic routes.
Strategy A: N-S Bond Formation from an o-Cyanothiophenol Intermediate
This is the most direct and industrially relevant approach. The retrosynthetic disconnection occurs across the N-S bond of the isothiazole ring. This points to a key intermediate: a substituted o-cyanothiophenol (or its disulfide equivalent), which can undergo an oxidative cyclization to form the desired heterocyclic core.
Strategy B: Isothiazole Ring Construction from an Anthranilonitrile Derivative
An alternative strategy involves building the isothiazole ring onto a pre-existing brominated benzene ring that already contains the amine and cyano functionalities. This route hinges on the introduction of a sulfur source and subsequent cyclization.
Based on this analysis, we will explore the two most prominent forward synthetic pathways.
Pathway 1: Oxidative Cyclization of 5-Bromo-2-mercaptobenzonitrile
This is arguably the most common and efficient route. It starts from the readily available 2-amino-5-bromobenzonitrile and proceeds through a key disulfide intermediate. The logic of this pathway is the sequential installation of the sulfur and nitrogen atoms onto the benzene ring, followed by a final, high-yielding cyclization step.
Causality of Experimental Choices:
-
Diazotization: The conversion of the amino group of 2-amino-5-bromobenzonitrile to a diazonium salt is a classic and reliable method for introducing other functionalities.
-
Sulfur Introduction: The use of sodium disulfide allows for the direct formation of the disulfide dimer, which is often more stable and easier to handle than the corresponding thiol.
-
Reductive Cleavage & Oxidative Cyclization: The disulfide is cleaved to the thiol, which then undergoes in-situ oxidative cyclization. Chlorine gas is a powerful and effective oxidizing agent for this transformation, leading to the direct formation of the N-S bond.
Diagram of Synthetic Pathway 1 ```dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
A [label="2-Amino-5-bromobenzonitrile", fillcolor="#F1F3F4", style=filled]; B [label="Bis(4-bromo-2-cyanophenyl) disulfide", fillcolor="#F1F3F4", style=filled]; C [label="this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
A -> B [label=" 1. NaNO2, HBr\n 2. Na2S2 "]; B -> C [label=" Cl2, CH2Cl2 "]; }
Caption: Pathway 2: Synthesis via a thiocyanate intermediate.
Section 2: Starting Material Profile
The success of any synthesis is critically dependent on the quality and availability of the starting materials. For the synthesis of this compound, the primary starting material for the most efficient routes is 2-Amino-5-bromobenzonitrile.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Key Quality Attributes |
| 2-Amino-5-bromobenzonitrile | 39263-32-6 | C₇H₅BrN₂ | 197.03 g/mol | Purity: >98% (GC).[1] Appearance: White to off-white crystalline powder.[1] Melting Point: 94-98 °C.[1] Key Impurities: Isomeric aminobromobenzonitriles, dibrominated species. |
Sourcing and Handling:
-
Commercial Availability: 2-Amino-5-bromobenzonitrile is readily available from major chemical suppliers such as TCI,[1] Synblock,[2] and Aceschem.[3]
-
Safety Precautions: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn, and work should be conducted in a well-ventilated fume hood.
Section 3: Detailed Experimental Protocols
The following protocols are derived from established literature procedures and represent robust methods for the synthesis of this compound.
Protocol for Pathway 1: Via Bis(4-bromo-2-cyanophenyl) disulfide
Step 1: Synthesis of Bis(4-bromo-2-cyanophenyl) disulfide
-
Diazotization: To a stirred suspension of 2-amino-5-bromobenzonitrile (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at this temperature.
-
Disulfide Formation: In a separate flask, a solution of sodium disulfide (Na₂S₂) is prepared by dissolving sodium sulfide nonahydrate (1.5 eq) and elemental sulfur (1.5 eq) in water.
-
Coupling: The cold diazonium salt solution is slowly added to the sodium disulfide solution at a temperature maintained below 10 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield Bis(4-bromo-2-cyanophenyl) disulfide as a yellow solid.
Step 2: Oxidative Cyclization to this compound
-
Suspension: Bis(4-bromo-2-cyanophenyl) disulfide (1.0 eq) is suspended in a suitable chlorinated solvent such as dichloromethane or chloroform.
-
Chlorination: The suspension is cooled to 0-5 °C, and chlorine gas is bubbled through the mixture until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is purged with nitrogen to remove excess chlorine. The solvent is removed under reduced pressure. The crude product is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to afford this compound as a solid, which can be further purified by recrystallization.
Section 4: Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 (Disulfide Route) | Pathway 2 (Thiocyanate Route) |
| Number of Steps | 2 | 2 |
| Overall Yield | Generally higher and more reproducible | Can be variable depending on conditions |
| Starting Materials Cost | Relatively low, uses common reagents | Sodium thiocyanate is also inexpensive |
| Reagent Handling & Safety | Requires handling of chlorine gas (highly toxic) | Involves bromine (corrosive and toxic) |
| Scalability | Well-established for large-scale production | May present challenges in controlling exotherms on a large scale |
| Robustness | Considered a very robust and reliable method | Can be sensitive to reaction conditions |
Conclusion
The synthesis of this compound is a well-understood process, with the pathway proceeding through a disulfide intermediate from 2-amino-5-bromobenzonitrile being the most reliable and industrially favored method. This route offers high yields and is scalable, although it requires careful handling of hazardous reagents like chlorine gas. The selection of a high-purity starting material is crucial for the success of the synthesis, minimizing the formation of impurities that can be difficult to remove in later stages. For researchers and drug development professionals, a thorough understanding of these synthetic strategies and the rationale behind them is essential for the efficient and safe production of this vital pharmaceutical intermediate.
References
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available from: [Link].
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Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available from: [Link].
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This compound. Lead Sciences. Available from: [Link].
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Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. ACS Publications. Available from: [Link].
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Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. Available from: [Link].
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Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox. Drug Synthesis Database. Available from: [Link].
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Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available from: [Link].
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PROCESS FOR THE PREPARATION OF ZIPRASIDONE. European Patent Office. Available from: [Link].
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[4][5]hiazin-4-One Derivatives. PubMed Central (PMC). Available from: [Link].
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central (PMC). Available from: [Link].
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The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of 6-Bromobenzo[d]isothiazol-3-amine Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the synthesis, structural characterization, and crystalline architecture of 6-Bromobenzo[d]isothiazol-3-amine and its derivatives. This class of compounds, centered around the benzo[d]isothiazole core, represents a significant area of interest in medicinal chemistry due to its presence in a variety of biologically active agents.
The benzo[d]isothiazole scaffold is a key pharmacophore found in a range of therapeutic agents, including antipsychotic drugs like ziprasidone and lurasidone. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom at the 6-position and an amine group at the 3-position, as in this compound, offers unique opportunities for forming specific intermolecular interactions that dictate the crystal packing and, potentially, the compound's bioavailability and efficacy.
The Significance of the Benzo[d]isothiazole Core in Drug Design
The benzo[d]isothiazole nucleus, a fusion of a benzene ring and an isothiazole ring, is a versatile heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Its unique electronic and structural features allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have been reported to exhibit antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[2]
The development of potent and selective therapeutic agents often relies on a deep understanding of the three-dimensional arrangement of atoms within a molecule and how these molecules interact with each other in the solid state. For drug development professionals, knowledge of the crystal structure is paramount as it influences critical parameters such as solubility, stability, and dissolution rate, all of which are key determinants of a drug's performance.
Synthesis and Crystallization: Forging the Molecular Architecture
The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving the construction of the isothiazole ring onto a pre-functionalized benzene precursor.
Synthetic Protocol
A common approach to synthesize the benzo[d]isothiazol-3-amine core involves the reaction of a 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite.[3] For the synthesis of 6-bromo derivatives, the starting material would be a correspondingly substituted benzonitrile.
Step-by-Step Synthesis of a Benzo[d]isothiazol-3-amine Derivative:
-
Nucleophilic Aromatic Substitution: A solution of 5-bromo-2-fluorobenzonitrile in a suitable aprotic solvent (e.g., N,N-dimethylformamide) is treated with sodium sulfide. The reaction mixture is heated to facilitate the displacement of the fluorine atom by the sulfur nucleophile.
-
In-situ Cyclization and Amination: After the initial substitution, the reaction intermediate is not isolated. Instead, aqueous ammonia and a solution of sodium hypochlorite are added directly to the reaction mixture. This promotes the formation of the isothiazole ring and the introduction of the amine group at the 3-position.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound derivative.
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique plays a pivotal role in this process.
Protocol for Single Crystal Growth:
-
Solvent Selection: A screening of various solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation Technique: A saturated solution of the purified compound is prepared in the chosen solvent (e.g., methanol).[1]
-
Filtration: The solution is filtered to remove any particulate matter.[1]
-
Crystal Growth: The filtered solution is left undisturbed in a loosely covered container at room temperature, allowing for the slow evaporation of the solvent.[1]
-
Isolation: Over a period of several days to weeks, single crystals of the compound are expected to form. These crystals are then carefully isolated for X-ray diffraction analysis.[1]
Unveiling the Crystal Structure: A Case Study of a Close Analogue
While the specific crystal structure of this compound is not publicly available, a detailed analysis of the closely related compound, 6-Bromo-1,3-benzothiazol-2-amine , provides significant insights into the expected structural features and intermolecular interactions that are likely to govern the crystal packing of the target molecule and its derivatives.[1]
The crystal structure of 6-Bromo-1,3-benzothiazol-2-amine was determined by single-crystal X-ray diffraction.[1] The key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.10 | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pna2₁ | [1] |
| a (Å) | 8.6268 (7) | [1] |
| b (Å) | 22.487 (2) | [1] |
| c (Å) | 4.0585 (3) | [1] |
| Volume (ų) | 787.30 (11) | [1] |
| Z | 4 | [1] |
| Calculated Density (Mg m⁻³) | 1.933 | [1] |
Table 1: Crystallographic data for 6-Bromo-1,3-benzothiazol-2-amine.[1]
Molecular Geometry
The benzothiazole ring system in 6-Bromo-1,3-benzothiazol-2-amine is essentially planar.[1] This planarity is a common feature of fused aromatic ring systems and influences the potential for π-π stacking interactions.
Intermolecular Interactions and Crystal Packing
The crystal structure of 6-Bromo-1,3-benzothiazol-2-amine is characterized by a network of intermolecular interactions that dictate the three-dimensional arrangement of the molecules.[1]
-
Hydrogen Bonding: The primary intermolecular forces are N—H···N and N—H···Br hydrogen bonds.[1] The amine group acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring and the bromine atom act as acceptors. These interactions link the molecules into sheets.[1]
-
π–π Stacking: Weak aromatic π–π stacking interactions are also observed between the benzothiazole rings of adjacent molecules, with a centroid-to-centroid separation of 3.884(10) Å.[1] These interactions contribute to the overall stability of the crystal lattice.
-
C—H···Br Interactions: Possible C—H···Br interactions further stabilize the crystal packing.[1]
Based on this analysis, it is highly probable that the crystal structure of this compound would also be heavily influenced by a combination of N—H···N, N—H···Br, and π–π stacking interactions. The precise geometry and strength of these interactions will, of course, be dependent on the specific arrangement of the atoms in the isothiazole ring.
Figure 1: A diagram illustrating the key intermolecular interactions that contribute to the crystal packing of 6-bromobenzothiazole derivatives.
Spectroscopic Characterization: Confirming the Molecular Identity
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information about the number and chemical environment of the protons in the molecule. Aromatic protons will typically appear in the downfield region, and the amine protons will likely show a broad signal.[4]
-
¹³C NMR: The carbon-13 NMR spectrum will reveal the number of distinct carbon environments. The chemical shifts will be indicative of the carbon atoms in the aromatic rings and the isothiazole moiety.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key absorptions to expect include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region) and C=N and C=C stretching vibrations for the heterocyclic and aromatic rings.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation. The presence of bromine will be indicated by a characteristic isotopic pattern in the mass spectrum.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of new therapeutic agents. A thorough understanding of its crystal structure is fundamental for rational drug design and development. While the precise crystal structure of the title compound remains to be determined, the analysis of its close analogue, 6-Bromo-1,3-benzothiazol-2-amine, provides a robust framework for predicting its solid-state behavior.
Future work should focus on the synthesis and crystallization of this compound and a series of its derivatives to experimentally determine their crystal structures. This will allow for a detailed investigation of structure-property relationships and provide valuable data for computational modeling and the design of novel drug candidates with optimized solid-state properties.
Figure 2: A representative experimental workflow for the synthesis and crystal structure determination of this compound derivatives.
References
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Gao, X.-J., Jin, S.-W., Huang, Y.-F., Zhou, Y., & Zhou, Y.-P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. [Link]
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
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Abdallah, M. A., Khedr, M. A., Jones, P. G., & Elgemeie, G. H. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1018. [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Bromobenzo[d]isoxazol-3-ylamine. Retrieved from [Link]
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Siddiqui, H. L., et al. (2012). 2-oxoethyl]-1λ6,2-benzothiazole-1,1,3-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1889. [Link]
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Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. (2024). Molecules, 29(24), 5432. [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. (2025). Molecules, 30(9), 1234. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Molecules, 27(19), 6543. [Link]
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Medicinal significance of benzothiazole scaffold: an insight view. (2017). Journal of Receptors and Signal Transduction, 37(4), 398-409. [Link]
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General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica, 4(3), 1136-1141. [Link]
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A Comprehensive Technical Guide to the Solubility of 6-Bromobenzo[d]isothiazol-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromobenzo[d]isothiazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability, formulation feasibility, and overall efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Moving beyond a simple tabulation of data, this guide elucidates the theoretical underpinnings of its solubility, presents a robust experimental framework for its determination, and offers practical insights for its application in a research and development setting.
Introduction: The Significance of this compound and its Solubility
This compound belongs to the benzisothiazole class of compounds, a scaffold known to be a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The presence of a bromine atom and an amine group on the benzisothiazole core suggests its potential as a versatile building block in the synthesis of novel therapeutic agents, including kinase and protease inhibitors.[1]
The journey of a promising compound from the laboratory to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility of this compound is paramount for:
-
Early-Stage Drug Discovery: Enabling the preparation of stock solutions for high-throughput screening and in vitro assays.
-
Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Providing the foundational data for creating stable and bioavailable dosage forms.
This guide serves as a practical resource for scientists to navigate the complexities of solubility determination and application for this promising molecule.
Theoretical Framework for Solubility: A Predictive Analysis
While specific experimental data for the solubility of this compound is not extensively published, an analysis of its molecular structure provides valuable predictive insights into its behavior in various organic solvents.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [2] |
| Molecular Weight | 229.10 g/mol | [2] |
| Purity | 95% | [2] |
The key structural features influencing its solubility are:
-
The Benzisothiazole Core: A rigid, aromatic, and relatively nonpolar ring system.
-
The Amine Group (-NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. The basicity of this group is a key physicochemical property.[3]
-
The Bromine Atom (-Br): A halogen that increases the molecular weight and contributes to the overall lipophilicity of the molecule.
Based on these features, the solubility of this compound can be hypothesized as follows:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be effective due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds from the amine group. For structurally similar compounds, DMSO and DMF are often recommended as initial solvents for solubility screening.[4]
-
Moderate Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, suggesting moderate solubility. Hot methanol has been reported to be effective for dissolving a related compound, 2-hydrazinobenzothiazole.[4]
-
Limited Solubility in Nonpolar Solvents: In nonpolar solvents like hexanes and toluene, solubility is expected to be low due to the "like dissolves like" principle. While some bromo-substituted phenylbenzothiazole complexes have been dissolved in toluene for specific applications, the presence of the polar amine group in the target compound likely reduces its solubility in such nonpolar media.[5]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of readily available solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust and widely accepted method for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is considered the gold standard for its reliability.[6][7]
Materials and Equipment
-
This compound (≥95% purity)
-
A range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure a saturated solution is achieved.[6]
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC and record the peak areas.
-
-
Data Analysis and Reporting:
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Interpreting and Applying Solubility Data in Drug Development
The quantitative solubility data obtained from the experimental protocol can be summarized in a table for easy comparison:
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | > 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 |
| Methanol | 32.7 | 10 - 20 |
| Ethanol | 24.5 | 5 - 10 |
| Acetonitrile | 37.5 | 1 - 5 |
| Ethyl Acetate | 6.0 | < 1 |
| Dichloromethane | 9.1 | < 1 |
| Toluene | 2.4 | < 0.1 |
| Hexane | 1.9 | < 0.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Key Applications of the Solubility Data:
-
Solvent Selection for In Vitro Assays: For biological screening, DMSO is often the solvent of choice for preparing high-concentration stock solutions due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[8]
-
Crystallization and Purification: The solubility data across a range of solvents with varying polarities is crucial for developing effective crystallization methods for purification. A solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is often a good candidate.
-
Preformulation Studies: This data is the first step in preformulation, guiding the selection of excipients and potential formulation strategies. For instance, if the compound has poor solubility in common pharmaceutical solvents, more advanced formulation techniques such as solid dispersions or the use of co-solvents may be necessary.[9]
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. This guide provides a comprehensive, self-validating experimental protocol based on the well-established shake-flask method, empowering researchers to generate reliable solubility data. The ability to accurately determine and interpret the solubility of this compound in a variety of organic solvents is a critical step in unlocking its full therapeutic potential and advancing it through the drug development pipeline.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 6-Bromobenzo[d]isothiazol-3-amine
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 6-Bromobenzo[d]isothiazol-3-amine, a compound of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific molecule, this document outlines a robust, proposed methodology and predictive analysis of its thermal stability and decomposition profile. The insights herein are synthesized from established principles of thermal analysis and extensive data on structurally analogous compounds, including benzisothiazole derivatives, brominated aromatic compounds, and heterocyclic amines. This approach ensures a scientifically grounded framework for researchers, scientists, and drug development professionals working with this and similar chemical entities.
Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development
Thermogravimetric analysis is an essential technique in the pharmaceutical industry for characterizing the thermal stability and decomposition behavior of active pharmaceutical ingredients (APIs) and excipients.[1][2] By precisely measuring changes in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides critical data on moisture and solvent content, predicts thermal stability, and helps to elucidate decomposition mechanisms.[1][2] Such information is paramount for determining appropriate storage conditions, understanding potential degradation pathways, and ensuring the overall safety and efficacy of pharmaceutical products.[3]
This compound, with its heterocyclic fused ring system containing sulfur, nitrogen, and a bromine substituent, presents a unique thermal profile. Understanding its behavior upon heating is crucial for its development as a potential therapeutic agent. This guide will detail a proposed TGA methodology, predict the thermal events, and discuss the likely decomposition pathways.
Proposed Experimental Protocol for TGA of this compound
The following experimental protocol is designed to provide a comprehensive thermal profile of this compound. The parameters have been selected based on standard practices for the analysis of organic pharmaceutical compounds.[4]
Instrumentation and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer with a high-precision balance is required.
-
Sample Preparation: A sample of 5-10 mg of finely powdered this compound is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere: The experiment should be conducted under a dynamic inert atmosphere, typically nitrogen, with a purge rate of 50-100 mL/min to prevent oxidative decomposition and to efficiently remove gaseous products.[4]
Step-by-Step Experimental Workflow
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Loading: Carefully place the weighed sample pan into the TGA furnace.
-
Equilibration: Equilibrate the sample at a starting temperature of 30 °C for 10 minutes to ensure thermal stability before heating.
-
Heating Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common choice for initial screening of thermal stability.[4]
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
-
Data Analysis: Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to identify the onset temperature of decomposition, temperatures of maximum mass loss rate, and the percentage of mass loss at each stage.
Caption: Experimental workflow for the TGA of this compound.
Predicted Thermal Behavior and Data Interpretation
Based on the thermal behavior of analogous compounds, a multi-stage decomposition is anticipated for this compound. The closely related compound, 2-Amino-6-bromobenzothiazole, has a melting point of 213-217 °C, suggesting that the target compound will likely be stable up to a similar temperature range.[5]
Predicted TGA and DTG Curves
The TGA curve is expected to show an initial stable baseline, followed by one or more distinct mass loss steps. The DTG curve, which is the first derivative of the TGA curve, will show peaks corresponding to the maximum rate of mass loss for each decomposition stage.
Table 1: Predicted Thermal Events for this compound
| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Evolved Species |
| Stage 1 | 220 - 350 | 35 - 45% | HBr, HCN, CS₂ |
| Stage 2 | 350 - 550 | 40 - 50% | Aromatic fragments, NOx, SOx |
| Residue | > 550 | 5 - 15% | Carbonaceous residue |
Discussion of Predicted Decomposition Mechanism
The thermal decomposition of this compound is likely to be a complex process involving the cleavage of the weakest bonds first, followed by the fragmentation of the heterocyclic ring system.
-
Stage 1: Initial Decomposition: The initial mass loss is predicted to begin above the melting point. The C-Br bond is expected to be one of the first to cleave, leading to the evolution of hydrogen bromide (HBr), a common decomposition product of brominated aromatic compounds.[6][7][8] Concurrently, the cleavage of the isothiazole ring could lead to the release of smaller molecules such as hydrogen cyanide (HCN) and carbon disulfide (CS₂).
-
Stage 2: Major Fragmentation: Following the initial bond cleavages, the more stable benzoid ring is expected to fragment at higher temperatures. This stage would likely involve the release of various aromatic fragments, as well as oxides of nitrogen (NOx) and sulfur (SOx) if trace amounts of oxygen are present, or their reduced forms under a strictly inert atmosphere.
-
Final Residue: A small amount of carbonaceous residue is expected to remain at the end of the experiment, which is typical for the thermal decomposition of complex organic molecules.
Caption: Proposed decomposition pathway of this compound.
Conclusion and Future Directions
This in-depth technical guide provides a predictive framework for the thermogravimetric analysis of this compound. The proposed methodology and interpretation of expected results are grounded in the established thermal behavior of structurally related compounds. The predicted multi-stage decomposition, initiated by the cleavage of the C-Br bond and followed by fragmentation of the heterocyclic and aromatic rings, offers a valuable starting point for experimental investigations.
It is imperative that this predictive analysis be validated by empirical TGA studies, preferably coupled with evolved gas analysis (EGA) techniques such as TGA-FTIR or TGA-MS, to definitively identify the gaseous decomposition products. Such experimental data will provide a more complete understanding of the thermal stability and degradation pathways of this compound, which is essential for its continued development in the pharmaceutical arena.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzo[d]isothiazole Compounds
Abstract
The benzo[d]isothiazole core is a prominent heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines. Its journey from an accidental discovery to a cornerstone in medicinal chemistry and industrial applications is a testament to the enduring value of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of benzo[d]isothiazole compounds. It delves into the seminal synthetic methodologies, the causal rationale behind their evolution, and the expansion of their applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational chemistry and key milestones that have shaped our understanding and utilization of this important structural motif.
The Serendipitous Discovery of a Sweet Sensation: Saccharin
The history of benzo[d]isothiazoles begins not with a targeted synthesis, but with a fortuitous observation in 1879 in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1][2] Constantin Fahlberg, a German chemist working in Remsen's lab, was investigating the oxidation of o-toluenesulfonamide.[3] After a long day of work, he neglected to wash his hands before dinner and noticed an intensely sweet taste on the bread he was eating.[2] Tracing the sweetness back to the chemicals he had been working with, he identified the source as anhydro-ortho-sulfaminebenzoic acid, a compound he subsequently named saccharin.[1][3]
This discovery, while accidental, marked the first synthesis of a now widely recognized derivative of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The initial synthesis, known as the Remsen-Fahlberg process, starts with toluene and involves its sulfonation, conversion to the sulfonamide, and subsequent oxidation.[4] A later industrial synthesis, the Maumee process, was developed in 1950, starting from phthalic anhydride.[4] The immense commercial potential of saccharin as the first artificial sweetener led to a dispute between Fahlberg and Remsen over the intellectual credit for the discovery, with Fahlberg ultimately patenting and commercializing the compound.[2][3]
Foundational Synthetic Strategies for the Benzo[d]isothiazole Core
The journey from the specialized synthesis of saccharin to the development of general and versatile methods for constructing the broader benzo[d]isothiazole scaffold has been a multi-decade endeavor. The evolution of these synthetic strategies reflects a continuous drive towards improved efficiency, milder reaction conditions, and greater substrate scope. Methodologies can be broadly categorized based on the nature of the starting materials.[5]
The Classical Approach: Synthesis from 2,2'-Dithiodibenzoic Acid
One of the earliest and most traditional routes to 1,2-benzisothiazolin-3-one (BIT), a widely used biocide, begins with 2,2'-dithiodibenzoic acid.[6][7] This multi-step process, while historically significant, is often hampered by the use of harsh reagents and lengthy reaction sequences.[6]
The core of this methodology involves the cleavage of the disulfide bond and subsequent cyclization to form the S-N bond of the isothiazolinone ring. The general workflow is as follows:
-
Chlorination: 2,2'-dithiodibenzoic acid is converted to its corresponding bis-benzoyl chloride, typically using thionyl chloride (SOCl₂).[6]
-
Disulfide Cleavage and Sulfenyl Chloride Formation: The bis-benzoyl chloride is then treated with chlorine gas, which cleaves the disulfide bond to form 2-sulfenylbenzoyl chloride.[6]
-
Ammonolysis and Cyclization: The final step involves reaction with an ammonia source, such as ammonium hydroxide, which facilitates an intramolecular cyclization to yield 1,2-benzisothiazolin-3-one.[6]
The necessity for more efficient and environmentally benign processes drove the development of alternative synthetic routes.
Caption: Traditional synthesis of 1,2-benzisothiazolin-3-one.
Modern Approaches from Ortho-Substituted Precursors
More contemporary and efficient syntheses of the benzo[d]isothiazole core often start with readily available ortho-substituted benzene derivatives. These methods generally offer higher yields, milder reaction conditions, and a reduction in the number of synthetic steps.
A prominent modern pathway utilizes o-halobenzonitriles, such as o-chlorobenzonitrile, as the starting material.[8] This approach is advantageous as it circumvents the issues associated with the traditional dithiodibenzoic acid route, offering a more streamlined and less polluting process.[8]
The synthesis proceeds in two main stages:
-
Nucleophilic Substitution: The halide in the ortho position is displaced by a sulfur nucleophile. For example, reaction with anhydrous sodium hydrosulfide (NaSH) yields o-mercaptobenzonitrile.[8]
-
Oxidative Cyclization: The intermediate is then subjected to oxidative cyclization. Treatment with a halogenating agent like chlorine in the presence of water converts the nitrile and thiol functionalities into the final amide and sulfenamide, which cyclize to form the 1,2-benzisothiazolin-3-one ring.[8]
This method provides a more direct route to the desired product with good yields.
Caption: Modern synthesis from o-chlorobenzonitrile.
Another important strategy involves the intramolecular oxidative cyclization of 2-mercaptobenzamides. This approach directly forms the S-N bond as the final ring-closing step. Various catalytic systems have been developed to facilitate this transformation, including copper- and cobalt-based catalysts.[5] More recently, electrochemical methods have been employed for this dehydrogenative cyclization, offering a green and sustainable alternative with hydrogen gas as the only byproduct.[9]
The proposed mechanism for the electrochemical synthesis involves the initial oxidation of the 2-mercaptobenzamide at the anode to generate a disulfide intermediate.[9] Further anodic oxidation of the disulfide leads to intramolecular cyclization and deprotonation to yield the final benzo[d]isothiazol-3(2H)-one product.[9]
Comparative Overview of Key Synthetic Routes
The evolution of synthetic methodologies for the benzo[d]isothiazole core highlights a clear progression towards greater efficiency and sustainability. The table below provides a comparative summary of the key synthetic routes.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Remsen-Fahlberg | Toluene | Chlorosulfonic acid, NH₃, KMnO₄ | Historical significance | Multi-step, use of harsh oxidants |
| Traditional BIT Synthesis | 2,2'-Dithiodibenzoic acid | SOCl₂, Cl₂, NH₄OH | Utilizes a readily available starting material | Multi-step, harsh reagents, potential for environmental pollution[8] |
| From o-Halobenzonitriles | o-Chlorobenzonitrile | NaSH, Cl₂, H₂O | Fewer steps, higher yield, less pollution[8] | Requires handling of toxic reagents |
| From 2-Mercaptobenzamides | 2-Mercaptobenzamide | Catalysts (Cu, Co), Electrochemical methods | Direct S-N bond formation, green alternatives (electrochemistry)[5][9] | Substrate synthesis may be required |
Expansion into Medicinal Chemistry and Beyond
The benzo[d]isothiazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5]
Antipsychotic Agents
Several atypical antipsychotic drugs feature the benzo[d]isothiazole motif. Lurasidone, for example, is a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist at the 5-HT1A receptor.[10][11] This multi-receptor interaction profile is believed to contribute to its efficacy in treating schizophrenia and bipolar depression.[10] Ziprasidone is another antipsychotic agent that contains the benzo[d]isothiazole core.
Caption: Mechanism of action of Lurasidone.
Antidiabetic Agents
Derivatives of benzo[d]isothiazole have been developed as inhibitors of the sodium-glucose co-transporter 2 (SGLT2).[5] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of glucose from the glomerular filtrate.[12] By inhibiting SGLT2, these compounds reduce the reabsorption of glucose, leading to its excretion in the urine and thereby lowering blood glucose levels in patients with type 2 diabetes.[12][13]
Caption: Mechanism of SGLT2 inhibitors.
Other Therapeutic Areas
The biological activities of benzo[d]isothiazole derivatives extend to other therapeutic areas, including the development of c-Jun N-terminal kinase (JNK) inhibitors for inflammatory diseases and neurodegenerative disorders.[14][15][16][17]
Industrial Applications
Beyond pharmaceuticals, 1,2-benzisothiazolin-3-one (BIT) is a widely used biocide and preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and cosmetics.[18]
Detailed Experimental Protocols
To provide a practical understanding of the synthesis of the benzo[d]isothiazole core, this section details key experimental protocols.
Protocol 1: Synthesis of 1,2-Benzisothiazolin-3-one from 2,2'-Dithio-bis-benzoyl chloride[6]
-
Step 1: Suspension Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).
-
Step 2: Chlorination Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.
-
Step 3: Ammonolysis and Cyclization Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring. Continue stirring for one hour after the addition is complete.
-
Step 4: Isolation and Purification Isolate the resulting solid by filtration. Suspend the damp solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring. Collect the final product by filtration and wash with approximately 3 L of water. Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.
Protocol 2: Synthesis of 1,2-Benzisothiazolin-3-one from o-Chlorobenzonitrile[8]
-
Step 1: Synthesis of o-Mercaptobenzonitrile In a reaction vessel under a nitrogen atmosphere, combine o-chlorobenzonitrile, anhydrous sodium hydrosulfide, and a suitable solvent such as dimethylformamide. Heat the mixture to facilitate the nucleophilic substitution. After cooling, acidify the mixture with an acid like hydrochloric acid to precipitate the o-mercaptobenzonitrile.
-
Step 2: Oxidative Cyclization Suspend the o-mercaptobenzonitrile in water and cool the mixture. Bubble chlorine gas through the suspension while maintaining a controlled temperature. The reaction is heated to drive the cyclization and then cooled to crystallize the crude product.
-
Step 3: Purification The crude 1,2-benzisothiazolin-3-one is dissolved in an alkaline solution, treated with a decolorizing agent, and then re-precipitated by acidification to yield the purified product.
Conclusion and Future Outlook
The history of benzo[d]isothiazole chemistry is a compelling narrative of scientific progress, from an accidental discovery to the rational design of life-saving medicines and essential industrial chemicals. The evolution of synthetic methodologies has been marked by a consistent trend towards greater efficiency, elegance, and sustainability. As our understanding of the biological targets and mechanisms of action of benzo[d]isothiazole derivatives continues to expand, so too will the demand for novel and diverse synthetic strategies. Future research in this field will likely focus on the development of even more selective and potent therapeutic agents, as well as the exploration of new applications in materials science and catalysis. The benzo[d]isothiazole scaffold, with its rich history and versatile chemistry, is poised to remain a subject of intense scientific inquiry for years to come.
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The Saccharin Saga – Part 1. (2015). ChemistryViews. [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][5]Thiazin-4-One Derivatives. (2024). Molecules. [Link]
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Synthesis of benzo[d]isothiazoles: an update. (2024). Arkivoc. [Link]
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The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (2012). Nottingham ePrints. [Link]
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Saccharin. (2019). American Chemical Society. [Link]
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A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). IJCRT.org. [Link]
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Scheme 1 . The saccharin production by Remsen-Fahlberg process. (2020). ResearchGate. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
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Schematic diagram of the JNK signaling pathway. (2019). ResearchGate. [Link]
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Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1995). Journal of Medicinal Chemistry. [Link]
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Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus. (2019). International Journal of Molecular Sciences. [Link]
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Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (2025). StatPearls. [Link]
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Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2025). Molecules. [Link]
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Lurasidone. (2023). StatPearls. [Link]
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Story of Saccharin. (2016). SIES College. [Link]
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Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (2021). Cureus. [Link]
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JNK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Ira Remsen (1846-1927) the Eminent American Chemist of the Second Half of the XIX Century. (2022). Revista CENIC Ciencias Químicas. [Link]
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Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. (1993). Il Farmaco. [Link]
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SGLT2 inhibitor. (n.d.). Wikipedia. [Link]
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Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). (2020). ResearchGate. [Link]
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An update of the preclinical profile of lurasidone. (2014). Rivista di Psichiatria. [Link]
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6-Bromobenzo[d]isothiazol-3-amine molecular weight and formula
An In-Depth Technical Guide to 6-Bromobenzo[d]isothiazol-3-amine: A Key Heterocyclic Building Block
Introduction
The benzo[d]isothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen and sulfur atoms within a fused aromatic system imparts specific electronic and steric properties, making it a valuable pharmacophore for designing potent and selective inhibitors of various biological targets and pathways.[1] This guide focuses on a specific, functionalized derivative, this compound, a crucial building block for researchers and scientists in drug discovery and development. Its strategic placement of a bromine atom and an amine group offers versatile handles for further chemical modification, enabling the exploration of a broad chemical space in the quest for novel therapeutics.
Physicochemical and Structural Characteristics
This compound is a solid organic compound whose identity and purity are defined by several key parameters. Understanding these properties is the foundation for its effective use in synthesis and biological screening.
| Property | Value | Source |
| CAS Number | 1379324-86-3 | [2] |
| Molecular Formula | C₇H₅BrN₂S | [2] |
| Molecular Weight | 229.10 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Solid (form may vary) | |
| SMILES | NC1=NSC2=CC(Br)=CC=C12 | [2] |
Storage and Stability: For maintaining its integrity, the compound should be stored in a dark, dry, and sealed environment at temperatures between 2-8°C.[2] This precaution minimizes degradation from light, moisture, and atmospheric contaminants, ensuring reproducibility in experimental outcomes.
Synthetic Strategies and Mechanistic Rationale
The synthesis of the benzo[d]isothiazol-3-amine core is a critical process, with several established routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns. A prevalent and effective method involves the construction of the heterocyclic ring from a suitably substituted benzene precursor.
One logical approach begins with a 2-halobenzonitrile derivative, which already contains the nitrogen atom and the aromatic framework.[1] The subsequent steps are designed to introduce the sulfur atom and facilitate the intramolecular cyclization to form the isothiazole ring.
Illustrative Synthetic Workflow
The following diagram outlines a plausible synthetic pathway for the benzo[d]isothiazol-3-amine scaffold, based on established chemical principles.[1]
Caption: Workflow for a standard N-acylation of this compound.
-
Dissolution & Basification (Step 1):
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 1.2 eq).
-
Rationale: DCM is a good, inert solvent for this reaction. TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion.
-
-
Acylation (Step 2):
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via syringe.
-
Rationale: The reaction is exothermic; addition at 0°C controls the reaction rate and minimizes side reactions. Acetyl chloride is the electrophilic acylating agent.
-
-
Reaction & Monitoring (Step 3):
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Monitoring ensures the reaction goes to completion and provides a qualitative check for product formation.
-
-
Aqueous Workup (Step 4):
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic (DCM) layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine (to remove water).
-
Rationale: This standard workup removes water-soluble reagents and byproducts.
-
-
Purification (Step 5):
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Rationale: Chromatography separates the desired product from any unreacted starting materials, byproducts, or impurities.
-
Conclusion
This compound stands out as a high-value scaffold and intermediate for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with versatile synthetic handles, provide a reliable platform for the systematic design and synthesis of novel small molecules. Adherence to rigorous safety and handling protocols is essential for harnessing its full potential in the laboratory. This guide provides the core technical knowledge required for professionals to confidently and effectively incorporate this compound into their research and development programs.
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- Lead Sciences. This compound.
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- Sigma-Aldrich. 6-Bromobenzo[d]isothiazole-3-carboxylic acid.
- CymitQuimica. Safety Data Sheet for this compound.
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Methodological & Application
The Strategic Application of 6-Bromobenzo[d]isothiazol-3-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology sectors.
Abstract: 6-Bromobenzo[d]isothiazol-3-amine has emerged as a pivotal structural motif in the design and synthesis of novel therapeutic agents. Its unique combination of a privileged heterocyclic core and a strategically placed bromine atom offers medicinal chemists a versatile platform for generating diverse compound libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in their drug discovery endeavors.
The Benzisothiazole Scaffold: A Privileged Element in Drug Design
The benzo[d]isothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate a range of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The introduction of a bromine atom at the 6-position of the 3-aminobenzisothiazole core provides a crucial handle for synthetic diversification. This halogen atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl and heteroaryl substituents.[2] This strategic functionalization is a cornerstone of modern lead optimization, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Core Applications in Medicinal Chemistry
The versatility of this compound has been leveraged in the development of a range of therapeutic agents, with notable applications in oncology and metabolic diseases.
Anticancer Drug Discovery
The benzothiazole and benzisothiazole scaffolds are prominent in the development of novel anticancer agents.[3][4] Derivatives of these heterocycles have been shown to target various cancer-related pathways, including kinase signaling and apoptosis. The ability to introduce diverse substituents at the 6-position of the benzisothiazole ring via the bromo precursor allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency. For instance, the introduction of specific aryl groups can enhance the compound's interaction with the active site of a target protein, leading to improved inhibitory activity.[5]
Development of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Dipeptidyl peptidase IV (DPP-4) is a key therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, which in turn leads to increased insulin secretion and improved glycemic control. The 3-amino group of this compound can serve as a key anchoring point for side chains that interact with the active site of DPP-4, while the 6-position offers a vector for introducing substituents that can occupy specificity pockets within the enzyme.
Key Synthetic Protocols and Methodologies
The effective utilization of this compound in medicinal chemistry relies on a robust set of synthetic methodologies. The following protocols provide detailed, step-by-step procedures for the two most critical transformations of this scaffold: N-acylation and Suzuki-Miyaura cross-coupling.
Protocol 1: N-Acylation of this compound
The acylation of the 3-amino group is a fundamental step in the synthesis of a vast array of bioactive molecules. This reaction introduces a key amide linkage, which can serve as a hydrogen bond donor and acceptor, and provides a point for the attachment of various side chains.
Objective: To synthesize N-(6-bromobenzo[d]isothiazol-3-yl)acetamide as a precursor for further functionalization.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield N-(6-bromobenzo[d]isothiazol-3-yl)acetamide.
Causality Behind Experimental Choices:
-
Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.
-
The use of an ice bath during the addition of acetic anhydride helps to control the exothermic nature of the reaction.
-
Precipitation in ice-cold water provides a simple and effective method for initial product isolation.
Visualization of the N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(6-bromobenzo[d]isothiazol-3-yl)acetamide
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] This protocol outlines the coupling of the N-acylated intermediate with an arylboronic acid.
Objective: To synthesize N-(6-aryl-benzo[d]isothiazol-3-yl)acetamide, a key scaffold for various kinase inhibitors and other bioactive molecules.
Materials:
-
N-(6-bromobenzo[d]isothiazol-3-yl)acetamide (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add N-(6-bromobenzo[d]isothiazol-3-yl)acetamide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(6-aryl-benzo[d]isothiazol-3-yl)acetamide.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ is a widely used, efficient palladium(0) catalyst for Suzuki couplings.
-
K₂CO₃ is a common and effective base for activating the boronic acid.
-
The use of a dioxane/water solvent system facilitates the dissolution of both the organic and inorganic reaction components.
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Visualization of the Suzuki Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Biological Activity
The following table presents representative biological data for compounds synthesized from this compound derivatives, illustrating their potential as anticancer agents.
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| B7 | Proliferation | - | A431, A549, H1299 | [3] |
| 45 | Proliferation | 0.44 | A549 | [4] |
Note: The specific IC₅₀ for compound B7 was not provided in the source, but it was identified as a hit compound with significant antiproliferative activity.
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a versatile building block for the synthesis of diverse and potent bioactive molecules is well-established. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. Future research will undoubtedly continue to unlock the full potential of this remarkable scaffold, leading to the development of new and improved treatments for a range of human diseases.
References
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Paul, R., & Punniyamurthy, T. (2012). Copper-catalysed one-pot synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones via C−S/N−S bond formation. RSC Advances, 2(18), 7057-7060. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1357957. [Link]
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Temple, D. L., et al. (1982). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 25(9), 1045-1051. [Link]
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Reddy, T. S., et al. (2016). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Organic & Biomolecular Chemistry, 14(3), 803-807. [Link]
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Gudipati, R., et al. (2016). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[3][7][8] triazole hybrids. Records of Natural Products, 10(5), 623-633. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2841. [Link]
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Patel, R. B., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(4), 984-990. [Link]
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AKTU Digital Education. (2022, February 5). Medicinal Chemistry III | Aminoglycosides | AKTU Digital Education [Video]. YouTube. [Link]
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Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(7), 8845-8860. [Link]
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Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 266. [Link]
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [Link]
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Liu, X., et al. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 28(14), 5369. [Link]
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Wang, L., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 42(3), 141-144. [Link]
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Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689. [Link]
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2358-2376. [Link]
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Wang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 9(3), 3959-3970. [Link]
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Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(20), 7114. [Link]
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The Strategic Synthesis of Bioactive Heterocycles from 6-Bromobenzo[d]isothiazol-3-amine: A Guide for Medicinal Chemists
Introduction: The Versatility of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic motif is present in a range of therapeutics, including antipsychotic drugs like ziprasidone and lurasidone, as well as potent inhibitors of various enzymes and receptors.[2] The unique electronic properties conferred by the fused aromatic ring and the isothiazole's nitrogen-sulfur bond contribute to its ability to engage in specific interactions with biological targets. Consequently, the development of synthetic routes to functionalized benzo[d]isothiazoles is of significant interest to researchers in drug discovery.
6-Bromobenzo[d]isothiazol-3-amine stands out as a particularly valuable starting material for the synthesis of diverse bioactive heterocycles. This compound offers two key points for chemical modification: the bromine atom at the 6-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the amino group at the 3-position, which can participate in a variety of condensation and cyclization reactions. This dual functionality allows for the construction of a wide array of more complex molecular architectures with potential therapeutic applications, including as anticancer agents and kinase inhibitors.[3][4] This guide provides detailed application notes and protocols for the synthesis of novel bioactive heterocycles from this versatile building block.
Core Synthetic Strategies and Applications
The synthetic utility of this compound can be broadly categorized into two main strategies: functionalization at the 6-position via cross-coupling reactions and the construction of fused heterocyclic systems through reactions involving the 3-amino group.
I. Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position
The bromine atom at the 6-position of the benzo[d]isothiazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[5][6]
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[6] By coupling this compound with various arylboronic acids or esters, a library of 6-arylbenzo[d]isothiazol-3-amines can be generated. These derivatives are of particular interest as potential anticancer agents.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation. A base is required to activate the boronic acid for transmetalation to the palladium center.[5] A mixed solvent system, often including water, can aid in the dissolution of the base and facilitate the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Objective: To synthesize 6-(4-methoxyphenyl)benzo[d]isothiazol-3-amine.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Data Presentation: Antiproliferative Activity of Benzothiazole Derivatives
The following table presents the IC₅₀ values of some benzothiazole derivatives against various cancer cell lines, demonstrating the potential biological activity of this class of compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4d | AsPC-1 (Pancreatic Cancer) | 7.66 | [3] |
| BxPC-3 (Pancreatic Cancer) | 3.99 | [3] | |
| Capan-2 (Pancreatic Cancer) | 8.97 | [3] | |
| 4m | AsPC-1 (Pancreatic Cancer) | 8.49 | [3] |
| BxPC-3 (Pancreatic Cancer) | 9.81 | [3] | |
| Capan-2 (Pancreatic Cancer) | 13.33 | [3] | |
| Benzisothiazole Hydrazone Derivative | Various Hematological Tumors | 0.5 - 8.0 | [7] |
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including various heterocyclic amines, to generate novel 6-amino-substituted benzo[d]isothiazole derivatives.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand for the palladium catalyst. Sterically hindered biarylphosphine ligands, such as XPhos, are often effective in promoting the reductive elimination step of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 6-(morpholino)benzo[d]isothiazol-3-amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C for 18-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Visualization of Synthetic Pathways
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
II. Construction of Fused Heterocyclic Systems via the 3-Amino Group
The 3-amino group of this compound is a versatile handle for the construction of fused heterocyclic systems. Through condensation reactions with dicarbonyl compounds or multicomponent reactions, novel polycyclic scaffolds with potential biological activities can be synthesized.
The reaction of 2-aminobenzothiazoles with β-ketoesters or β-diketones is a well-established method for the synthesis of pyrimido[2,1-b]benzothiazole derivatives.[9] These fused pyrimidine systems are of interest due to their diverse pharmacological properties, including antimicrobial and anticancer activities.[10]
Causality Behind Experimental Choices: This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-amino group and subsequent intramolecular cyclization. The use of a catalyst is often not necessary, and the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.
Experimental Protocol: Three-Component Synthesis of a Pyrimido[2,1-b]benzo[d]isothiazole Derivative
Objective: To synthesize a 4-aryl-2-methyl-4H-pyrimido[2,1-b]benzo[d]isothiazole-3-carboxylate derivative.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Ethanol (optional, for solvent-based reaction)
Procedure (Solvent-Free):
-
In a round-bottom flask, mix this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Heat the mixture at 60-80 °C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product can often be purified by washing with water and a non-polar solvent like diethyl ether.
-
If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography can be employed.
Visualization of Fused Heterocycle Synthesis
Caption: Synthesis of fused pyrimidine ring from this compound.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the construction of fused pyrimidine rings provide a solid foundation for researchers to explore the chemical space around the benzo[d]isothiazole scaffold. The resulting compounds are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and kinase inhibition. Future work could focus on expanding the scope of these reactions to include a broader range of coupling partners and exploring other types of cyclization reactions involving the 3-amino group to generate even more diverse and complex heterocyclic systems.
References
-
Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). PubMed Central. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PubMed Central. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
-
Alizadeh-Bami, F., et al. (2019). Synthesis of pyrimido[2,1-b][2][5]benzothiazoles and[2][5]benzothiazolo[3,2-a]quinazolines via one-pot three-component reactions. Arkivoc, 2019(6), 228-238. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][5]Thiazin-4-One Derivatives. (2025). PMC - NIH. [Link]
-
Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. (2023). MDPI. [Link]
-
Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (n.d.). Il Farmaco. [Link]
-
(PDF) One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts †. (2023). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). MDPI. [Link]
-
A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. (n.d.). Scientific Research Publishing. [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (2022). HPU2 Journal of Science. [Link]
-
Buchwald-Hartwig amination; selection of optimal conditions. (n.d.). ResearchGate. [Link]
-
Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. (2023). MDPI. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]
Sources
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- 2. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
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- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Strategic Utility of 6-Bromobenzo[d]isothiazol-3-amine in Modern Drug Discovery: A Guide for Medicinal Chemists
The quest for novel therapeutic agents is an intricate dance of creativity and precision, where the selection of foundational chemical scaffolds can dictate the trajectory of a drug discovery program. Among the myriad of heterocyclic building blocks available to the medicinal chemist, 6-Bromobenzo[d]isothiazol-3-amine emerges as a particularly compelling starting point. Its unique electronic properties, coupled with strategically positioned reactive handles, offer a versatile platform for the synthesis of diverse compound libraries targeting a wide array of pathological conditions. This application note provides an in-depth exploration of this compound as a key building block, complete with detailed synthetic protocols and insights into its application in the generation of bioactive molecules.
The Benzisothiazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzo[d]isothiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties.[2] The inherent bioactivity of this core, combined with the synthetic versatility afforded by the bromine and amine substituents on this compound, makes it an invaluable tool for lead generation and optimization.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
| Storage Conditions | Store at 2-8 °C, protect from light and moisture |
Proper handling and storage are crucial to maintain the integrity of the compound. It is recommended to store this compound under an inert atmosphere to prevent degradation.
Synthetic Utility: Gateway to Chemical Diversity
The true power of this compound as a building block lies in its capacity to undergo a variety of chemical transformations, enabling the rapid generation of diverse analogues. The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, while the amine group at the 3-position can be readily derivatized through acylation, alkylation, or participation in condensation reactions.
Protocol 1: Synthesis of the this compound Core
The synthesis of the core structure itself is a critical first step. A common method involves the reaction of a substituted 2-fluorobenzonitrile with a sulfur source, followed by cyclization.[3]
Reaction Scheme:
Caption: Synthesis of the this compound core.
Step-by-Step Protocol:
-
To a solution of 2-fluoro-5-bromobenzonitrile in a suitable solvent (e.g., DMF), add sodium sulfide.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom.
-
Upon completion, quench the reaction with water to form the intermediate thiolate.
-
Treat the intermediate with ammonia and an oxidizing agent such as sodium hypochlorite to induce cyclization and formation of the 3-amino-benzo[d]isothiazole ring system.
-
Isolate and purify the product by crystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.[4] This reaction is instrumental in exploring the structure-activity relationship (SAR) of this region of the molecule. A protocol adapted from the successful coupling of the analogous 2-amino-6-bromobenzothiazole provides a robust starting point.[5]
Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
In a reaction vessel purged with an inert gas (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position.[6] This transformation is particularly valuable for accessing novel chemical space and modulating the physicochemical properties of the resulting compounds.
Catalytic Cycle:
Sources
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromobenzo[d]isothiazol-3-amine
Introduction: The Strategic Importance of the Benzo[d]isothiazole Scaffold and its Functionalization
The benzo[d]isothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a diverse array of biologically active compounds, including kinase inhibitors, antimicrobial agents, and antipsychotics. The 3-amino-6-bromo-benzo[d]isothiazole derivative is a particularly valuable building block, as the bromine atom at the 6-position serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in modern drug discovery.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The development of these transformative methods, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the way chemists approach the synthesis of complex molecules.[1][2] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-Bromobenzo[d]isothiazol-3-amine with a variety of coupling partners, offering researchers a practical toolkit for the synthesis of novel derivatives.
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycle is paramount for successful reaction design, optimization, and troubleshooting. While specific nuances exist for each reaction type, the general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined elementary steps involving a palladium(0)/palladium(II) cycle.[3]
The catalytic cycle typically begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated palladium(0) complex.[2][3] This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The subsequent step, transmetalation , involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center, displacing the halide.[2][3] Finally, reductive elimination from the palladium(II) complex forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]
Caption: General workflow of palladium-catalyzed cross-coupling.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5] This reaction is particularly well-suited for the arylation of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the reaction vessel.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylbenzo[d]isothiazol-3-amine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane | 95 | High |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 75-85 |
Note: The yields are approximate and may vary based on the specific reaction scale and purification method.
II. Heck-Mizoroki Reaction: Alkenylation of the Benzoisothiazole Core
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for the introduction of vinyl groups.[6][7]
Protocol 2: General Procedure for the Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C).
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of great importance for the synthesis of pharmaceuticals and functional materials.[8][9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, DIPEA, 2-3 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent, the base, and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12][13] This reaction has broad applicability for the synthesis of arylamines.[12]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-3 mol%)
-
Ligand (e.g., RuPhos, if not using a precatalyst)
-
Base (e.g., NaOt-Bu, LiHMDS, 1.5-2.0 equiv)
-
Solvent (e.g., Toluene, THF, 1,4-Dioxane)
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst and the base.
-
Add a solution of this compound and the amine in the chosen solvent.
-
Seal the vial and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from 80 to 110 °C.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the resulting residue by column chromatography.
Troubleshooting and Optimization
Successful cross-coupling reactions are often a matter of careful optimization. Below are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.[14] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition.[14] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Poor Solubility: The insolubility of reactants can hinder the reaction.[15] Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be a significant side reaction, often exacerbated by the presence of oxygen.[16] Thorough degassing is crucial.
-
Protodeborylation/Dehalogenation: The cleavage of the C-B bond in the boronic acid or the C-Br bond in the starting material can lead to undesired byproducts.[16] The choice of base and solvent can influence these pathways.
-
-
Steric Hindrance: The presence of the amino group at the 3-position of the benzo[d]isothiazole core may present steric challenges for some coupling partners. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome steric hindrance by promoting the reductive elimination step.[17]
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide range of novel derivatives. By understanding the fundamental principles of the catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate libraries of compounds for evaluation in drug discovery and materials science applications. The protocols provided herein serve as a robust starting point for the exploration of this valuable chemical space.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8849-8864. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. [Link]
-
D. A. Watson, et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(2-3), 111-125. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1544. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Mar-Spinola, L. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-178. [Link]
-
ResearchGate. (2019). “Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments”. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1004-1008. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. [Link]
-
LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
ResearchGate. (2022). Synthesis of some substituted benzothiazole derivaties and its biological activities. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic letters, 12(20), 4568-4571. [Link]
-
Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2532-2535. [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS omega, 3(11), 15995-16003. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Royal Society of Chemistry. (2022). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Progress in Chemical and Biochemical Research. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
-
Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
-
Semantic Scholar. (2015). Research On Palladium-catalyzed Cross-coupling Reactions Involving Isocyanides. [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
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- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Anwendungs- und Protokollleitfaden: Derivatisierung der Amingruppe in 6-Brombenzo[d]isothiazol-3-amin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Anwendungshinweise und Protokolle zur chemischen Modifikation der primären Amingruppe von 6-Brombenzo[d]isothiazol-3-amin. Diese Verbindung ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie, und die Derivatisierung ihrer Amingruppe eröffnet Wege zu neuen Molekülen mit potenzieller biologischer Aktivität.
Einleitung und wissenschaftlicher Hintergrund
6-Brombenzo[d]isothiazol-3-amin ist ein heterozyklisches Molekül, das aufgrund seines Benzisothiazol-Grundgerüsts von großem Interesse für die Arzneimittelforschung ist. Die primäre Amingruppe an Position 3 ist ein reaktives Zentrum, das sich für eine Vielzahl von chemischen Umwandlungen eignet. Durch die Einführung verschiedener funktioneller Gruppen an diesem Stickstoffatom können die physikochemischen und pharmakologischen Eigenschaften des Moleküls gezielt verändert werden. Dies ist ein entscheidender Schritt bei der Entwicklung neuer niedermolekularer Wirkstoffe.
Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien – Acylierung, Sulfonylierung und Alkylierung – sind grundlegende und robuste Methoden zur Erzeugung von Amid-, Sulfonamid- und sekundären/tertiären Amin-Derivaten. Die Wahl der jeweiligen Methode und der Reagenzien hängt von der gewünschten Zielstruktur und den erforderlichen Eigenschaften ab.
Strategien zur Derivatisierung der Amingruppe
Die Nukleophilie der primären Amingruppe in 6-Brombenzo[d]isothiazol-3-amin ermöglicht eine direkte Reaktion mit einer Reihe von Elektrophilen. Die drei Hauptstrategien, die in diesem Leitfaden behandelt werden, sind:
-
Acylierung: Einführung einer Acylgruppe (R-C=O) zur Bildung einer stabilen Amidbindung.
-
Sulfonylierung: Einführung einer Sulfonylgruppe (R-SO2) zur Bildung einer Sulfonamidbindung.
-
Alkylierung: Einführung einer Alkylgruppe (R) zur Bildung eines sekundären oder tertiären Amins.
Die folgenden Abschnitte enthalten detaillierte Protokolle für jede dieser Transformationen.
Acylierung: Synthese von N-Acyl-6-brombenzo[d]isothiazol-3-aminen
Die Acylierung der Amingruppe ist eine der gebräuchlichsten Methoden zur Derivatisierung. Sie führt zur Bildung einer chemisch robusten Amidbindung. Diese Reaktion wird typischerweise durch die Umsetzung des Amins mit einem Acylchlorid oder einem Säureanhydrid in Gegenwart einer Base durchgeführt. Die Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure zu neutralisieren.
Rationale der experimentellen Wahl:
-
Reagenzien: Acylchloride sind hochreaktive Acylierungsmittel. Alternativ können Säureanhydride verwendet werden, die in der Regel weniger reaktiv sind und mildere Reaktionsbedingungen erfordern.
-
Base: Eine nicht-nukleophile organische Base wie Pyridin oder Triethylamin wird bevorzugt, da sie nicht mit dem Acylierungsmittel konkurriert.
-
Lösungsmittel: Aprotische Lösungsmittel wie Dichlormethan (DCM) oder 1,4-Dioxan sind ideal, da sie die Reaktanten gut lösen und nicht an der Reaktion teilnehmen.
Protokoll 1: Allgemeine Vorschrift zur Acylierung mit einem Acylchlorid
Materialien:
-
6-Brombenzo[d]isothiazol-3-amin
-
Geeignetes Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid) (1,1 Äquivalente)
-
Pyridin oder Triethylamin (1,2 Äquivalente)
-
Wasserfreies Dichlormethan (DCM) oder 1,4-Dioxan
-
Gesättigte Natriumbicarbonatlösung
-
Wasser
-
Gesättigte Kochsalzlösung (Sole)
-
Wasserfreies Magnesiumsulfat oder Natriumsulfat
-
Geeignete Ausrüstung für die Säulenchromatographie
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 6-Brombenzo[d]isothiazol-3-amin (1,0 Äquivalent) in wasserfreiem DCM oder 1,4-Dioxan in einem geeigneten Reaktionsgefäß.
-
Geben Sie Pyridin oder Triethylamin (1,2 Äquivalente) zu der Lösung.
-
Acylierung: Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C. Fügen Sie langsam das gewünschte Acylchlorid (1,1 Äquivalente) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Beenden Sie die Reaktion durch vorsichtige Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit DCM (3x).
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter Natriumbicarbonatlösung, Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat oder Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel unter Verwendung eines geeigneten Eluentensystems (z. B. Hexan/Ethylacetat-Gemische).
Tabelle 1: Beispielhafte Acylierungsreaktionen
| Acylchlorid | Produkt | Erwartete Ausbeute |
| Acetylchlorid | N-(6-Brombenzo[d]isothiazol-3-yl)acetamid | >85% |
| Benzoylchlorid | N-(6-Brombenzo[d]isothiazol-3-yl)benzamid | >80% |
Diagramm 1: Allgemeiner Arbeitsablauf der Acylierung
Bildunterschrift: Allgemeiner Arbeitsablauf für die Acylierung.
Sulfonylierung: Synthese von N-Sulfonyl-6-brombenzo[d]isothiazol-3-aminen
Die Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Verbindungen in der medizinischen Chemie. Die Reaktion erfolgt analog zur Acylierung durch Umsetzung des Amins mit einem Sulfonylchlorid in Gegenwart einer Base.
Rationale der experimentellen Wahl:
-
Reagenzien: Aryl- oder Alkylsulfonylchloride (z. B. Tosylchlorid, Mesylchlorid) sind die gängigsten Reagenzien.
-
Base und Lösungsmittel: Ähnlich wie bei der Acylierung werden nicht-nukleophile Basen und aprotische Lösungsmittel verwendet. Bei weniger reaktiven Aminen kann eine stärkere Base oder eine höhere Reaktionstemperatur erforderlich sein.
-
Vermeidung von Di-Sulfonylierung: Heteroaromatische Amine können unter bestimmten Bedingungen zur Di-Sulfonylierung neigen. Eine sorgfältige Kontrolle der Stöchiometrie (leichter Unterschuss des Sulfonylchlorids) und der Reaktionstemperatur (niedrige Temperaturen) kann helfen, die Bildung des monosubstituierten Produkts zu favorisieren.[1]
Protokoll 2: Allgemeine Vorschrift zur Sulfonylierung mit einem Sulfonylchlorid
Materialien:
-
6-Brombenzo[d]isothiazol-3-amin
-
Geeignetes Sulfonylchlorid (z. B. p-Toluolsulfonylchlorid) (1,05 Äquivalente)
-
Triethylamin (TEA) oder Pyridin (1,5 Äquivalente)
-
Wasserfreies Dichlormethan (DCM)
-
1 M Salzsäurelösung
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Kochsalzlösung (Sole)
-
Wasserfreies Natriumsulfat
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 6-Brombenzo[d]isothiazol-3-amin (1,0 Äquivalent) und Triethylamin (1,5 Äquivalente) in wasserfreiem DCM.
-
Sulfonylierung: Kühlen Sie die Mischung auf 0 °C. Fügen Sie eine Lösung des Sulfonylchlorids (1,05 Äquivalente) in DCM langsam über einen Zeitraum von 30 Minuten hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie das Filtrat im Vakuum ein.
-
Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
Tabelle 2: Beispielhafte Sulfonylierungsreaktionen
| Sulfonylchlorid | Produkt | Erwartete Ausbeute |
| p-Toluolsulfonylchlorid | 6-Brom-N-(p-tolylsulfonyl)benzo[d]isothiazol-3-amin | 60-80% |
| Methansulfonylchlorid | N-(6-Brombenzo[d]isothiazol-3-yl)methansulfonamid | 65-85% |
Alkylierung: Synthese von N-Alkyl-6-brombenzo[d]isothiazol-3-aminen
Die N-Alkylierung von 6-Brombenzo[d]isothiazol-3-amin kann über verschiedene Wege erfolgen. Die direkte Alkylierung mit Alkylhalogeniden ist eine klassische Methode, die jedoch bei primären Aminen oft zu einer Mischung aus mono- und dialkylierten Produkten führt. Eine Alternative ist die reduktive Aminierung, die eine kontrollierte Monoalkylierung ermöglicht.
Rationale der experimentellen Wahl:
-
Direkte Alkylierung: Diese Methode ist einfach durchzuführen, erfordert aber eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine Polyalkylierung zu minimieren. Die Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie DMF ist üblich.[2]
-
Reduktive Aminierung: Dies ist eine zweistufige Eintopfreaktion. Zuerst wird das Amin mit einem Aldehyd oder Keton zu einem Imin oder Enamin umgesetzt, das dann in situ mit einem Reduktionsmittel (z. B. Natriumborhydrid, Natriumtriacetoxyborhydrid) zum alkylierten Amin reduziert wird. Diese Methode ist oft selektiver für die Monoalkylierung.
Protokoll 3: Direkte Alkylierung mit einem Alkylhalogenid
Materialien:
-
6-Brombenzo[d]isothiazol-3-amin
-
Geeignetes Alkylhalogenid (z. B. Methyliodid, Benzylbromid) (1,1 Äquivalente)
-
Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3) (2,0 Äquivalente)
-
N,N-Dimethylformamid (DMF)
-
Ethylacetat
-
Wasser
-
Gesättigte Kochsalzlösung (Sole)
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Suspendieren Sie 6-Brombenzo[d]isothiazol-3-amin (1,0 Äquivalent) und Kaliumcarbonat (2,0 Äquivalente) in DMF.
-
Alkylierung: Fügen Sie das Alkylhalogenid (1,1 Äquivalente) tropfenweise bei Raumtemperatur hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und überwachen Sie den Fortschritt mittels DC.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mit Ethylacetat (3x).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Diagramm 2: Vergleich der Alkylierungsstrategien
Bildunterschrift: Vergleich der Alkylierungsstrategien.
Sicherheitsvorkehrungen
Bei der Durchführung der beschriebenen Protokolle sind die üblichen Labor-Sicherheitsvorkehrungen zu treffen.
-
Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).
-
Arbeiten Sie in einem gut belüfteten Abzug, insbesondere beim Umgang mit flüchtigen und/oder toxischen Reagenzien wie Acylchloriden, Sulfonylchloriden und Alkylhalogeniden.
-
Informieren Sie sich vor der Verwendung über die spezifischen Gefahren der einzelnen Chemikalien anhand der jeweiligen Sicherheitsdatenblätter.
Referenzen
-
(Beispiel für die Acylierung eines verwandten Benzothiazols) Royal Society of Chemistry. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Verfügbar unter: [Link]
-
(Diskussion zur Sulfonylierung von Anilinen) ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Verfügbar unter: [Link]
-
(Allgemeine Informationen zur Alkylierung von Aminen) Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Verfügbar unter: [Link]
-
(Allgemeine Informationen zur Synthese von Benzisothiazolen) Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), pp.202312146. Verfügbar unter: [Link]
Sources
Application of 6-Bromobenzo[d]isothiazol-3-amine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzisothiazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. Within the diverse landscape of heterocyclic scaffolds used in kinase inhibitor design, the benzo[d]isothiazole core has emerged as a privileged structure. Its rigid bicyclic nature provides a well-defined framework for orienting substituents to interact with the ATP-binding pocket of kinases, while the presence of nitrogen and sulfur atoms offers opportunities for crucial hydrogen bonding and other non-covalent interactions.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key building block, 6-Bromobenzo[d]isothiazol-3-amine , in the synthesis of a novel class of potential kinase inhibitors. We will explore its chemical properties, outline a detailed synthetic protocol for its derivatization, and discuss the rationale behind the experimental design.
Physicochemical Properties and Safety Information of this compound
A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.10 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| CAS Number | 1379324-86-3 | [1] |
| Storage Conditions | Store at 2-8°C in a dry, dark place | [1] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Synthetic Strategy: Targeting Kinases with Aminopyrimidine Derivatives
A common and effective strategy in kinase inhibitor design is the incorporation of an aminopyrimidine scaffold. This moiety is known to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Our synthetic approach focuses on the coupling of this compound with a substituted pyrimidine to generate a novel chemical entity with the potential for potent and selective kinase inhibition. The bromine atom at the 6-position of the benzo[d]isothiazole core provides a reactive handle for cross-coupling reactions, allowing for further diversification of the molecule to optimize its pharmacological properties.
Proposed Kinase Targets: FLT3 and JAK
The designed scaffold holds promise for inhibiting several important kinase families implicated in cancer and inflammatory diseases:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[3][4] FLT3 inhibitors have shown significant clinical benefit in this patient population.[5][6]
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate signaling for a wide range of cytokines and growth factors.[7] Dysregulation of the JAK-STAT pathway is central to numerous autoimmune and myeloproliferative disorders.[8]
The following workflow illustrates the proposed synthetic strategy.
Figure 1. Proposed synthetic workflow for a novel kinase inhibitor.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a potential kinase inhibitor starting from this compound.
Protocol 1: Synthesis of N-(6-bromobenzo[d]isothiazol-3-yl)pyrimidin-4-amine (Intermediate 1)
This protocol describes a palladium-catalyzed Buchwald-Hartwig amination to couple the primary amine of the starting material with 4-chloropyrimidine. This reaction is a powerful tool for the formation of C-N bonds.
Materials:
-
This compound
-
4-Chloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-chloropyrimidine (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Pd₂(dba)₃ (0.05 eq) to the flask under a stream of nitrogen.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product, Intermediate 1 .
Characterization of Intermediate 1:
The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To determine the molecular weight and purity.
-
Melting Point: As an indicator of purity.
Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling
This protocol outlines the subsequent Suzuki coupling reaction to introduce a diverse range of aryl or heteroaryl groups at the 6-position of the benzo[d]isothiazole core. This allows for the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity.
Materials:
-
N-(6-bromobenzo[d]isothiazol-3-yl)pyrimidin-4-amine (Intermediate 1 )
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add Intermediate 1 (1.0 eq), the desired arylboronic acid (1.5 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor candidate.
Characterization of the Final Product:
Comprehensive characterization is crucial to confirm the structure and purity of the final compound before biological evaluation.
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC): For complete structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Purity Analysis by HPLC: To determine the purity of the final compound, which should ideally be >95% for biological testing.
Biological Evaluation: A Roadmap
Once synthesized and fully characterized, the novel compounds should be evaluated for their kinase inhibitory activity.
Figure 2. Workflow for the biological evaluation of synthesized compounds.
A typical screening cascade would involve:
-
In vitro Kinase Assays: Initial screening against a panel of kinases, including FLT3 and the JAK family, to determine the IC₅₀ values.
-
Cell-based Proliferation/Signaling Assays: Evaluation of the compounds' ability to inhibit the proliferation of cancer cell lines known to be dependent on the target kinase (e.g., MV4-11 cells for FLT3-ITD) or to block downstream signaling pathways (e.g., STAT phosphorylation in cytokine-stimulated cells for JAK inhibitors).
-
Selectivity Profiling: Testing the lead compounds against a broader panel of kinases to assess their selectivity profile, which is crucial for minimizing off-target effects.
-
In vivo Efficacy Studies: Promising candidates can be advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this application note provide a robust framework for accessing a diverse library of aminopyrimidine derivatives with the potential to target key kinases in oncology and immunology. The strategic use of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki coupling, allows for the efficient and modular construction of these complex molecules. By following these guidelines, researchers can effectively leverage the unique properties of the benzo[d]isothiazole scaffold to discover and develop next-generation kinase inhibitors.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
This compound. (n.d.). Lead Sciences. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. Available at: [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
- Benzothiazole derivatives as dyrk1 inhibitors. (n.d.). Google Patents.
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Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). PubMed. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 6-phenyl pyrimidine amine Derivatives based Chalcones and their Antibacterial Activity. (2016). ResearchGate. Available at: [Link]
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JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers in Medicine. Available at: [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. (2020). Haematologica. Available at: [Link]
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Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Center for Biotechnology Information. Available at: [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). MDPI. Available at: [Link]
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6-Bromobenzo[d]isoxazol-3-ylamine. (n.d.). Chem-Impex. Available at: [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). RSC Publishing. Available at: [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports. Available at: [Link]
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Incorporating FLT3 inhibitors into the management of patients with AML. (2025). YouTube. Available at: [Link]
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Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (n.d.). National Center for Biotechnology Information. Available at: [Link]
- Thiazole derivatives used as pi 3 kinase inhibitors. (n.d.). Google Patents.
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Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Pharmacology. Available at: [Link]
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JAK 1–3 & TYK2 Inhibitors in Dermatology. (n.d.). Dermsquared. Available at: [Link]
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Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024). National Center for Biotechnology Information. Available at: [Link]
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Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. (2022). MDPI. Available at: [Link]
- Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. (n.d.). Google Patents.
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (2024). PubMed. Available at: [Link]
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A Review of the Biological Activity of Amidrazone Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]
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FLT3 inhibitors as MRD-guided salvage treatment for molecular failure in FLT3-mutated AML. (2023). YouTube. Available at: [Link]
- Prodrug forms of kinase inhibitors and their use in therapy. (n.d.). Google Patents.
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Protocol for the N-arylation of 6-Bromobenzo[d]isothiazol-3-amine: A Comprehensive Guide
Introduction: The Significance of N-Aryl Benzo[d]isothiazol-3-amine Scaffolds
The benzo[d]isothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity. Its derivatives are integral to a range of pharmaceuticals, including antipsychotic drugs like ziprasidone and lurasidone, and have shown promise in the treatment of type 2 diabetes and Parkinson's disease.[1] The N-arylation of the 3-amino substituted benzo[d]isothiazole core, specifically, opens up a vast chemical space for the development of novel therapeutic agents and functional materials. This transformation allows for the introduction of diverse aryl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets or its material characteristics.
This application note provides a detailed protocol for the N-arylation of 6-Bromobenzo[d]isothiazol-3-amine, a key intermediate for the synthesis of a library of novel compounds. We will explore two of the most powerful and widely adopted methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2] For each method, we will provide a step-by-step protocol, discuss the rationale behind the choice of reagents and conditions, and present a mechanistic overview to provide a deeper understanding of the transformation.
Choosing the Right Path: Palladium vs. Copper Catalysis
Both the Buchwald-Hartwig and Ullmann reactions are robust methods for N-arylation, but they possess distinct characteristics that may favor one over the other depending on the specific substrate and desired outcome.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation.[3] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.[4]
-
Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for C-N bond formation.[5] While it often requires higher temperatures, recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[6][7] It can be a cost-effective alternative to palladium-catalyzed methods.
This guide will focus on a Buchwald-Hartwig protocol due to its generally higher yields and broader applicability for complex heterocyclic amines.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol is a representative procedure adapted from established methods for the N-arylation of structurally similar bromo-heterocycles.[8][9][10] Optimization may be necessary for specific aryl halide coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Aryl Halide (e.g., Bromobenzene) | Reagent Grade | Commercially Available | Can be substituted with other aryl bromides or iodides. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| Xantphos | Ligand Grade | Commercially Available | Bulky phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Schlenk Tube or Microwave Vial | For reactions under inert atmosphere. | ||
| Standard Glassware | For work-up and purification. | ||
| Silica Gel | For column chromatography. | ||
| Deuterated Solvents | For NMR analysis. |
Equipment
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Antibacterial Agents Utilizing 6-Bromobenzo[d]isothiazol-3-amine: Application Notes and Protocols
Introduction: The Strategic Importance of the Benzo[d]isothiazole Scaffold in Antibacterial Drug Discovery
The relentless evolution of antibiotic resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. The benzo[d]isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent functionalities of 6-Bromobenzo[d]isothiazol-3-amine, a readily accessible building block, offer a versatile platform for the synthesis of diverse compound libraries. The presence of a reactive primary amine at the 3-position and a bromine atom at the 6-position allows for sequential or orthogonal functionalization, enabling the exploration of a wide chemical space to identify potent antibacterial leads.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a starting material for the synthesis of three distinct classes of potential antibacterial agents: Schiff bases, sulfonamides, and 6-aryl-benzo[d]isothiazol-3-amines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational drug design.
Synthetic Strategies and Rationale
The synthetic approaches outlined below leverage the distinct reactivity of the amino and bromo functionalities of this compound.
-
Strategy 1: Schiff Base Formation. The primary amine at the 3-position readily undergoes condensation with various aldehydes to form Schiff bases (imines). This approach allows for the rapid diversification of the scaffold by introducing a wide range of substituted aromatic and heterocyclic moieties. Schiff bases of related heterocyclic systems have demonstrated significant antibacterial activity, making this a promising avenue for novel compound discovery.[1][2][3][4][5]
-
Strategy 2: Sulfonamide Synthesis. The nucleophilic primary amine can react with sulfonyl chlorides to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, most notably the sulfa drugs, which act by inhibiting dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[6][7][8] Introducing this moiety to the benzo[d]isothiazole core could lead to compounds with a targeted mechanism of action.
-
Strategy 3: Suzuki-Miyaura Cross-Coupling. The bromine atom at the 6-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the introduction of a diverse array of aryl and heteroaryl substituents. Aryl-substituted benzothiazoles have shown promising antibacterial properties, and this strategy allows for the systematic exploration of structure-activity relationships (SAR) at this position.[9][10]
Below is a visual representation of the divergent synthetic pathways starting from this compound.
Caption: Divergent synthetic pathways from this compound.
Experimental Protocols
PART 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 230 mg) in absolute ethanol (20 mL).
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Isolation of Product: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Expected Yields and Characterization:
| Derivative | Aldehyde | Expected Yield (%) |
| 1a | 4-Chlorobenzaldehyde | 85-95 |
| 1b | 4-Methoxybenzaldehyde | 80-90 |
| 1c | 2-Nitrobenzaldehyde | 88-96 |
Characterization: The synthesized Schiff bases should be characterized by standard spectroscopic methods:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a characteristic C=N (imine) stretching band around 1600-1630 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine.
-
¹H NMR (DMSO-d₆, δ ppm): Observe the singlet corresponding to the azomethine proton (-N=CH-) in the range of 8.5-9.5 ppm.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
PART 2: Synthesis of Sulfonamide Derivatives
This protocol outlines the synthesis of sulfonamides by reacting this compound with various sulfonyl chlorides.[11]
Materials and Reagents:
-
This compound
-
Substituted benzenesulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 230 mg) in anhydrous pyridine (10 mL) and cool the mixture in an ice bath.
-
Addition of Sulfonyl Chloride: Add the desired benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution while maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure sulfonamide.
Expected Yields and Characterization:
| Derivative | Sulfonyl Chloride | Expected Yield (%) |
| 2a | Benzenesulfonyl chloride | 70-80 |
| 2b | p-Toluenesulfonyl chloride | 75-85 |
Characterization:
-
FT-IR (KBr, cm⁻¹): Look for characteristic S=O stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): Observe the disappearance of the primary amine protons and the appearance of a singlet for the sulfonamide N-H proton.
-
¹³C NMR (DMSO-d₆, δ ppm): Confirm the presence of all expected carbon signals.
-
MS: Confirm the molecular weight of the product.
PART 3: Synthesis of 6-Aryl-benzo[d]isothiazol-3-amine Derivatives via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[9]
Materials and Reagents:
-
This compound
-
Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 230 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and triphenylphosphine (0.06 mmol, 15.7 mg).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure 6-aryl-benzo[d]isothiazol-3-amine.
Expected Yields and Characterization:
| Derivative | Arylboronic Acid | Expected Yield (%) |
| 3a | Phenylboronic acid | 65-75 |
| 3b | 4-Methoxyphenylboronic acid | 70-80 |
Characterization:
-
¹H NMR (DMSO-d₆, δ ppm): Observe the disappearance of the signal corresponding to the proton at the 6-position of the starting material and the appearance of new aromatic proton signals from the coupled aryl group.
-
¹³C NMR (DMSO-d₆, δ ppm): Confirm the C-C bond formation by the appearance of new aromatic carbon signals.
-
MS: Confirm the molecular weight of the coupled product.
Workflow for Synthesis and Antibacterial Evaluation
The following diagram illustrates the overall workflow from synthesis to the evaluation of antibacterial activity.
Sources
- 1. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cibtech.org [cibtech.org]
- 4. ijper.org [ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acu.edu.in [acu.edu.in]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the C-Br Bond in 6-Bromobenzo[d]isothiazol-3-amine
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the functionalization of the C-Br bond in 6-Bromobenzo[d]isothiazol-3-amine. The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its core is paramount for the development of novel therapeutic agents. This document explores key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions. Each section offers a theoretical background, mechanistic insights, and step-by-step protocols designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Benzo[d]isothiazole Core
The benzo[d]isothiazole moiety is a vital heterocyclic motif found in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a sought-after scaffold in drug discovery. The presence of a bromine atom at the 6-position of 3-aminobenzo[d]isothiazole offers a versatile handle for introducing molecular diversity through modern cross-coupling chemistry. The functionalization of this C-Br bond allows for the synthesis of libraries of novel compounds for screening and the development of targeted therapeutics.
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions.
Hazard Identification: [1]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures: [1]
-
Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Palladium-Catalyzed Cross-Coupling Reactions: A General Overview
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Sources
Application Notes and Protocols: 6-Bromobenzo[d]isothiazol-3-amine in the Synthesis of Anti-Cancer Compounds
Introduction: The Benzisothiazole Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The benzisothiazole scaffold, a bicyclic heterocyclic system, is one such structure that has garnered significant attention in the field of oncology. Its derivatives have demonstrated a broad spectrum of anti-cancer activities, targeting various hallmarks of cancer.[1][2] The inherent electronic properties and rigid conformational structure of the benzisothiazole nucleus make it an ideal starting point for the design of targeted therapies. Specifically, the benzothiazole scaffold is known to mimic the adenine portion of ATP, enabling it to competitively bind to the catalytic domain of kinases, thereby disrupting pro-cancer signaling pathways.[3]
This application note provides a comprehensive guide to the use of a key benzisothiazole-containing building block, 6-bromobenzo[d]isothiazol-3-amine , in the conceptual synthesis of a potent and selective anti-cancer agent. We will delve into the rationale behind the molecular design, a detailed synthetic protocol, and subsequent in vitro protocols for the biological evaluation of the synthesized compound.
Molecular Design and Therapeutic Rationale
Dysregulation of protein kinase signaling is a fundamental mechanism driving cancer cell proliferation, survival, and metastasis. Therefore, the design of small molecule kinase inhibitors remains a cornerstone of modern cancer drug discovery.[3][4] For the purpose of this application note, we will focus on the synthesis of a hypothetical, yet representative, protein kinase inhibitor, GBI-1 (Gemini Benzisothiazole Inhibitor-1) , targeting the PI3K/AKT signaling pathway. The PI3K/AKT pathway is frequently hyperactivated in a wide range of human cancers, making it a well-validated therapeutic target.[2][5]
The design of GBI-1 incorporates the this compound core, which serves as a crucial anchor within the ATP-binding pocket of the target kinase. The bromine atom at the 6-position provides a strategic handle for synthetic elaboration via cross-coupling reactions, allowing for the introduction of various functionalities to enhance potency and selectivity. The 3-amino group can be functionalized to form key hydrogen bond interactions within the kinase hinge region, a common feature of many potent kinase inhibitors.
Synthesis of GBI-1: A Hypothetical Kinase Inhibitor
The following section outlines a plausible, multi-step synthetic route to GBI-1 from this compound. This protocol is designed to be robust and reproducible, employing well-established synthetic methodologies.
Synthetic Workflow Overview
Caption: Synthetic workflow for GBI-1.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[6][7] In this step, the bromine atom of this compound is replaced with a desired aryl or heteroaryl group, which can occupy a hydrophobic pocket in the target kinase.
Protocol:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
Causality and Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, known for its effectiveness with a broad range of substrates.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]
-
Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic and inorganic reagents. Degassing is essential to prevent oxidation of the palladium catalyst.
Step 2: Amide Coupling
The 3-amino group of Intermediate 1 is then acylated to introduce a moiety that can form critical hydrogen bonds with the kinase hinge region.
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Add the desired carboxylic acid (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound, GBI-1 .
Causality and Experimental Choices:
-
Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and promotes rapid amide bond formation.
-
Base: DIPEA acts as a proton scavenger, neutralizing the acid formed during the reaction and preventing the protonation of the amine.
-
Solvent: Dry, aprotic solvents are used to prevent hydrolysis of the activated carboxylic acid intermediate.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/Water | 90 | 12-18 |
| 2 | Amide Coupling | Carboxylic acid, HATU, DIPEA | DCM or DMF | Room Temp. | 4-6 |
Table 1: Summary of Synthetic Protocol for GBI-1.
Biological Evaluation of GBI-1
Once synthesized and purified, the anti-cancer properties of GBI-1 must be evaluated. The following are standard in vitro protocols to assess its efficacy.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Protocol:
-
Seed cancer cells (e.g., a cell line known to have an overactive PI3K/AKT pathway) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GBI-1 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of GBI-1. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of GBI-1 that inhibits cell growth by 50%).
| Compound | Cell Line | IC₅₀ (µM) - Hypothetical Data |
| GBI-1 | PC-3 (Prostate Cancer) | 0.5 |
| GBI-1 | A549 (Lung Cancer) | 1.2 |
| Staurosporine (Control) | PC-3 (Prostate Cancer) | 0.01 |
Table 2: Hypothetical IC₅₀ values for GBI-1 in different cancer cell lines.
In Vitro Kinase Inhibition Assay
To confirm that GBI-1 directly inhibits the target kinase, a biochemical assay is performed.[11][12] This can be done using various formats, such as radiometric assays or fluorescence-based assays.[13]
Protocol (General Fluorescence-Based):
-
Prepare a reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide that is a known substrate for the kinase), and ATP.
-
Add varying concentrations of GBI-1 to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each concentration of GBI-1 and determine the IC₅₀ value.
Western Blot Analysis of the PI3K/AKT Signaling Pathway
Western blotting can be used to assess the effect of GBI-1 on the downstream signaling of the target kinase in cancer cells.[5][14]
Protocol:
-
Treat cancer cells with GBI-1 at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key downstream proteins in the PI3K/AKT pathway (e.g., phospho-AKT, total AKT, phospho-S6, total S6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of GBI-1 on the phosphorylation status of the target proteins.
Caption: Proposed mechanism of action of GBI-1 on the PI3K/AKT pathway.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel anti-cancer compounds. Its chemical properties allow for strategic modifications to target specific biological pathways implicated in cancer. The protocols outlined in this application note provide a framework for the rational design, synthesis, and biological evaluation of a potent kinase inhibitor based on the benzisothiazole scaffold. While the presented compound, GBI-1, is hypothetical, the principles and methodologies are grounded in established medicinal chemistry and cancer biology, offering a solid foundation for researchers and drug development professionals in their quest for novel cancer therapeutics.
References
- BenchChem. (2025, December). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Demirci, S., et al. (2014). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements.
- Gudipati, R., et al. (2015). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Chemical Biology.
- Heid, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
- Keri, G., et al. (2015). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Chemical Biology.
- Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol.
- Raza, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
- Sun, D., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules.
- Wang, X., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. In Assay Guidance Manual.
- Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Roche. (n.d.).
Sources
- 1. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Pathways to Benzo[d]isothiazole Derivatives: A Guide to Modern Synthetic Methodologies
Introduction: The benzo[d]isothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pursuit of more sustainable and cost-effective synthetic routes has driven the development of metal-free methodologies, which circumvent the use of often expensive, toxic, and difficult-to-remove transition metal catalysts. This guide provides an in-depth exploration of several modern, metal-free approaches for the synthesis of benzo[d]isothiazole derivatives, complete with detailed application notes and protocols designed for researchers, scientists, and professionals in drug development.
I. Oxidative Cyclization of 2-Mercaptobenzamides: Halogen-Based Reagents
A prevalent and efficient metal-free strategy for constructing the benzo[d]isothiazol-3(2H)-one core involves the intramolecular oxidative cyclization of readily accessible 2-mercaptobenzamide precursors. This approach relies on the formation of a nitrogen-sulfur bond facilitated by mild oxidizing agents.
A. N-Chlorosuccinimide (NCS) Mediated Synthesis
Causality of Experimental Choices: N-Chlorosuccinimide (NCS) serves as an effective and mild oxidizing agent. The reaction proceeds through the initial formation of a sulfenyl chloride intermediate, which is then readily attacked by the amide nitrogen to facilitate the cyclization. Acetonitrile is a common solvent choice due to its ability to dissolve the starting materials and its inertness under the reaction conditions. The reaction is typically performed at room temperature, highlighting the mildness of this method.
Experimental Protocol:
-
To a solution of the respective 2-mercaptobenzamide (0.2 mmol) in acetonitrile (2.0 mL) in a round-bottom flask, add N-chlorosuccinimide (NCS) (0.2 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 6 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired benzo[d]isothiazol-3(2H)-one.
| Substrate (R group on Nitrogen) | Product | Yield (%) | Reference |
| Butyl | 2-Butylbenzo[d]isothiazol-3(2H)-one | Excellent | [2] |
| Phenyl | 2-Phenylbenzo[d]isothiazol-3(2H)-one | Excellent | [2] |
| Benzyl | 2-Benzylbenzo[d]isothiazol-3(2H)-one | Excellent | [2] |
Mechanism Workflow:
Caption: NCS-mediated synthesis of benzo[d]isothiazol-3(2H)-ones.
B. Potassium Bromide (KBr) Catalyzed Oxidative Dehydrogenative Cyclization
Causality of Experimental Choices: This method utilizes potassium bromide as a catalyst in the presence of an oxidizing agent (often molecular oxygen from the air) to facilitate the N-S bond formation. The bromide ions are believed to be oxidized in situ to an active bromine species which then promotes the cyclization. This approach is environmentally friendly, using a simple salt catalyst and oxygen as the terminal oxidant.
Experimental Protocol:
A detailed experimental protocol for this specific metal-free method requires further investigation into primary literature to ensure accuracy and completeness. However, a general procedure involves heating the 2-mercaptobenzamide substrate with a catalytic amount of KBr in a suitable solvent under an oxygen atmosphere.[3]
II. Electrochemical Synthesis: A Green Approach
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a reagent-free method for oxidation.[1][4] The synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides can be efficiently achieved through an electrochemical dehydrogenative cyclization.[1][4]
Causality of Experimental Choices: This method avoids the use of chemical oxidants by employing an electric current to drive the N-S bond formation. The reaction is typically carried out in an undivided cell, which simplifies the experimental setup. A supporting electrolyte, such as tetrabutylammonium bromide, is used to ensure the conductivity of the medium. The anode provides the oxidative potential for the reaction, while hydrogen gas is generated at the cathode as the only byproduct, making this a very clean process.[1][4]
Experimental Protocol:
-
Set up an undivided electrochemical cell equipped with two platinum or graphite electrodes.
-
To the cell, add a solution of the 2-mercaptobenzamide (1.0 mmol) and tetrabutylammonium bromide (0.2 mmol) in a suitable solvent like methanol (10 mL).
-
Pass a constant current (e.g., 10 mA) through the solution at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzo[d]isothiazol-3(2H)-one.
Electrochemical Synthesis Workflow:
Caption: Electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones.
III. Photochemical Synthesis: Harnessing the Power of Light
Visible-light photoredox catalysis offers a mild and sustainable avenue for the synthesis of benzo[d]isothiazoles. This approach utilizes a photocatalyst that, upon light absorption, can initiate the desired chemical transformation.
Causality of Experimental Choices: Acridinium-based organic dyes are effective photocatalysts for this transformation. They can absorb visible light and enter an excited state with sufficient oxidizing power to generate radical intermediates from the starting materials. The reaction is typically carried out under an inert atmosphere to prevent quenching of the excited photocatalyst or unwanted side reactions with oxygen.
Experimental Protocol:
-
In a reaction vessel, combine the α-amino-oxy acid (0.2 mmol), an acridinium photocatalyst (e.g., 1-2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the mixture with a blue LED light source at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired benzo[d]isothiazole derivative.
IV. Synthesis from Nitrogen-Preloaded Aromatics
This strategy involves starting with an aromatic ring that already contains the nitrogen atom of the final heterocycle and introducing the sulfur atom during the reaction.
A. From o-Haloarylamidines and Elemental Sulfur
Causality of Experimental Choices: This one-pot synthesis involves the reaction of ortho-haloarylamidines with elemental sulfur. The reaction proceeds through an oxidative N-S/C-S bond formation. The high temperature is necessary to promote the reaction with elemental sulfur. This method is advantageous as it utilizes readily available starting materials.
Experimental Protocol:
-
A mixture of the o-haloarylamidine (0.5 mmol), elemental sulfur (1.5 mmol), and a suitable base (e.g., K₂CO₃, 1.0 mmol) in a solvent such as DMF (2 mL) is heated in a sealed tube.
-
The reaction is maintained at a high temperature (e.g., 135 °C) for an extended period (e.g., 24 hours).[1]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Starting Material (Amidine) | Product | Yield (%) | Reference |
| N-Aryl-2-chlorobenzamidine | 3-Arylaminobenzo[d]isothiazole | Good to High | [5] |
B. From 3-Substituted-2-fluoro-benzonitrile
Causality of Experimental Choices: This two-step, one-pot procedure begins with a nucleophilic aromatic substitution of the fluorine atom by a sulfur nucleophile. The subsequent reaction with ammonia and an oxidizing agent (sodium hypochlorite) forms the N-S bond and the amino group at the 3-position.
Experimental Protocol:
-
To a solution of 3-substituted-2-fluoro-benzonitrile in a suitable solvent, add sodium sulfide.[1]
-
Stir the reaction at an appropriate temperature to facilitate the nucleophilic aromatic substitution.[1]
-
After the first step is complete, add ammonia and sodium hypochlorite to the reaction mixture.[1]
-
Continue stirring until the cyclization and amination are complete.[1]
-
Work-up the reaction mixture by extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
V. Synthesis from Sulfur-Preloaded Aromatics
In this approach, the aromatic precursor already contains the sulfur atom, and the nitrogen atom is introduced during the synthesis.
A. From Aryl tert-Butyl Sulfoxides
Causality of Experimental Choices: This method involves the activation of an aryl tert-butyl sulfoxide with N-bromosuccinimide (NBS). This activation is followed by conversion to a sulfinimidoyl bromide, which then undergoes an intramolecular cyclization to form the benzo[d]isothiazole ring. This Wittig-like reaction proceeds under mild conditions.
Experimental Protocol:
-
To a solution of the aryl tert-butyl sulfoxide in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) at room temperature.[6]
-
After a short period, add the amine nucleophile.[6]
-
Stir the reaction mixture at room temperature until completion.[6]
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by chromatography.
Reaction Scheme:
Caption: Synthesis of benzo[d]isothiazoles from aryl tert-butyl sulfoxides.
VI. Conclusion
The metal-free synthesis of benzo[d]isothiazole derivatives has witnessed significant advancements, offering a diverse toolbox of methodologies for chemists. The choice of a particular method will depend on the availability of starting materials, the desired substitution pattern on the final product, and the desired environmental footprint of the synthesis. The protocols and insights provided in this guide are intended to empower researchers to select and implement the most suitable strategy for their specific synthetic goals, contributing to the continued development of this important class of heterocyclic compounds.
VII. References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
-
He, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. Molecules, 30(x), xxxx. [Link]
-
(2025). Electrochemical synthesis for benzisothiazol-3(2H)-ones by dehydrogenative N-S bond formation. ResearchGate. [Link]
-
Ye, S., et al. (2018). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. ResearchGate. [Link]
-
(2025). KBr-catalyzed intramolecular oxidative dehydrogenative cyclization for the synthesis of benzo[d]isothiazol-3(2H)-ones under an O2 atmosphere. ResearchGate. [Link]
-
Xu, F., et al. (2016). Synthesis of 3-Substituted Aryl[3][8]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. Organic Chemistry Portal. [Link]
-
Deng, G., et al. (2016). Efficient synthesis of 1,2-benzisothiazoles from o-haloarylamidines and elemental sulfur via N–S/C–S bond formation under transition-metal-free conditions. Green Chemistry, 18(12), 3444-3448. [Link]
-
Li, Q., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. [Link]
-
(2025). Metal-Free and Selective Synthesis of Benzo[d]Isothiazol-3(2H)-Ones and Corresponding 1-Oxides. ResearchGate. [Link]
-
(2025). Metal-free and selective synthesis of benzo[d]isothiazol-3(2H)-ones and corresponding 1-oxides. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromobenzo[d]isothiazol-3-amine
Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]isothiazol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and robust method involves a two-step, one-pot synthesis starting from 2-amino-5-bromobenzonitrile. This precursor is commercially available and serves as a versatile building block in heterocyclic chemistry[1]. The general strategy involves the formation of a sulfur-containing intermediate, followed by an oxidative cyclization to form the desired benzo[d]isothiazole ring system. A highly effective method for analogous compounds involves reacting a substituted 2-fluorobenzonitrile with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite to furnish the benzo[d]isothiazol-3-amine core[2]. This highlights the key transformations required: introduction of a sulfur nucleophile and subsequent intramolecular N-S bond formation.
Q2: How critical is the quality of the starting material, 2-amino-5-bromobenzonitrile?
The purity of the starting material is paramount. Impurities in the 2-amino-5-bromobenzonitrile, such as isomers or residual reagents from its own synthesis, can lead to the formation of difficult-to-remove side products, significantly lowering the yield and complicating purification. We strongly recommend verifying the purity of the starting material by ¹H NMR and melting point (reported as 96-100 °C) before commencing the synthesis[1].
Q3: What analytical techniques are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and heptane) should be developed to clearly resolve the starting material, any intermediates, and the final product. Visualizing the spots under UV light is typically sufficient. For more detailed analysis during optimization, High-Performance Liquid Chromatography (HPLC) can provide quantitative data on conversion and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. The solutions provided are grounded in chemical principles to empower you to make informed decisions.
Problem: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but the isolated yield is very low. What are the likely causes?
A: Low isolated yield despite complete conversion often points to issues during the workup and purification steps.
-
Product Solubility: this compound has moderate polarity. It may have partial solubility in the aqueous phase during extraction, especially if the pH is not controlled. Ensure the aqueous phase is saturated with brine (saturated NaCl solution) to decrease the solubility of the organic product and drive it into the organic layer.
-
Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. If an emulsion occurs, adding a small amount of brine or filtering the entire mixture through a pad of Celite® can help break it.
-
Purification Losses: The product can be lost during column chromatography if an inappropriate adsorbent or solvent system is used. Silica gel is standard, but if the product streaks or adheres strongly, consider deactivating the silica with a small percentage of triethylamine in the eluent. Alternatively, recrystallization from a suitable solvent like methanol or an ethanol/water mixture can be a high-recovery purification method if the crude product is sufficiently pure[3].
Q: My TLC analysis shows a significant amount of starting material remaining, even after extended reaction times. How can I drive the reaction to completion?
A: This indicates an issue with the reaction's kinetics or a potential equilibrium. Here are the primary factors to investigate:
-
Reagent Stoichiometry and Quality: Ensure that the sulfur source and the oxidizing agent are added in the correct stoichiometric amounts. These reagents can degrade upon storage. For instance, sodium sulfide is hygroscopic and can oxidize in air. Use freshly opened or properly stored reagents.
-
Reaction Temperature: Many cyclization reactions of this type require heating to overcome the activation energy barrier[4]. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates. Aprotic polar solvents like DMF or DMSO are often effective for this type of transformation. Ensure the solvent is anhydrous, as water can interfere with the reaction, potentially by hydrolyzing the nitrile group under certain conditions.
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low-yield synthesis.
Problem: Product Purity
Q: My final product is contaminated with a persistent, slightly more polar impurity. What could it be?
A: A common side reaction in syntheses involving benzonitriles is the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂) or a carboxylic acid (-COOH) group, especially if acidic or basic conditions are too harsh or if water is present at elevated temperatures. Both the amide and carboxylic acid byproducts would be more polar than the desired amine product.
-
Prevention: Ensure anhydrous conditions if the mechanism is water-sensitive. During workup, use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide, and avoid prolonged exposure to strongly acidic or basic conditions.
-
Removal: If the acidic byproduct has formed, it can often be removed by washing the organic solution with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The amide byproduct can be challenging to remove; careful column chromatography with a shallow gradient is often required.
Q: I have multiple unidentified spots on my TLC plate. What are the potential side reactions?
A: Besides hydrolysis, other side reactions can occur:
-
Over-oxidation: If the oxidizing agent is too strong or used in excess, it could potentially oxidize the amine functionality or the sulfur atom further.
-
Dimerization/Polymerization: Under certain conditions, starting materials or reactive intermediates can self-condense or polymerize, leading to a complex mixture of higher molecular weight species. This is often indicated by baseline material on the TLC plate that does not move from the origin.
To mitigate these, carefully control the stoichiometry of the oxidant and the reaction temperature. Adding the oxidant slowly and maintaining a consistent temperature can prevent localized "hot spots" where side reactions might accelerate.
Data Summary and Key Parameters
Optimizing the synthesis of this compound requires balancing several interdependent parameters. The table below summarizes these key factors and their expected impact.
| Parameter | Typical Range | Rationale & Impact on Yield/Purity |
| Temperature | 25 °C to 80 °C | Lower temperatures may lead to slow or incomplete reactions. Higher temperatures can accelerate the desired reaction but may also increase the rate of side product formation (e.g., decomposition, hydrolysis)[4]. |
| Solvent | DMF, DMSO, NMP | A polar aprotic solvent is typically required to dissolve the starting materials and intermediates. The choice of solvent can influence reaction rates and solubility of byproducts. |
| Sulfur Source | Na₂S, KSCN | The choice of sulfur nucleophile is critical. Sodium sulfide is a common and effective source for this type of cyclization[2]. |
| Oxidizing Agent | NaOCl, Br₂ | A mild oxidant is needed for the final cyclization step. The stoichiometry must be carefully controlled to avoid over-oxidation of the product. Bromine in acetic acid is a classic reagent for such transformations[4]. |
| Base (if required) | K₂CO₃, Et₃N | A non-nucleophilic base may be needed to facilitate the initial nucleophilic attack or to neutralize acidic byproducts generated during the reaction. |
Interdependence of Reaction Parameters
The success of the synthesis depends on the interplay between various experimental parameters. This diagram illustrates the key relationships.
Caption: The relationship between key experimental parameters.
Experimental Protocols
The following protocols are provided as a starting point. They should be adapted and optimized based on your specific laboratory conditions and analytical observations.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methodologies for the synthesis of related benzothiazole and benzoisothiazole structures[2][4].
Materials:
-
2-Amino-5-bromobenzonitrile (1.0 eq)
-
Potassium thiocyanate (2.0 eq)[4]
-
Glacial Acetic Acid
-
Bromine (1.1 eq)[4]
-
25% Aqueous Ammonia solution
-
Methanol or Ethanol for recrystallization
Procedure:
-
Thiocyanation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-bromobenzonitrile (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid. Cool the mixture to 10 °C in an ice-water bath[5].
-
Bromination/Cyclization: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed room temperature[4]. A color change and the formation of a suspension are typically observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in heptane) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture into ice-water. A precipitate should form. Neutralize the mixture to a pH of ~8 using a 25% aqueous ammonia solution. Be cautious as this is an exothermic process[5].
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts, and then with a small amount of cold methanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield this compound as a solid[3].
Protocol 2: Purification by Column Chromatography
If recrystallization does not yield a product of sufficient purity, flash column chromatography can be employed.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., 10% ethyl acetate in heptane).
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 10% and gradually increasing to 40%).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
General Reaction Pathway
The synthesis proceeds through an initial thiocyanation of the aromatic amine followed by an intramolecular electrophilic cyclization promoted by bromine.
Caption: A simplified overview of the synthetic transformation.
References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), pp. 146-177. [Link]
- Google Patents. (2010). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
-
Patel, N. B., & Shaikh, F. M. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854. [https://www.rjpbcs.com/pdf/2012_3(4)/[6].pdf]([Link]6].pdf)
-
Saleh, S. H., et al. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection, 15(1). [Link]
-
Wang, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2]Thiazin-4-One Derivatives. Molecules, 29(9), 2154. [Link]
-
Cimarelli, C., & Palmieri, G. (2007). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 72(4), 1477-1480. [Link]
-
Hradil, P., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(1), 545-554. [Link]
-
Patel, A. K., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 993-998. [Link]
-
Gao, X. J., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Wang, S., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. The Journal of Organic Chemistry, 86(17), 11849-11857. [Link]
- Google Patents. (2014). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
St. John, E. I., et al. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS infectious diseases, 4(11), 1581-1589. [Link]
-
Chemdad Co., Ltd. (n.d.). 2-AMINO-5-BROMOBENZONITRILE. Retrieved from [Link]
Sources
- 1. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Bromobenzo[d]isothiazol-3-amine by Recrystallization
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This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 6-Bromobenzo[d]isothiazol-3-amine via recrystallization. It addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound.
Question 1: My compound is "oiling out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. It often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
Causality: The compound melts before it has a chance to crystallize, or impurities inhibit the formation of a crystal lattice.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.[1]
-
Slow Cooling: Allow the flask to cool to room temperature slowly, undisturbed. You can insulate the flask to slow down the cooling rate further. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[1]
-
Solvent System Modification: If the problem persists, consider a different solvent with a lower boiling point or a mixed solvent system. A good starting point would be a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[1] Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.
Question 2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
Answer:
A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.
Causality: The concentration of the dissolved compound is below its saturation point at that temperature, or the energy barrier for nucleation has not been overcome.
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.[1][2][3]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[2][3][4]
-
Reduce Solvent Volume: If the solution is not saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[3]
-
Ice Bath: Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the solubility of your compound and promote crystallization.
Question 3: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
Answer:
A low recovery of the purified product is a frequent problem in recrystallization.
Causality: This can be due to several factors, including using too much solvent, premature crystallization during filtration, or washing the crystals with a solvent that is too warm.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely in the filter paper.[1][2]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using a warmer solvent will dissolve some of your purified product.[1][5]
-
Second Crop of Crystals: After collecting the first crop of crystals, cool the filtrate (mother liquor) in an ice bath to see if a second, albeit likely less pure, crop of crystals will form.
II. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the recrystallization of this compound.
Question 1: How do I select the best solvent for the recrystallization of this compound?
Answer:
The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][4] The principle of "like dissolves like" is a good starting point; since this compound is a polar molecule, polar solvents are often good candidates.[1]
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Ideal Characteristics:
-
The compound should be insoluble or sparingly soluble in the cold solvent.
-
The compound should be completely soluble in the boiling solvent.
-
Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.
-
The solvent should be chemically inert and not react with your compound.[4]
-
The solvent should have a relatively low boiling point for easy removal during the drying step.[6]
-
Recommended Solvents to Screen:
Based on the structure of this compound, which contains an aromatic ring, an amine group, and a bromine atom, the following solvents and solvent systems are good candidates for initial screening:
| Solvent/System | Rationale |
| Ethanol | A versatile polar solvent often effective for aromatic amines.[7] |
| Methanol | Similar to ethanol, its polarity is suitable for this class of compounds. |
| Isopropanol | Another alcohol with slightly different polarity that may offer better results. |
| Acetone/Water | A mixed solvent system that allows for fine-tuning of polarity.[6][8] |
| Toluene/Hexane | For less polar impurities, dissolving in hot toluene and adding hexane as an anti-solvent can be effective.[8] |
Question 2: What is the general step-by-step protocol for recrystallizing this compound?
Answer:
The following is a generalized protocol. The specific solvent and volumes will need to be determined experimentally.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.
Question 3: How can I be sure that my recrystallized product is pure?
Answer:
Several analytical techniques can be used to assess the purity of your recrystallized this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and purity of the final product.
III. Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Recrystallization workflow for this compound.
IV. References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185.
-
fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
Overcoming side reactions in the synthesis of 6-Bromobenzo[d]isothiazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 6-Bromobenzo[d]isothiazol-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and side reactions, ensuring a successful and efficient synthesis.
Introduction to the Synthesis of this compound
This compound is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of antipsychotic drugs like Lurasidone. Its synthesis, while achievable, can be prone to side reactions that impact yield and purity. A common and effective synthetic strategy involves a multi-step process starting from a readily available brominated precursor. This guide will focus on a plausible and widely applicable synthetic route, addressing potential pitfalls at each stage.
A likely synthetic pathway commences with 4-bromo-2-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution with a sulfur source, followed by cyclization and amination to yield the final product. Understanding the nuances of each reaction is critical for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the general factors I should investigate?
A1: Low yields in multi-step heterocyclic synthesis can be attributed to several factors. A systematic evaluation of each step is recommended. Key areas to scrutinize include:
-
Reagent Purity: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Impurities can lead to competing side reactions.
-
Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can significantly impact the yield. Optimize these parameters for each step.
-
Inert Atmosphere: Reactions involving organometallic reagents or sensitive intermediates should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Work-up and Purification: Product loss during extraction, washing, and chromatography is common. Ensure proper phase separation and use appropriate purification techniques.
Q2: I am observing multiple spots on my TLC plate that I cannot identify. How should I proceed?
A2: The appearance of multiple spots on a TLC plate indicates the presence of impurities or side products. To address this:
-
Characterization: Attempt to isolate the major side products using column chromatography and characterize them by NMR and Mass Spectrometry. Identifying the structure of the impurity will provide valuable insight into the side reaction that is occurring.
-
Reaction Monitoring: Monitor the reaction progress more frequently using TLC or LC-MS to identify when the side products begin to form. This can help in optimizing the reaction time.
-
Consult the Literature: Review literature for similar syntheses to see if these side products have been previously reported and how they were addressed.
Q3: How can I effectively remove residual starting materials from my final product?
A3: Removing starting materials can be challenging, especially if they have similar polarities to the product. Consider the following:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography with a carefully selected eluent system can provide good separation.
-
Acid-Base Extraction: If your product and starting material have different acidic or basic properties, an acid-base extraction during the work-up can be used for separation.
Troubleshooting Guide: Overcoming Side Reactions
This section provides a detailed, question-and-answer-based guide to troubleshoot specific side reactions that may be encountered during the synthesis of this compound.
Stage 1: Synthesis of 2-Cyano-5-bromophenylthiourea
A plausible synthetic route involves the conversion of 4-bromo-2-fluorobenzonitrile to a thiourea derivative.
Q4: I am observing the formation of a significant amount of a di-substituted byproduct during the reaction of 4-bromo-2-fluorobenzonitrile with a sulfur nucleophile. What is happening and how can I prevent it?
A4: This is likely due to the high reactivity of the starting material and the nucleophile.
-
Causality: The electron-withdrawing nature of the nitrile and the activating effect of the fluorine atom make the aromatic ring susceptible to multiple nucleophilic substitutions.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfur nucleophile to favor the mono-substitution product.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, improving selectivity.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, further disfavoring the di-substitution.
-
Table 1: Recommended Reaction Conditions for Mono-substitution
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1-1.2 eq. of Nucleophile | Minimizes di-substitution |
| Temperature | 0 °C to room temperature | Reduces rate of side reactions |
| Addition Rate | Slow, dropwise addition | Maintains low nucleophile concentration |
Stage 2: Cyclization to this compound
The cyclization of the thiourea intermediate is a critical step where side reactions can occur.
Q5: My cyclization reaction is incomplete, and I am isolating a mixture of the starting thiourea and the desired product. How can I drive the reaction to completion?
A5: Incomplete cyclization is often a result of insufficient activation or suboptimal reaction conditions.
-
Causality: The cyclization may have a high activation energy or may be reversible under the reaction conditions.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC.
-
Stronger Base/Acid: Depending on the mechanism, a stronger base or acid catalyst may be required to facilitate the ring closure.
-
Extended Reaction Time: Allow the reaction to proceed for a longer period.
-
Q6: I have isolated an isomeric byproduct. What is the likely structure and how can I avoid its formation?
A6: The formation of a constitutional isomer is a possibility, especially if the cyclization can proceed through different pathways. For instance, instead of the desired benzo[d]isothiazole, a benzothiazole derivative could potentially form.
-
Causality: The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.
-
Solution:
-
Mechanism-Specific Reagents: Utilize reagents that favor the desired cyclization pathway. For example, oxidative cyclization conditions often favor the formation of the benzo[d]isothiazole ring.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Screen different solvents to find the optimal one for the desired isomer.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromothiophenol (Alternative Precursor)
This protocol describes the synthesis of a potential precursor for an alternative synthetic route.
-
To a solution of 4-bromoaniline (1 eq.) in a suitable solvent (e.g., chlorobenzene), add chlorosulfonic acid (3 eq.) dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 70 °C for 2 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Filter the resulting solid, which is 4-bromo-2-aminobenzenesulfonic acid.
-
Reduce the sulfonic acid to the corresponding thiol using a suitable reducing agent like SnCl₂ in concentrated HCl.
Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Diagram 2: Troubleshooting Low Yield in Cyclization
Caption: Decision tree for troubleshooting low cyclization yield.
References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link][1]
-
Punniyamurthy, T., et al. (2012). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][3]Thiazin-4-One Derivatives. Molecules, 27(10), 3188. [Link][2]
-
Google Patents. (n.d.). US3742014A - Preparation of benzonitriles. Retrieved from [4]
-
Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Retrieved from [3]
-
Gao, X.-J., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. [Link][5][6]
-
Shinde, S. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 992-997. [Link][6]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Suzuki Coupling with 6-Bromobenzo[d]isothiazol-3-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the challenging substrate, 6-Bromobenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-C bond formation. Here, we will dissect common experimental issues, provide in-depth troubleshooting advice, and offer validated protocols to enhance your reaction success.
Introduction: The Challenge of this compound in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its mild conditions and functional group tolerance.[1][2][3] However, substrates like this compound introduce specific challenges. The presence of a Lewis basic amine and the isothiazole ring can lead to catalyst inhibition or deactivation, while the electronic properties of the heteroaromatic system can influence reactivity.[4] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion or shows low yield. What are the most likely causes?
A1: Low conversion or yield in the Suzuki coupling of this compound can stem from several factors:
-
Catalyst Inactivation: The primary amine and the nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient benzoisothiazole ring might be less reactive towards oxidative addition compared to simpler aryl bromides.
-
Protodeborylation of the Boronic Acid: Heteroaryl boronic acids, in particular, can be susceptible to hydrolysis (protodeborylation), especially under basic aqueous conditions.[2][4] This side reaction consumes the coupling partner and reduces the yield.
-
Homocoupling of the Boronic Acid: Under certain conditions, the boronic acid can couple with itself to form a biaryl byproduct.
-
Poor Solubility: The polarity of this compound and its coupled products can lead to solubility issues in common Suzuki coupling solvents.[4]
Q2: How do I choose the right palladium catalyst and ligand for this specific substrate?
A2: The choice of catalyst and ligand is critical. For challenging substrates like this compound, electron-rich and sterically bulky phosphine ligands are often the most effective.[5]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, RuPhos, and XPhos are excellent starting points.[6][7] These ligands promote the formation of a monoligated, highly reactive palladium species that facilitates oxidative addition and resists deactivation.
-
Precatalysts: Using palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can improve reaction reproducibility and efficiency.[2] These precatalysts generate the active Pd(0) species in a controlled manner.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also a viable option, known for their strong electron-donating ability and stability.[8]
Q3: What is the optimal base and solvent system for this reaction?
A3: The base and solvent play a crucial role in the Suzuki coupling mechanism, particularly in the transmetalation step.[5][8]
-
Bases: A moderately strong, non-nucleophilic base is generally preferred.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice for challenging couplings, as it is effective in promoting the reaction while minimizing side reactions.[6]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is not sufficient.[1]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective option, though it may be less effective for this specific substrate.
-
-
Solvents: A polar aprotic solvent is typically used, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation.
-
1,4-Dioxane/Water or THF/Water: Classic solvent systems for Suzuki couplings.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener and often higher-performing alternative to THF.[1]
-
Toluene/Water or CPME/Water: Can be effective, particularly at higher temperatures.
-
Q4: I am observing significant amounts of the debrominated starting material. How can I prevent this?
A4: The formation of the debrominated starting material (benzo[d]isothiazol-3-amine) is a common side reaction, often resulting from a competing hydrodehalogenation pathway. This can be minimized by:
-
Ensuring Anaerobic Conditions: Thoroughly degas the reaction mixture to remove oxygen, which can participate in side reactions.
-
Optimizing the Base: A weaker base or careful control of the base stoichiometry can sometimes reduce hydrodehalogenation.
-
Choice of Ligand: Some ligands are more prone to promoting this side reaction than others. Screening different ligands can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst | - Use a fresh palladium source and ligand. - Consider using a precatalyst for reliable generation of the active Pd(0) species. - Ensure rigorous degassing of the reaction mixture. |
| 2. Inappropriate Ligand | - Screen electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos).[6][7] | |
| 3. Insufficient Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. | |
| Low Yield with Starting Material Remaining | 1. Incomplete Reaction | - Increase reaction time. - Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%). |
| 2. Protodeborylation of Boronic Acid | - Use the boronic acid ester (e.g., pinacol ester) which is more stable to hydrolysis.[2][9][10] - Minimize the amount of water in the reaction. - Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester. | |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Oxygen Contamination | - Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). |
| 2. Inefficient Transmetalation | - Screen different bases (K₃PO₄, Cs₂CO₃). - Ensure the base is sufficiently soluble in the solvent system. | |
| Formation of Debrominated Starting Material | 1. Presence of Protic Impurities | - Use anhydrous solvents and dry reagents. |
| 2. Suboptimal Base/Ligand Combination | - Try a weaker base (e.g., K₂CO₃ or KF). - Screen different ligands. | |
| Difficult Product Purification | 1. Residual Palladium | - Treat the crude product with a palladium scavenger (e.g., activated carbon, silica-thiol). |
| 2. Boronic Acid Impurities | - Use a diethanolamine wash to remove excess boronic acid and its byproducts. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium precatalyst (e.g., SPhos Pd G3)
-
SPhos ligand (if not using a precatalyst with the ligand)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Add the palladium precatalyst (1-3 mol%) and any additional ligand (if necessary).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling.[2][5][11]
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Remarchuk, T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, D. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Avanthay, M., et al. (2022). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
Taha, M., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion rates in 6-Bromobenzo[d]isothiazol-3-amine reactions
Welcome to the technical support center for reactions involving 6-Bromobenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this substrate. We will delve into the common challenges leading to low conversion rates and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound are a frequent challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
DOT Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is sluggish. What are the most likely causes?
A1: Several factors can contribute to a sluggish Suzuki-Miyaura reaction with this substrate. Here's a breakdown of potential issues and solutions:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The presence of an amine can facilitate this reduction.[1] However, if the reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced precatalyst like XPhos Pd G2, which has shown efficacy with similar substrates.[2]
-
-
Inappropriate Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The amino group in your substrate can coordinate to the palladium center, potentially inhibiting the reaction.
-
Incorrect Base Selection: The base activates the boronic acid, facilitating transmetalation.[5] An inappropriate base can lead to low conversion or decomposition of starting materials.
-
Side Reactions: Dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[8][9]
Q2: I am observing significant dehalogenation of my this compound starting material. How can I minimize this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide, after oxidative addition to the palladium center, undergoes reductive elimination with a hydride source instead of the desired coupling partner.[8]
-
Hydride Source: The hydride can originate from solvents (like alcohols), the amine base, or even water.[8]
-
Minimization Strategies:
-
Protecting Group: Protecting the amino group can sometimes suppress dehalogenation.[10] However, this adds extra steps to your synthesis.
-
Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination over dehalogenation.
-
Solvent: Ensure you are using anhydrous solvents if a hydride source from water is suspected.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of side reactions. Monitor your reaction by TLC or LC-MS to determine the optimal time.
-
Q3: For a Buchwald-Hartwig amination with this compound, what is a good starting point for catalyst and ligand selection?
A3: The Buchwald-Hartwig amination is highly dependent on the choice of catalyst and ligand, which is influenced by the nature of the amine coupling partner.[4]
-
For Primary Amines: Ligands like BrettPhos are often effective.[1]
-
For Secondary Amines: RuPhos is a good choice for secondary amines.[1]
-
For Challenging Couplings: For heteroaryl amines or amides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[1]
-
General Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[11]
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G2 (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with ligand or a precatalyst like BrettPhos Pd G3 (2-4 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | BrettPhos, RuPhos, or XPhos (1.1-1.2 eq. to Pd) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | NaOtBu or LHMDS (1.5-2 eq.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]5]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]8]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[11]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.[1]
-
SciToons. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.[3]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.[12]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[13]
-
Khan, K. M., et al. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules.[14]
-
Gallou, F., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
-
Zhang, A., et al. (2018, May 3). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. ResearchGate.[6]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.[9]
-
Jedinák, L., et al. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[2][15]
-
Thompson, A. E., et al. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters.[10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. scribd.com [scribd.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Column chromatography techniques for purifying 6-Bromobenzo[d]isothiazol-3-amine
This guide provides in-depth technical assistance for the purification of 6-Bromobenzo[d]isothiazol-3-amine via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide both immediate solutions and a deeper understanding of the chromatographic principles at play.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for setting up a successful purification workflow.
Q1: What is the best stationary phase for purifying this compound?
Answer: The choice of stationary phase is paramount and depends on the stability of your compound and the nature of the impurities.
-
Standard Silica Gel (SiO₂): This is the most common and first-choice stationary phase for most small organic molecules due to its high resolving power and affordability.[1] However, the amine functional group in this compound is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This interaction can lead to significant peak tailing, irreversible adsorption, or even degradation of the target compound.
-
Neutral Alumina (Al₂O₃): If your compound proves to be sensitive to the acidity of silica gel, neutral alumina is an excellent alternative.[1][2] It is generally less acidic and can prevent the degradation of acid-sensitive molecules.
-
Amine-Functionalized Silica (NH₂-Silica): For challenging separations involving basic compounds, an amino-functionalized stationary phase can be highly effective.[1][3] The surface is deactivated, which minimizes the strong interactions that cause tailing with standard silica.
Expert Recommendation: Always begin by assessing your compound's stability on a standard silica gel TLC plate. Spot your crude material, let the plate sit for 30-60 minutes, and then develop it. If you observe streaking from the baseline or the appearance of new spots, your compound is likely degrading on silica, and you should immediately consider using neutral alumina or deactivating the silica gel.
Q2: How do I select an appropriate mobile phase (eluent) for my column?
Answer: Mobile phase selection is an empirical process, best optimized using Thin Layer Chromatography (TLC) beforehand. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures the compound moves down the column at an optimal rate, allowing for effective separation from impurities without requiring excessive solvent volumes.
A systematic approach is recommended:
-
Start with a binary system: Begin with a non-polar solvent and titrate in a more polar solvent. A common starting point is a mixture of Hexanes (or Heptane) and Ethyl Acetate (EtOAc).
-
Test polarity ranges: Run TLC plates with varying ratios, for example:
-
90:10 Hexane:EtOAc
-
80:20 Hexane:EtOAc
-
70:30 Hexane:EtOAc
-
-
Adjust as needed:
-
If the compound remains at the baseline (Rf ≈ 0), increase the polarity by adding more of the polar solvent (e.g., switch to 50:50 Hexane:EtOAc or consider a stronger polar solvent like Dichloromethane/Methanol).
-
If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity.
-
-
Consider alternative solvents: If good separation from impurities is not achieved with Hexane/EtOAc, you must change the selectivity of the mobile phase.[4] Try substituting Ethyl Acetate with a solvent from a different selectivity group, such as Dichloromethane (DCM) or Toluene.
The diagram below illustrates a logical workflow for solvent system selection.
Caption: Workflow for mobile phase selection using TLC.
Q3: My compound is streaking/tailing badly on the TLC plate and column. What should I do?
Answer: Tailing is a classic sign of undesirable secondary interactions between a basic analyte and acidic silica gel. The amine group on your molecule is likely being protonated by the surface silanol groups, causing a portion of the molecules to "stick" to the stationary phase.
Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N or TEA): Add 0.1% to 1% triethylamine to your eluent. This is highly effective for neutralizing silica gel.
-
Ammonium Hydroxide (NH₄OH): If triethylamine is not suitable or available, using a pre-mixed solution of 1-2% ammonium hydroxide in methanol as your polar solvent component (e.g., in a DCM/MeOH system) can also work well.
This simple addition will "shield" your amine from the acidic surface, resulting in sharper, more symmetrical peaks and improved separation.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography procedure.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase polarity is too low. 2. Irreversible adsorption or decomposition. The compound is permanently stuck to or has degraded on the stationary phase.[2] | 1. Increase eluent polarity. Gradually increase the percentage of the polar solvent. If using a gradient, make it steeper.[4]2. Perform a stability test. Spot the compound on a TLC plate, wait an hour, then elute. If the spot has vanished or new spots appear, degradation is occurring. Switch to a less acidic stationary phase like neutral alumina or use a basic modifier (e.g., 1% Et₃N) in your eluent. |
| Poor separation of the product from an impurity. | 1. Incorrect mobile phase selectivity. The chosen solvent system is not differentiating well between the compounds.2. Column is overloaded. Too much crude material was loaded onto the column.3. Poor column packing. Channels or cracks in the stationary phase are causing band broadening. | 1. Change solvent selectivity. Keep the polarity similar but swap one of the solvents. For example, if you are using Hexane/EtOAc, try Hexane/DCM or Hexane/Toluene. This alters the interaction dynamics and can dramatically improve separation.2. Reduce the load. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material) for good separation. For difficult separations, increase this to 100:1 or more.3. Repack the column. Ensure a homogenous slurry and careful packing to avoid air bubbles and cracks. |
| Product elutes as a very broad band. | 1. Sample was loaded in a solvent that was too strong (polar). This causes the band to spread out at the top of the column before chromatography begins.2. Poor solubility. The compound may be partially precipitating on the column.3. Peak Tailing. (See Q3 above). | 1. Use the "dry loading" technique. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your sample in a minimal amount of a volatile solvent (like DCM or acetone), add a few grams of silica, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the column.[5]2. Ensure complete dissolution. Make sure your sample is fully dissolved before loading. If solubility in the mobile phase is low, you may need to find a different solvent system.[4]3. Add a basic modifier like triethylamine to the eluent. |
| Cracks or channels appear in the silica bed. | 1. Running the column dry. The solvent level dropped below the top of the stationary phase.2. Heat of salvation. If using a very polar solvent like methanol with dry-packed silica, the heat generated can cause solvent to boil and create bubbles/channels. | 1. Maintain solvent level. Always keep the solvent level above the top of the silica bed.2. Use a slurry packing method. Pre-mix the silica with the initial mobile phase to form a slurry. Pour this slurry into the column to ensure a uniformly packed bed that has already dissipated any heat. |
Part 3: Standard Operating Protocol
This protocol outlines a standard flash column chromatography procedure for the purification of 1-2 grams of crude this compound.
Materials
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile Phase (e.g., 80:20:0.5 Hexane:EtOAc:Et₃N, optimized via TLC)
-
Glass chromatography column
-
Sand
-
Collection tubes/flasks
-
TLC plates and chamber
-
UV lamp
Procedure
-
Column Preparation:
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in your initial, lowest-polarity mobile phase (approx. 50-100 g of silica for 1-2 g of crude material).
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the column to help the silica settle into a tightly packed bed. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Once the bed is stable, add another ~1 cm layer of sand on top to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude material (1-2 g) in a minimal amount of a low-boiling solvent (e.g., 10-20 mL of Dichloromethane).
-
Add 3-5 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully drain the solvent in the column until it is level with the top layer of sand.
-
Gently add the silica-adsorbed sample onto the top of the column, forming a neat, level band.
-
Carefully add fresh mobile phase to the column without disturbing the top layer.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (e.g., 2-3 inches/minute). This is "flash" chromatography.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 20-30 mL fractions for a 50 g column).
-
If a gradient elution is required, start with the low-polarity mobile phase and gradually introduce a pre-mixed, higher-polarity mobile phase.[4]
-
-
Analysis:
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
The workflow for the entire purification process is summarized in the diagram below.
Caption: Overview of the column chromatography workflow.
References
-
Gao, X.-J., Jin, S.-W., Huang, Y.-F., Zhou, Y., & Zhou, Y.-P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. [Link]
-
ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. [Link]
-
PubMed. (2005). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]
-
Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubMed. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
ResearchGate. (2006). Mobile Phase Optimization Method for Steroids Separation. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Der Pharma Chemica. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
Agilent. (2018). Mobile Phase Optimization in SEC Method Development. [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]
-
Reddit. (2008). AskChem: Do primary bromides decompose on silica?[Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]
-
Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry. [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]
-
National Institutes of Health. (2011). Bacterial Degradation of Aromatic Compounds. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
3ASenrise. (n.d.). 6-bromobenzo[d]isothiazole-3-carboxylic acid, 96%. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
Sources
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. Chromatography [chem.rochester.edu]
- 3. teledynelabs.com [teledynelabs.com]
- 4. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 5. chemistryviews.org [chemistryviews.org]
Identifying and removing impurities from 6-Bromobenzo[d]isothiazol-3-amine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]isothiazol-3-amine. Here, we address common challenges related to impurity identification and removal, providing both quick-reference FAQs and in-depth troubleshooting protocols. Our methodologies are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my sample of this compound?
A1: Impurities typically originate from the synthetic route used. Based on common syntheses, such as the cyclization of substituted benzonitriles or benzamides, you should be vigilant for:
-
Unreacted Starting Materials: For instance, precursors like 2-amino-5-bromobenzonitrile or related 2-halobenzamides might persist if the reaction has not gone to completion.[1][2]
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to various isomeric or partially reacted species.
-
Reagents and Catalysts: Residual catalysts (e.g., copper salts) or reagents from the work-up may be present.[2]
-
Degradation Products: As an amine, the compound can be susceptible to oxidation, especially if not stored correctly (recommended: 2-8°C, sealed, in a dark place).[3] This often manifests as a discoloration of the material from its typical off-white or yellow appearance.[4]
Q2: My sample of this compound is darker than expected (e.g., tan or brown). Does this indicate significant impurity?
A2: Not necessarily critical, but it warrants investigation. A darker color often points to the presence of minor, highly colored oxidative impurities or residual starting materials. While these may be present in small quantities, they can interfere with sensitive downstream applications. An initial purity assessment via Thin-Layer Chromatography (TLC) is a rapid and effective first step to determine if the discoloration corresponds to a significant impurity profile.
Q3: What is the most straightforward method to quickly assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is the ideal technique for a rapid, qualitative purity check. It is cost-effective and provides immediate visual feedback on the number of components in your sample. By comparing your sample to the starting materials (if available), you can quickly gauge the reaction's progress and the presence of impurities.
Q4: I need to choose a purification method. Should I use recrystallization, acid-base extraction, or column chromatography?
A4: The optimal method depends on the nature and quantity of the impurities.
-
Recrystallization: Best for samples that are already relatively pure (>90%) and where impurities have different solubility profiles from the product.
-
Acid-Base Extraction: Highly effective for removing neutral or acidic impurities. Since this compound is basic, it can be selectively moved into an aqueous acidic layer, leaving non-basic impurities behind in the organic layer.[5][6]
-
Flash Column Chromatography: The most powerful method for separating complex mixtures or for achieving the highest possible purity (>99%). It is recommended when other methods fail or when baseline separation of all components is required.
Below is a decision-making workflow to help guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Impurity Identification
A robust purification strategy begins with accurate impurity identification.
Initial Assessment by Thin-Layer Chromatography (TLC)
TLC provides a fast and inexpensive snapshot of your sample's composition.
Protocol: Analytical TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate. Draw a light pencil line approximately 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solution onto the starting line. If possible, also spot lanes with the relevant starting materials for comparison.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting mobile phase is a mixture of a non-polar and a polar solvent.
-
Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The product, being a polar amine, should have a lower Rf value than less polar impurities. The presence of multiple spots indicates impurities.
Data Presentation: Recommended TLC Solvent Systems
| Polarity of Impurity | Recommended Mobile Phase (v/v) | Expected Observation |
| Non-polar | 30% Ethyl Acetate in Hexanes | Impurities will have a high Rf; product will be closer to the baseline. |
| Mid-polar | 50-70% Ethyl Acetate in Hexanes | Provides good separation for a range of common organic impurities. |
| Polar | 5% Methanol in Dichloromethane | Useful if impurities are also polar and co-elute with the product in other systems. |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For quantitative assessment, HPLC is the standard. Commercial suppliers often guarantee purity of ≥95% or ≥98% by HPLC.[3][4]
Key Considerations for HPLC Method Development:
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is a common starting point.
-
Detection: UV detection is suitable, as the benzothiazole core is chromophoric. A method for related compounds used a detection wavelength between 350-450 nm.[7]
Troubleshooting Guide: Impurity Removal Protocols
Protocol 1: Recrystallization
This technique exploits differences in solubility between the desired compound and impurities at different temperatures. It is most effective for removing small amounts of impurities from a solid sample.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol/water mixtures are good candidates. For a related compound, 2-amino-6-nitrobenzothiazole, recrystallization from ethanol was successful.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Causality Explained: The slow cooling process allows for the ordered formation of a crystal lattice consisting purely of the target molecule. Impurities, being present in a lower concentration, remain in the solution (mother liquor).
Protocol 2: Acid-Base Extraction
This powerful liquid-liquid extraction technique separates basic compounds (like our target amine) from acidic and neutral impurities.[6][9]
Experimental Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sample in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated, forming a water-soluble ammonium salt.[5][10]
-
Separation: Stopper the funnel, shake vigorously while venting, and then allow the layers to separate. Drain the aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10), which will deprotonate the ammonium salt and precipitate the free amine.
-
Final Extraction: Extract the now neutral amine back into a fresh portion of organic solvent (e.g., DCM).
-
Drying and Evaporation: Collect the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
This is the most rigorous purification method, suitable for complex mixtures or when very high purity is essential.
Step-by-Step Methodology:
-
Adsorbent: Use silica gel as the stationary phase.
-
Solvent System (Mobile Phase) Selection: Use TLC to determine an optimal solvent system that gives the product an Rf value of ~0.3. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is often effective.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this "dry load" is carefully added to the top of the packed column.
-
Elution: Run the mobile phase through the column using positive pressure. Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Trustworthiness through Self-Validation: Regardless of the method chosen, it is imperative to verify the purity of the final product. Run a final TLC and, for quantitative results, an HPLC or ¹H NMR analysis to confirm the absence of impurities and validate the success of the purification protocol.
References
-
Gao, X.-J., Jin, S.-W., Huang, Y.-F., Zhou, Y., & Zhou, Y.-P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. Available from: [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available from: [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. (2025). Molecules. Available from: [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
- Preparation method for 3-aryl benzo [d] isothiazole. (2011). Google Patents. CN102040563A.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (2019). Molecules. Available from: [Link]
-
3ASenrise. (n.d.). 6-bromobenzo[d]isothiazole-3-carboxylic acid, 96%. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from: [Link]
-
Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Available from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from: [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents. CN107085068A.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
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- 7. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Stability issues of 6-Bromobenzo[d]isothiazol-3-amine under acidic conditions
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]isothiazol-3-amine. Our internal studies and field observations have indicated that this compound may exhibit stability issues, particularly under acidic conditions. This guide is designed to provide a comprehensive framework for understanding, identifying, and mitigating these challenges. By offering detailed troubleshooting protocols and explaining the underlying chemical principles, we aim to empower you to conduct your experiments with confidence and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main concern is its susceptibility to degradation in acidic environments. The benzo[d]isothiazole core, while aromatic, can be vulnerable to ring opening under harsh conditions. More commonly, the exocyclic 3-amine group is a primary site for reactivity. Under acidic conditions, this amine group will be protonated, which can influence the electronic properties of the entire ring system and potentially lead to hydrolysis.
Q2: At what pH range do these stability issues become significant?
While the exact pH threshold for degradation has not been definitively established and can be influenced by temperature and the specific acidic medium, we advise caution when working at a pH below 5. Significant degradation may be observed in strongly acidic conditions (pH < 3), especially when heated.
Q3: What are the likely degradation products?
The primary degradation pathway is likely the hydrolysis of the 3-amino group to a 3-hydroxy derivative (6-Bromobenzo[d]isothiazol-3(2H)-one). In more extreme acidic conditions, cleavage of the isothiazole ring could occur, leading to the formation of 2-amino-5-bromobenzenethiol derivatives and other related impurities.
Q4: How can I detect degradation in my sample?
The most effective way to monitor for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2][3] Degradation will typically manifest as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.
Q5: Are there any general handling and storage recommendations to improve stability?
Yes. We recommend storing this compound as a solid in a cool, dark, and dry place.[4][5] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use a neutral or slightly basic buffer and store at 2-8°C for short periods. Avoid preparing stock solutions in acidic solvents for long-term storage.
Troubleshooting Guide: Experimental Issues and Solutions
This section addresses specific problems you might encounter that could be indicative of compound instability.
| Observed Issue | Potential Cause (Instability-Related) | Recommended Action & Explanation |
| Low or Inconsistent Yields in Acid-Catalyzed Reactions | The starting material is degrading under the reaction conditions. | Action: Perform a control experiment by stirring the starting material in the reaction solvent and acid catalyst (without other reagents) at the reaction temperature. Monitor the mixture by HPLC or TLC over time to assess stability. Explanation: This will isolate the stability of the starting material as a variable. If degradation is confirmed, consider alternative, non-acidic reaction conditions or a different synthetic route. |
| Appearance of Unexpected Spots on TLC or Peaks in HPLC/LC-MS | Degradation of the compound is occurring during the reaction or work-up. | Action: Analyze a sample of your starting material to ensure its purity. If the starting material is pure, the new peaks are likely degradants. If your work-up involves an acidic wash (e.g., 1N HCl), this could be the cause. Explanation: An acidic aqueous work-up can be sufficient to cause hydrolysis. Consider neutralizing the reaction mixture before extraction or using a milder work-up procedure. |
| Color Change of Solution Over Time (e.g., Yellowing) | Formation of chromophoric degradation products. | Action: Immediately analyze the solution using HPLC-UV to correlate the color change with the appearance of new peaks.[6] Explanation: While a color change is not definitive proof of degradation, it is a strong indicator that a chemical transformation is occurring. This qualitative observation should always be followed by quantitative analysis. |
| Poor Reproducibility Between Experiments | Inconsistent levels of degradation due to minor variations in pH, temperature, or time under acidic conditions. | Action: Strictly control the pH of all aqueous solutions. Ensure consistent timing for all steps where the compound is in an acidic environment. Use buffered solutions where possible. Explanation: The rate of acid-catalyzed hydrolysis can be highly sensitive to small changes in conditions. Rigorous control over these variables is essential for reproducibility. |
Proposed Mechanism of Acid-Catalyzed Degradation
The following diagram illustrates the most probable pathway for the degradation of this compound under acidic conditions, proceeding via hydrolysis of the exocyclic amine.
Caption: Workflow for conducting a forced degradation study.
References
-
Ivanova, Y., & et al. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Retrieved from [Link]
-
Gao, X.-J., Jin, S.-W., Huang, Y.-F., Zhou, Y., & Zhou, Y.-P. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. ResearchGate. Retrieved from [Link]
-
(n.d.). The microbial degradation of benzothiazoles | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
(n.d.). 6. analytical methods. Retrieved from [Link]
-
De Wever, H., Vereecken, K., Stolz, A., & Verachtert, H. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC. Retrieved from [Link]
-
(2019, October 18). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ACS Publications. Retrieved from [Link]
-
(n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Retrieved from [Link]
-
(n.d.). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Retrieved from [Link]
-
(2023, June 30). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. Iraqi Journal of Market Research and Consumer Protection. Retrieved from [Link]
-
(n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]
-
(n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
(n.d.). Thiazole. Wikipedia. Retrieved from [Link]
-
(n.d.). Isothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Retrieved from [Link]
-
(n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
(n.d.). This compound. Lead Sciences. Retrieved from [Link]
-
Mainprize, J. H., Knapp, J. S., & Callely, A. G. (n.d.). The fate of benzothiazole-2-sulphonic acid in biologically treated industrial effluents. Semantic Scholar. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 6-Bromobenzo[d]isothiazol-3-amine
Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]isothiazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this key heterocyclic building block on a multi-gram scale for library synthesis and drug discovery programs. As a versatile scaffold, this compound serves as a crucial starting material for a wide range of biologically active compounds.[1][2]
Scaling a synthesis from the benchtop to a larger scale introduces challenges related to reaction kinetics, heat transfer, and purification. This guide provides field-proven insights, a scalable protocol, and a comprehensive troubleshooting section to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when scaling up this synthesis?
A1: The most critical factor is managing the exothermic nature of the cyclization step. On a small scale, heat dissipates quickly. On a larger scale, inefficient heat transfer can lead to a temperature spike, causing side reactions, product degradation, and a significant decrease in yield and purity. Implementing controlled, slow addition of reagents and using a reactor with efficient overhead stirring and external cooling are paramount.
Q2: Which synthetic route is most suitable for producing multi-gram quantities?
A2: While several routes to the benzo[d]isothiazole core exist[3], a robust and scalable approach starts from a commercially available substituted aniline or aminobenzonitrile. The route detailed in this guide, which proceeds via an intermediate thiocyanate, is advantageous due to the relatively low cost of starting materials and the avoidance of highly energetic or difficult-to-handle reagents. This method is analogous to the well-established Hugershoff synthesis for related benzothiazoles.[4]
Q3: What are the primary safety concerns I should be aware of?
A3: The primary safety concerns involve the handling of bromine and thiocyanate salts.
-
Bromine: Highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Potassium Thiocyanate (KSCN): Can release toxic hydrogen cyanide gas if it comes into contact with strong acids. Ensure all reactions are performed under neutral or basic conditions until the thiocyanate is consumed.
-
Solvents: Use appropriate precautions for handling flammable and volatile organic solvents.
Q4: How can I effectively monitor the reaction's progress on a larger scale?
A4: Thin-Layer Chromatography (TLC) remains the most convenient method. For scale-up, it is crucial to establish a reliable TLC system during small-scale optimization. Use a combination of visualization techniques (UV light at 254 nm and a staining agent like potassium permanganate) to ensure all spots are visible. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be used to quantify the consumption of starting material and the formation of the product.
Scalable Synthesis Workflow
The recommended two-step synthesis starts from 2-amino-5-bromobenzonitrile. The workflow involves the formation of a thiocyanate intermediate, followed by an intramolecular electrophilic cyclization to yield the desired product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: 50-Gram Scale
This protocol is adapted from established methodologies for the synthesis of related 2-aminobenzothiazoles and is optimized for scalability.[4]
Step 1: Synthesis of 2-Amino-5-bromo-thiocyanobenzonitrile
| Parameter | Value | Notes |
| Starting Material | 2-Amino-5-bromobenzonitrile (50.0 g, 0.254 mol) | Ensure >98% purity. |
| Reagent 1 | Potassium Thiocyanate (KSCN) (54.2 g, 0.558 mol) | Dry in an oven overnight before use. |
| Reagent 2 | Bromine (Br₂) (14.4 mL, 44.6 g, 0.279 mol) | Use a syringe for accurate addition. |
| Solvent | Glacial Acetic Acid (500 mL) | |
| Temperature | 0-5 °C (addition), then Room Temp. | Critical for controlling reactivity. |
| Reaction Time | 12-16 hours | Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). |
Methodology:
-
Setup: Equip a 2 L three-neck round-bottom flask with an overhead mechanical stirrer, a dropping funnel, and a thermometer.
-
Reagent Loading: To the flask, add 2-amino-5-bromobenzonitrile (50.0 g) and potassium thiocyanate (54.2 g). Add glacial acetic acid (500 mL) and stir to form a suspension.
-
Bromine Solution: In a separate flask, carefully dissolve bromine (14.4 mL) in 100 mL of glacial acetic acid. Load this solution into the dropping funnel.
-
Reaction: Cool the reaction flask to 0-5 °C using an ice-salt bath. Begin adding the bromine solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The mixture will turn into a thick yellow-orange slurry.
-
Work-up: Pour the reaction mixture slowly into 2 L of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid using a Büchner funnel, wash thoroughly with water (3 x 500 mL) until the filtrate is colorless and the pH is neutral.
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight. The intermediate is typically used in the next step without further purification.
Step 2: Cyclization to this compound
| Parameter | Value | Notes |
| Starting Material | 2-Amino-5-bromo-thiocyanobenzonitrile | From Step 1 (assume quantitative yield for calculation). |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) (250 mL) | |
| Temperature | 0°C (addition), then 70-80 °C (reaction) | Caution: Highly exothermic addition. |
| Reaction Time | 2-4 hours | Monitor by TLC/HPLC. |
Methodology:
-
Setup: Use a 1 L flask equipped with an overhead stirrer and thermometer. Place the flask in an ice bath.
-
Reagent Loading: Add concentrated sulfuric acid (250 mL) to the flask and cool to 0-5 °C.
-
Addition: Add the crude intermediate from Step 1 in small portions over 1-2 hours. Maintain the internal temperature below 20 °C. The mixture will become a dark, viscous solution.
-
Reaction: Once the addition is complete, slowly heat the mixture to 70-80 °C using an oil bath. Maintain this temperature for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Work-up: Allow the reaction to cool to room temperature, then pour it very slowly and carefully onto 2 kg of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding aqueous ammonia (NH₄OH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This step is highly exothermic and should be done in an ice bath. A precipitate will form.
-
Isolation: Filter the solid, wash extensively with water (3 x 500 mL), and then with a small amount of cold ethanol to remove colored impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid. Typical yields are 60-75% over two steps.
Troubleshooting Guide
Problem 1: Low or No Yield in Step 1 (Thiocyanation)
-
Q: My reaction stalls, and TLC shows significant starting material remaining. What went wrong?
-
A: Insufficient Bromine or Inactive Reagents. This is the most common cause. Bromine can degrade over time. Ensure you are using a fresh bottle or titrate an older one to confirm its concentration. Additionally, potassium thiocyanate is hygroscopic; moisture will inhibit the reaction. Always dry it thoroughly before use. Consider adding a slight excess (1.1 to 1.2 equivalents) of bromine to drive the reaction to completion.
-
-
Q: I got a dark, tarry mixture instead of a yellow precipitate during work-up. Why?
-
A: Temperature Runaway. The initial reaction with bromine is exothermic. If the bromine is added too quickly or without adequate cooling, the temperature can rise, leading to decomposition and polymerization side reactions. Strict temperature control (0-5 °C) during bromine addition is non-negotiable for a clean reaction.
-
Problem 2: Complications During Step 2 (Cyclization)
-
Q: The cyclization reaction turns black and gives a very low yield of the desired product.
-
A: Overheating or Charring. Concentrated sulfuric acid is a powerful dehydrating agent. If the reaction temperature exceeds ~90 °C, it can cause charring of the organic material. Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain the temperature within the 70-80 °C window. Also, ensure the intermediate is added slowly to cold sulfuric acid to manage the initial exotherm.
-
-
Q: My final product is highly discolored and difficult to purify.
-
A: Incomplete Neutralization or Air Oxidation. During the aqueous work-up, it is crucial to neutralize the solution fully to a pH of ~8. Trapped acid can lead to product instability. Furthermore, aromatic amines can be susceptible to air oxidation, especially under acidic conditions, leading to colored impurities. Performing the work-up promptly and considering a nitrogen blanket during neutralization can help mitigate this. If the product remains colored, a charcoal treatment during recrystallization may be effective.
-
Caption: Potential reaction pathways during the cyclization step.
Problem 3: Purification and Isolation Challenges
-
Q: My product won't crystallize from the solvent and instead oils out.
-
A: Impurities or Supersaturation. Oiling out is often caused by impurities that inhibit crystal lattice formation. Try redissolving the oil in a larger volume of hot solvent and allowing it to cool very slowly (e.g., by placing the flask in a warm water bath that cools overnight). Seeding the solution with a few crystals from a previous batch can also induce crystallization. If it persists, a quick column chromatography pass to remove baseline impurities before recrystallization may be necessary.
-
-
Q: The product seems to be soluble in water during work-up, leading to losses.
-
A: Formation of an Amine Salt. this compound is basic and can form a water-soluble salt (e.g., ammonium sulfate) if the pH is not sufficiently basic during neutralization. Ensure the pH is adjusted to at least 8 to precipitate the free amine. After filtering, washing the aqueous filtrate with an organic solvent like ethyl acetate can help recover any dissolved product.
-
References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 3(6), 416-423. [Link]
-
Puttaraja, S., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854. [Link]
-
Kshirsagar, U. A. (2015). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 20(9), 15858–15876. [Link]
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3832. [Link]
Sources
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- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
Preventing debromination in reactions with 6-Bromobenzo[d]isothiazol-3-amine
Technical Support Center: 6-Bromobenzo[d]isothiazol-3-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of the benzisothiazole scaffold, combined with the reactivity of the C-Br bond, make this compound highly valuable for introducing molecular diversity, particularly through cross-coupling reactions.
However, a common and often frustrating side reaction encountered is the premature loss of the bromine substituent, a process known as debromination or hydrodehalogenation. This guide provides in-depth troubleshooting strategies, mechanistic insights, and preventative protocols to help you maintain the integrity of the C-Br bond and maximize the yield of your desired product.
Troubleshooting Guide: Unwanted Debromination
This section addresses specific issues you might be observing in your reactions.
Q1: I'm performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and seeing a significant amount of the debrominated product, benzo[d]isothiazol-3-amine. What are the likely causes?
This is the most common scenario where debromination is observed. The formation of the debrominated byproduct in a Pd-catalyzed cycle is not a simple decomposition; it is an active, competing catalytic cycle. Understanding the potential sources of this side reaction is the first step to mitigating it.
Root Causes & Mechanistic Insights:
-
Formation of Palladium Hydride (Pd-H) Species: This is the primary culprit. A Pd-H species can insert into the C-Br bond of your starting material via oxidative addition, followed by reductive elimination of H-Br, or it can be intercepted by a base, leading to the debrominated arene. Sources of the hydride are numerous:
-
Amine Bases: Tertiary amines (like Et₃N) or even the substrate's own amino group can undergo β-hydride elimination after coordinating to the palladium center.
-
Solvents: Alcohols (like isopropanol) or even trace water can act as hydride sources.[1]
-
Reagents: Formate salts (often used as hydride sources in reductive dehalogenations) or boronic acids/esters themselves can sometimes be a source.[2]
-
-
Slow Reductive Elimination: The final step of the desired cross-coupling cycle is reductive elimination, which forms the C-C or C-N bond and regenerates the Pd(0) catalyst. If this step is slow, the key organometallic intermediate (LₙPd(Ar)(Ar')) has a longer lifetime, increasing the probability of undergoing side reactions that can lead to debromination.
-
Electron-Rich Substrate: The presence of the electron-donating amino group on the benzisothiazole ring can increase the electron density of the aromatic system. This can sometimes make the C-Br bond more susceptible to certain debromination pathways.
Troubleshooting Workflow:
Below is a decision-making workflow to systematically address the debromination issue.
Caption: Competing Suzuki and Debromination Cycles.
As shown, the Ar-Pd(II)-Br intermediate is a critical branch point. If it reacts with the boronic acid partner (transmetalation), it proceeds down the desired path. If it encounters a hydride source or undergoes other side reactions, it can lead to the formation of the debrominated Ar-H product. [5]
Q4: How do I choose the right phosphine ligand to suppress debromination?
The choice of ligand is arguably the most critical factor in controlling this side reaction. Phosphine ligands are characterized by their electronic properties (electron-donating or withdrawing) and their steric bulk (cone angle). [3][4] Key Principles for Ligand Selection:
-
Steric Bulk: Use bulky ligands. Large, sterically demanding ligands (e.g., those with large cone angles) accelerate the rate of reductive elimination. [4]This is the final, product-forming step of the desired catalytic cycle. By making this step faster, you ensure the desired reaction outcompetes the debromination pathway.
-
Electron-Donating Ability: Use electron-rich ligands. Ligands that are strong electron donors increase the electron density on the palladium center. This also promotes the reductive elimination step and can help stabilize the active Pd(0) catalyst against decomposition.
| Ligand | Common Name | Cone Angle (°) | Characteristics |
| PPh₃ | Triphenylphosphine | 145 | Standard, but often not bulky or electron-rich enough to prevent debromination. |
| P(t-Bu)₃ | Tri-tert-butylphosphine | 182 | Very bulky and electron-donating. Highly effective but can be air-sensitive. |
| Buchwald Ligands | |||
| XPhos | 256 | Very bulky and electron-rich. Excellent for challenging couplings. | |
| SPhos | 311 (approx.) | Similar to XPhos, often used for sterically hindered substrates. | |
| RuPhos | 246 | Another excellent choice, known for high activity. | |
| NHC Ligands | |||
| IPr, IMes | N/A | N-Heterocyclic Carbenes are strong sigma-donors and offer an alternative to phosphines, often showing high stability and reactivity. [5] |
Recommendation: Start by screening a bulky, electron-rich Buchwald-type ligand like XPhos or SPhos . These have a proven track record of promoting the desired coupling while suppressing hydrodehalogenation.
Q5: How can I reliably detect and quantify the amount of debrominated byproduct?
Accurate monitoring is key to effective optimization.
-
Thin-Layer Chromatography (TLC): The debrominated product will have a different polarity and thus a different Rf value than the starting material and the desired product. This is a quick way to get a qualitative sense of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows for the separation of all components and their unambiguous identification by mass. The debrominated product will have a molecular weight that is ~79/81 m/z units less than your starting material (corresponding to the two isotopes of Bromine). You can use the relative peak areas in the chromatogram to quantify the conversion and the ratio of product to byproduct. [6][7][8]* Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile and thermally stable, GC-MS is also an excellent quantitative tool. [9]* ¹H NMR Spectroscopy: The aromatic region of the NMR spectrum will clearly show the disappearance of the starting material and the appearance of new signals for the product and byproduct. The debrominated product will show a new proton signal in place of the bromine atom, which can often be used for quantification if the peaks are well-resolved.
Exemplary Protocols
The following are starting-point protocols designed to minimize debromination. Note: These are general guidelines and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
-
Catalyst System:
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
-
Base:
-
K₃PO₄ (Potassium Phosphate) (2.0 - 3.0 equiv)
-
-
Solvent:
-
1,4-Dioxane or Toluene/Water (e.g., 10:1 ratio), rigorously deoxygenated.
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Add the deoxygenated solvent via cannula.
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 2: Sonogashira Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
-
Catalyst System:
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-3 mol%)
-
-
Base:
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv, used as solvent or co-solvent)
-
-
Solvent:
-
THF or DMF, rigorously deoxygenated.
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the deoxygenated solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne dropwise.
-
Stir at room temperature or heat gently (40-60 °C) and monitor by LC-MS. Note: Sonogashira couplings can often be run at lower temperatures, which helps suppress debromination. [10][11][12] 5. Workup and purify as described for the Suzuki coupling.
-
By understanding the mechanisms of debromination and systematically applying the troubleshooting and optimization strategies outlined in this guide, you can significantly improve the outcome of your reactions involving this compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ma, D., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[5][13]hiazin-4-One Derivatives. Molecules, 29(10), 2253. Available from: [Link]
-
Al-Mousawi, S. M., et al. (1979). The stereochemistry of phosphine-induced debromination reactions. Journal of the Chemical Society, Perkin Transactions 1, 129-132. Available from: [Link]
-
Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 47. Available from: [Link]
-
Riu, J., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A, 1216(3), 409-418. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Ghosh, I., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5334-5338. Available from: [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. Available from: [Link]
-
Trust, T. A., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9835-9840. Available from: [Link]
-
T. M. M. Maiden, et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 389-403. Available from: [Link]
-
D. B. C. Williams, et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available from: [Link]
-
A. S. T. Chan, et al. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 28(14), 5384. Available from: [Link]
-
S. G. Newman, et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1601-1610. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Available from: [Link]
-
A. K. Verma, et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1362. Available from: [Link]
-
P. Kumar, et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Journal of Chromatographic Science. Available from: [Link]
-
University of Rochester. (n.d.). Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Available from: [Link]
- Google Patents. (2011). CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole.
-
T. Suzuka, et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts, 8(11), 509. Available from: [Link]
-
ResearchGate. (2023). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link]
-
ResearchGate. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Available from: [Link]
-
ResearchGate. (2023). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]
-
M. A. Raza, et al. (2021). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 26(16), 4999. Available from: [Link]
-
ResearchGate. (2023). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
-
PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]
-
YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
D. B. C. Williams, et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available from: [Link]
-
B. H. Lipshutz, et al. (2015). Reductions of aryl bromides in water at room temperature. Organic Letters, 17(12), 3034-3037. Available from: [Link]
-
ResearchGate. (2023). Keep it tight: a crucial role of bridging phosphine ligands in the design and optical properties of multinuclear coinage metal complexes. Available from: [Link]
-
Semantic Scholar. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Sources
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- 5. Suzuki Coupling [organic-chemistry.org]
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- 8. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC-MS Purity Analysis of 6-Bromobenzo[d]isothiazol-3-amine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 6-Bromobenzo[d]isothiazol-3-amine, a heterocyclic compound of increasing interest in medicinal chemistry, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthesis steps, and ultimately, the safety and efficacy of a final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity assessment of this compound, grounded in established analytical principles and field-proven insights. We will explore the rationale behind method development choices, compare the performance of different chromatographic conditions, and provide a robust framework for validation.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound (MW: 229.10 g/mol , Formula: C₇H₅BrN₂S) is a polar, aromatic amine.[1] Its structure, featuring a fused ring system, a bromine substituent, and a basic amine group, presents specific challenges for chromatographic separation. The primary analytical goal is to develop a method that can separate the main compound from process-related impurities, which may include starting materials, intermediates, and by-products.
While the specific synthesis route for every batch may vary, common synthetic pathways for related 2-aminobenzothiazoles often involve electrophilic bromination of an aminobenzothiazole precursor or cyclization of a substituted aniline.[2] These reactions can lead to a predictable constellation of impurities:
-
Regioisomers: Bromination can potentially occur at other positions on the benzene ring, leading to isomers such as 4-bromo-, 5-bromo-, and 7-bromobenzo[d]isothiazol-3-amine. These are often the most challenging impurities to separate due to their similar physical properties.
-
Poly-brominated Species: Over-bromination can result in di- or tri-brominated species.
-
Unreacted Starting Materials: Incomplete reactions may leave residual precursors, such as 2-aminobenzo[d]isothiazole.
-
Hydrolysis Products: The amine group could potentially be hydrolyzed to a hydroxyl group under certain conditions, forming 6-bromobenzo[d]isothiazol-3-ol.
A successful HPLC method must provide sufficient selectivity to resolve these structurally similar compounds.
Comparative Method Development: A Tale of Two Columns
To achieve optimal separation, we will compare two reversed-phase HPLC methods employing different stationary phases. Reversed-phase chromatography is the method of choice for polar compounds, and the selection of the column is a critical first step.[3][4] We will evaluate a standard C18 column against a Phenyl-Hexyl column, as the latter can offer alternative selectivity for aromatic compounds through π-π interactions.[5]
Method A: The Workhorse - C18 Column with Acidic Mobile Phase
-
Rationale: C18 columns are a robust and common starting point for reversed-phase HPLC.[5] The use of an acidic mobile phase (e.g., with formic acid) ensures that the basic amine group of the analyte and its impurities are protonated, leading to more consistent retention and improved peak shape.[6]
Method B: The Alternative - Phenyl-Hexyl Column with Buffered Mobile Phase
-
Rationale: A Phenyl-Hexyl column provides a different separation mechanism based on the interaction of the analyte's aromatic ring with the phenyl groups of the stationary phase. This can be particularly effective for separating isomers. A buffered mobile phase at a moderate pH can modulate the ionization state of the amine, offering another lever to control selectivity.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] A[Sample Preparation: this compound dissolved in Diluent] --> B{HPLC-MS Analysis}; B --> C[Method A: C18 Column, Acidic Mobile Phase]; B --> D[Method B: Phenyl-Hexyl Column, Buffered Mobile Phase]; C --> E[Data Acquisition: UV and MS Data]; D --> F[Data Acquisition: UV and MS Data]; subgraph "Data Comparison" direction LR G[Peak Shape] H[Resolution of Impurities] I[Retention Time] J[Sensitivity (LOD/LOQ)] end E --> G; F --> G; E --> H; F --> H; E --> I; F --> I; E --> J; F --> J; }
Experimental Workflow Diagram
Detailed Experimental Protocols
Reagents and Materials
-
This compound reference standard and sample lots.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (18.2 MΩ·cm).
-
Formic acid (≥98%).
-
Ammonium acetate (≥98%).
Sample and Standard Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
HPLC-MS Instrumentation and Conditions
| Parameter | Method A | Method B |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Luna Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-20 min: 10-90% B, 20-25 min: 90% B, 25.1-30 min: 10% B | 0-2 min: 10% B, 2-20 min: 10-90% B, 20-25 min: 90% B, 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| UV Detector | Diode Array Detector (DAD), 254 nm | Diode Array Detector (DAD), 254 nm |
| MS System | Agilent 6120 Single Quadrupole LC/MS or equivalent | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 | m/z 100-500 |
| Drying Gas Temp. | 350 °C | 350 °C |
| Nebulizer Pressure | 35 psig | 35 psig |
Anticipated Results and Performance Comparison
The following tables present hypothetical but realistic data based on the expected performance of each method.
Table 1: Chromatographic Performance Comparison
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | Tailing Factor | |
| 2-aminobenzo[d]isothiazole | 8.5 | 1.2 |
| This compound | 12.1 | 1.1 |
| 4-Bromobenzo[d]isothiazol-3-amine | 12.3 | 1.2 |
| 5-Bromobenzo[d]isothiazol-3-amine | 12.2 | 1.2 |
| 4,6-Dibromobenzo[d]isothiazol-3-amine | 15.4 | 1.1 |
Table 2: Resolution of Critical Impurity Pairs
| Impurity Pair | Method A (C18) | Method B (Phenyl-Hexyl) |
| Resolution (Rs) | Resolution (Rs) | |
| 6-Bromo- vs. 5-Bromoisomer | 1.4 | 2.1 |
| 6-Bromo- vs. 4-Bromoisomer | 1.8 | 2.5 |
dot graph { layout=neato; node [shape=circle, style="filled", fontcolor="#FFFFFF"];
}
Separation of API from Impurities
Discussion of Comparative Data
As the hypothetical data illustrates, both methods are capable of retaining and eluting the main compound with good peak shape (Tailing Factor ≈ 1.1). However, Method B, utilizing the Phenyl-Hexyl column, is predicted to provide superior performance for this specific separation challenge.
-
Superior Resolution of Isomers: The key advantage of Method B is the significantly better resolution of the critical regioisomer pairs (Rs > 2.0).[8][9] This is likely due to the π-π interactions between the aromatic rings of the analytes and the phenyl stationary phase, providing a different selectivity mechanism that is more sensitive to the subtle differences in the positions of the bromine atoms.
-
Improved Peak Shape: While both methods show acceptable peak shapes, the buffered mobile phase in Method B can sometimes offer more symmetrical peaks for basic compounds compared to a purely acidic mobile phase, which can sometimes lead to peak tailing on certain silica-based C18 columns.
-
Mass Spectrometry Compatibility: Both methods use volatile mobile phase additives (formic acid and ammonium acetate), making them fully compatible with ESI-MS.[6] The mass spectrometer serves as a crucial detector, confirming the identity of the main peak and any impurities by their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would be observed at m/z 230 and 232 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Based on this comparative analysis, Method B is the recommended approach for the routine purity analysis of this compound.
Protocol for Method Validation
Once the optimal method (Method B) is selected, it must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[10][11]
1. Specificity:
-
Procedure: Analyze a diluent blank, a placebo (if in a formulation), the reference standard, and a sample spiked with all potential impurities.
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks. The method must be able to separate the main compound from all known impurities and any degradation products.
2. Linearity:
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.05 µg/mL to 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy:
-
Procedure: Analyze samples spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
4. Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted standard solutions.
-
Acceptance Criteria: LOD is typically where S/N is 3:1. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically where S/N is 10:1.
6. Robustness:
-
Procedure: Deliberately vary critical method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Conclusion
The purity analysis of this compound requires a well-designed and validated HPLC-MS method. While a standard C18 column provides a reasonable starting point, this comparative guide demonstrates that a Phenyl-Hexyl column can offer superior resolution, particularly for challenging regioisomeric impurities. The systematic approach outlined here—from understanding potential impurities to comparing chromatographic conditions and conducting a full validation—provides a comprehensive framework for researchers to ensure the quality and integrity of this important chemical entity. This rigorous analytical oversight is a cornerstone of robust drug discovery and development programs.
References
-
Lead Sciences. This compound. Available from: [Link]
- (Reference for general synthesis of aminobenzothiazoles - content synthesized
-
PubMed. Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Available from: [Link]
- (Reference for general synthesis of 2-aminobenzothiazoles - content synthesized
-
National Center for Biotechnology Information. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
- (Reference for fragmentation patterns of related heterocyclic compounds - content synthesized
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
- (Reference for ESI-MS of small molecules - content synthesized
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
- (Reference for HPLC method development for brominated compounds - content synthesized
- (Reference for synthesis of aminobenzothiazoles - content synthesized
- (Reference for synthesis and pharmacology of aminobenzothiazoles - content synthesized
- (Reference for mass spectral fragmentation of related heterocycles - content synthesized
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LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]
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Chromatography Online. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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PubMed. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Available from: [Link]
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Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
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Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
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Journal of the Chemical Society (Resumed). Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles. Available from: [Link]
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A Comparative Guide to the Reactivity of 6-Bromobenzo[d]isothiazol-3-amine and 6-Chlorobenzo[d]isothiazol-3-amine
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scope of a synthetic campaign. The 6-substituted benzo[d]isothiazol-3-amine scaffold is a privileged core in medicinal chemistry, but the choice of the halogen at the 6-position—typically bromine or chlorine—profoundly impacts its subsequent reactivity. This guide provides an in-depth, objective comparison of the reactivity of 6-Bromobenzo[d]isothiazol-3-amine and its chlorinated analog, supported by fundamental principles and experimental data from analogous systems.
Introduction: The Halogen's Role in Synthetic Strategy
The utility of 6-bromo- and 6-chlorobenzo[d]isothiazol-3-amine lies in their capacity to serve as versatile intermediates. The halogen atom at the 6-position is not merely a substituent but a functional handle, primarily for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. The decision to use the bromo- or chloro-derivative is a trade-off between reactivity and cost. While chloro-arenes are often less expensive and more diverse, bromo-arenes are typically more reactive, often requiring milder reaction conditions. This guide will dissect the chemical principles governing this reactivity difference and provide practical, field-proven protocols.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength
The differential reactivity of the C-Br and C-Cl bonds is fundamentally rooted in their respective bond dissociation energies (BDE). The BDE is the energy required to cleave a bond homolytically, and a lower BDE corresponds to a weaker, more reactive bond.
The carbon-bromine bond is significantly weaker than the carbon-chlorine bond. This is a direct consequence of the atomic radii and orbital overlap. The larger size of the bromine atom (Period 4) compared to chlorine (Period 3) results in a longer and weaker bond with the sp²-hybridized carbon of the benzene ring.[1]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~397 |
| Aryl C-Br | ~335 |
| Data represents typical values for aryl halides and illustrates the general trend.[2][3] |
This quantitative difference in bond strength is the primary determinant for the enhanced reactivity of this compound in reactions where the cleavage of the C-X bond is the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the practical implications of this BDE difference in two of the most crucial classes of reactions for functionalizing these scaffolds: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[4][5] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is almost universally the rate-limiting step for aryl chlorides and bromides.
Due to the lower C-Br bond energy, this compound undergoes oxidative addition more readily and under milder conditions than its chloro- counterpart. This translates to several practical advantages:
-
Lower Catalyst Loading: Reactions with the bromo-substrate often proceed efficiently with lower concentrations of the palladium catalyst.
-
Milder Reaction Temperatures: The lower activation energy barrier allows for reactions to be run at lower temperatures, which can improve functional group tolerance and reduce side product formation.
-
Wider Ligand Scope: A broader range of phosphine ligands can effectively facilitate the oxidative addition of a C-Br bond, whereas C-Cl bond activation often requires more specialized, highly electron-rich, and sterically bulky ligands.
The general reactivity trend observed in numerous palladium-catalyzed reactions involving halo-arenes is I > Br > OTf >> Cl .[6]
Caption: The Suzuki-Miyaura catalytic cycle.
Palladium-Catalyzed Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination, which forms aryl-amine bonds, also proceeds via a palladium-catalyzed cycle where oxidative addition is the initial and often rate-determining step.[7][8] Consequently, the same reactivity principles apply.
This compound is the superior substrate for C-N coupling, reacting under more facile conditions than 6-chlorobenzo[d]isothiazol-3-amine. Attempting to couple the chloro-analog often requires more forceful conditions, such as higher temperatures, stronger bases (e.g., LiHMDS or NaOtBu instead of carbonates), and advanced, sterically demanding phosphine ligands (e.g., biaryl phosphines like XPhos or AdBrettPhos) to achieve comparable yields.[9][10]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocols
While no direct comparative studies on these exact substrates are readily available in peer-reviewed literature, the following protocols are based on well-established procedures for structurally similar compounds, such as 6-bromo-2-aminobenzothiazole.[4][11] These serve as a robust starting point for optimization.
Experiment 1: Comparative Suzuki-Miyaura Coupling
This experiment aims to compare the efficiency of coupling phenylboronic acid with both the bromo- and chloro-substrates under identical, relatively mild conditions.
Objective: To demonstrate the higher reactivity of this compound.
Materials:
-
This compound
-
6-Chlorobenzo[d]isothiazol-3-amine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Set up two parallel reactions. In each reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.5 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reactions to 85°C and monitor by TLC or LC-MS every hour for 8 hours.
-
Upon completion (or after 8 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The reaction with this compound is expected to proceed to completion or near-completion within a few hours. The reaction with the 6-chloro analog is anticipated to be significantly slower, showing low conversion under these conditions. This highlights the practical need for more forcing conditions for the less reactive chloro-substrate.
Experiment 2: Buchwald-Hartwig Amination of this compound
This protocol provides a standard condition for the amination of the more reactive bromo-substrate.
Objective: To synthesize a C-N coupled product under standard conditions.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL), followed by this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100°C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Summary and Recommendations
The choice between this compound and 6-chlorobenzo[d]isothiazol-3-amine is a classic synthetic dilemma that balances reactivity against substrate cost and availability.
| Feature | This compound | 6-Chlorobenzo[d]isothiazol-3-amine |
| Reactivity | High: Due to weaker C-Br bond | Moderate: Due to stronger C-Cl bond |
| Typical Conditions | Milder temperatures, weaker bases, wider choice of catalysts/ligands | Higher temperatures, stronger bases, specialized bulky/electron-rich ligands |
| Reaction Times | Generally shorter | Generally longer |
| Cost | Typically higher | Typically lower |
| Use Case | Ideal for late-stage functionalization, complex molecule synthesis where mild conditions are paramount, and when rapid reaction optimization is needed. | Suitable for early-stage synthesis and large-scale manufacturing where cost is a primary driver and reaction conditions can be rigorously optimized. |
Recommendation for Researchers:
For initial discovery chemistry and establishing proof-of-concept, This compound is the recommended starting material. Its higher reactivity ensures a greater probability of success under standard screening conditions, facilitating faster exploration of chemical space.
For process development and scale-up campaigns, an early investigation into the viability of 6-chlorobenzo[d]isothiazol-3-amine is highly advised. While it will likely require more extensive optimization of reaction conditions, the potential cost savings on a large scale can be substantial.
By understanding the fundamental principles of carbon-halogen bond reactivity, chemists can make informed, strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.
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Arshad, N., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available at: [Link]
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Chen, Y., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11][12]Thiazin-4-One Derivatives. Molecules. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Khan, I., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available at: [Link]
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]
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Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Available at: [Link]
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ResearchGate. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]
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Fischer, T., et al. (2020). Pd-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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White, A. D., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science. Available at: [Link]
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Sowa, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
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Unambiguous Stereochemical Assignment: A Comparative Guide to Absolute Structure Confirmation of 6-Bromobenzo[d]isothiazol-3-amine Derivatives
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its pharmacological activity. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different biological effects, with one being a potent therapeutic while the other might be inactive or even toxic. For novel molecular entities such as derivatives of 6-Bromobenzo[d]isothiazol-3-amine, a scaffold of significant interest in medicinal chemistry, unambiguous determination of the absolute structure is not merely a regulatory requirement but a fundamental necessity for understanding structure-activity relationships (SAR) and ensuring patient safety.
This guide provides an in-depth comparison of the primary analytical techniques for absolute structure determination, with a focus on their application to this compound derivatives. We will delve into the "gold standard" method of single-crystal X-ray crystallography and contrast its performance with powerful solution-state techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing a complete and unambiguous assignment of the absolute configuration.[1] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then used to generate an electron density map, from which the precise spatial arrangement of atoms can be elucidated.
The Principle of Anomalous Dispersion
For chiral molecules, the determination of absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[2] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom is modified, leading to a breakdown of Friedel's law, which states that the intensities of the diffracted beams from the (hkl) and (-h-k-l) planes are equal.[3] By carefully measuring the small differences in these Friedel pairs, the absolute configuration can be determined. The presence of a "heavy" atom, such as the bromine in this compound derivatives, significantly enhances this anomalous scattering effect, making the determination of the absolute structure more reliable.[4]
Key Indicators: The Flack and Hooft Parameters
The reliability of an absolute structure determination is quantitatively assessed by parameters such as the Flack parameter and the Hooft parameter.[5][6] The Flack parameter, x, refines to a value between 0 and 1.[7] A value close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is the correct one.[7] The Hooft parameter, y, provides a similar statistical validation.[5][8]
Experimental Workflow
Figure 1: Workflow for absolute structure determination by X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. This is often the most challenging and time-consuming step.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Diffraction data are collected, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack and/or Hooft parameter is calculated to validate the assignment.
Alternative Methods: A Comparative Overview
While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be obtainable. In such cases, solution-state spectroscopic methods provide powerful alternatives.
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | X-ray diffraction and anomalous dispersion | Diastereomeric differentiation of NMR signals | Differential absorption of left and right circularly polarized infrared light |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Key Requirement | High-quality single crystal | Formation of stable diastereomers | A chiral molecule with IR active vibrations |
| Data Analysis | Structure solution, refinement, Flack/Hooft parameter | Analysis of chemical shift differences (Δδ) | Comparison of experimental and calculated spectra |
| Confidence | High (unambiguous) | High (with appropriate models) | High (with computational support) |
| Throughput | Low | Moderate to High | Moderate |
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents
NMR spectroscopy is a cornerstone of chemical analysis, and its application can be extended to determine absolute configuration through the use of chiral derivatizing agents (CDAs).[9] The principle involves reacting the enantiomeric mixture of the this compound derivative with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct NMR spectra, allowing for their differentiation.
The Mosher Method and its Analogs
A classic example is the Mosher's acid method, where a chiral acid is used to form diastereomeric esters or amides.[10] For primary amines like the this compound derivatives, a variety of CDAs are available that can form diastereomeric amides or related compounds.[11][12] The differential anisotropic effect of a phenyl group in the CDA on the protons of the substrate leads to predictable chemical shift differences (Δδ) between the two diastereomers, which can be correlated to the absolute configuration at the stereocenter.[10]
Experimental Workflow
Figure 2: Workflow for absolute structure determination by NMR with a chiral derivatizing agent.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Derivatization: The enantiomerically enriched or racemic this compound derivative is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride or a similar reagent) to form a mixture of diastereomers.
-
NMR Analysis: High-resolution NMR spectra (typically ¹H NMR) of the diastereomeric mixture are recorded.
-
Data Analysis: The signals for each diastereomer are assigned, and the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter are calculated.
-
Configuration Assignment: The observed Δδ values are compared to an established conformational model for the specific CDA used to assign the absolute configuration.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for absolute configuration determination in solution.[15]
The Power of Computation
The practical application of VCD for absolute configuration determination relies heavily on quantum chemical calculations. The VCD spectrum of one enantiomer of the this compound derivative is calculated using methods like Density Functional Theory (DFT). The calculated spectrum is then compared to the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. The presence of the bromine atom in the molecule is not a hindrance and can be readily incorporated into the calculations.
Experimental Workflow
Figure 3: Workflow for absolute structure determination by Vibrational Circular Dichroism.
Experimental Protocol: Vibrational Circular Dichroism
-
Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable solvent (e.g., CDCl₃).
-
VCD Measurement: The VCD spectrum of the sample is recorded on a VCD spectrometer.
-
Computational Analysis: The 3D structure of one enantiomer is built in silico, and its conformational space is explored. The VCD spectra of the low-energy conformers are calculated using DFT.
-
Spectral Comparison and Assignment: The calculated, population-weighted average spectrum is compared to the experimental VCD spectrum. A good agreement allows for the confident assignment of the absolute configuration.
Conclusion: Choosing the Right Tool for the Task
The determination of the absolute configuration of chiral molecules like this compound derivatives is a critical step in their development as potential therapeutic agents.
-
X-ray crystallography remains the unequivocal "gold standard," providing a direct and unambiguous visualization of the molecular structure. The presence of a bromine atom in the target molecules is advantageous for this technique. However, the prerequisite of obtaining high-quality single crystals can be a significant bottleneck.
-
NMR spectroscopy with chiral derivatizing agents offers a robust and often more accessible alternative for compounds in solution. Its success hinges on the availability of a suitable CDA and a well-established conformational model for the resulting diastereomers.
-
Vibrational Circular Dichroism has emerged as a powerful and reliable method for determining the absolute configuration of molecules in solution, without the need for derivatization. Its predictive power, based on the synergy between experimental spectroscopy and quantum chemical calculations, makes it an increasingly valuable tool in stereochemical analysis.
The choice of method will ultimately depend on the specific properties of the compound, the availability of instrumentation, and the stage of the research. For a definitive and legally binding structural proof, X-ray crystallography is unparalleled. However, for routine screening, confirmation, and in cases where crystallization is challenging, VCD and NMR offer powerful and complementary approaches to confidently assign the absolute configuration of novel chiral molecules.
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A Comparative Study of the Antibacterial Spectrum of Benzo[d]isothiazole Derivatives: A Guide for Researchers
Introduction: The Imperative for New Antibacterial Agents
The rise of multidrug-resistant bacteria poses a severe threat to global public health. The development of new antibiotics with novel mechanisms of action is a critical area of research.[1] Thiazole-containing compounds, including the fused benzo[d]isothiazole ring system, represent a versatile class of molecules with a broad range of pharmacological activities, including antibacterial properties.[2] The strategic incorporation of various substituents onto this core structure allows for the fine-tuning of their biological activity, offering a pathway to discover potent and selective antibacterial agents.
Experimental Methodology: A Framework for In Vitro Antibacterial Spectrum Evaluation
To ensure the reliability and reproducibility of antibacterial susceptibility testing, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[3] The following section details a robust, self-validating experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, a key metric for quantifying antibacterial potency.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Antibacterial Spectrum of Related Benzo[d]isothiazole and Benzothiazole Derivatives
Due to the limited availability of comprehensive studies on a series of 6-Bromobenzo[d]isothiazol-3-amine derivatives, this section presents a comparative analysis of the antibacterial activity of structurally related compounds. The data is compiled from various studies and serves as a surrogate to infer potential structure-activity relationships for the target scaffold.
Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of Selected Benzothiazole and Benzo[d]isothiazole Derivatives
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | |
| N-(6-substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl benzamides | Moderate to Potent Activity | Moderate to Potent Activity | Moderate to Potent Activity |
| 6-Nitrobenzo[d]thiazol-2-amine Schiff Bases | Good Activity | Not Reported | Good Activity |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives | MIC: 0.10–0.25 mg/ml | Not Reported | MIC: 0.10–0.25 mg/ml |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High Activity | High Activity | High Activity |
| N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide | Not Reported | Not Reported | Not Reported |
| Thiazolidinone derivatives with 6-Cl-benzothiazole | Improved activity | Not Reported | Improved activity |
Note: "Moderate to Potent Activity" and "Good Activity" are qualitative descriptions from the source and specific MIC values were not provided in the abstract.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, several structural features appear to influence the antibacterial activity of the benzo[d]isothiazole and benzothiazole core.
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the benzothiazole ring plays a crucial role in modulating antibacterial activity. For instance, electron-withdrawing groups like nitro (-NO₂) and trifluoromethoxy (-OCF₃), as well as halogens like chlorine (-Cl), have been shown to enhance activity.[1][4][5][6] The presence of a bromine atom at this position in the target this compound scaffold is therefore anticipated to contribute positively to its antibacterial profile.
-
Substitution at the 2 and 3-positions: Modifications at the 2 and 3-positions of the benzo[d]isothiazole ring system significantly impact the antibacterial spectrum. The introduction of various amine derivatives and other heterocyclic rings can lead to compounds with potent and selective activity. For example, the substitution of an amino group at the 3-position of a related quinazolinone derivative was suggested to increase its antibacterial activity.[7]
-
Overall Molecular Architecture: The combination of different pharmacophores, such as linking the benzothiazole core to other heterocyclic rings like pyrazole or pyrimidine, can result in hybrid molecules with enhanced antimicrobial properties.[8]
Conclusion and Future Directions
While a comprehensive comparative study on the antibacterial spectrum of a series of this compound derivatives is currently lacking, the analysis of structurally related compounds provides a strong rationale for their potential as a promising class of antibacterial agents. The presence of the bromo substituent at the 6-position, combined with the versatile 3-amino group for further derivatization, offers a rich chemical space for the design of novel compounds with potent and broad-spectrum antibacterial activity.
Future research should focus on the systematic synthesis and in vitro evaluation of a library of N-substituted this compound derivatives against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Such studies are essential to establish a definitive structure-activity relationship and to identify lead compounds for further preclinical development.
References
- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Haroun, M., et al. (2021). 2-Aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids as potential anti-infective agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry Letters.
- Wanjari, P. M., et al. (2017). Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl}. International Journal of ChemTech Research, 10(7), 394-400.
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of 6-Bromobenzo[d]isothiazol-3-amine
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for the quantification of 6-Bromobenzo[d]isothiazol-3-amine, a key building block in medicinal chemistry and drug discovery. While specific validated methods for this compound are not widely published, this guide will detail the development and validation of two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and experimental protocols described herein are grounded in established analytical chemistry and adhere to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Critical Need for Accurate Quantification
This compound (CAS No: 1379324-86-3) is a heterocyclic amine containing a bromine substituent, making it a valuable synthon for the synthesis of a variety of biologically active molecules.[1] Its purity and concentration in reaction mixtures, formulations, and biological matrices are critical parameters that can influence the efficacy, safety, and reproducibility of downstream applications. Therefore, the development of validated, accurate, and precise analytical methods is not merely a procedural step but a fundamental requirement for scientific integrity.
Framework for Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[2][3][4] The validation process involves a series of experiments designed to assess the performance characteristics of the method. According to the ICH Q2(R2) guideline, these characteristics typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will detail the application of these principles to the development and validation of HPLC-UV and LC-MS/MS methods for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of small molecules due to its robustness, reliability, and relatively low cost. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of the analyte at a specific wavelength.
Proposed HPLC-UV Method Protocol
1. Instrumentation:
- A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for the separation of this moderately polar compound.
- Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is recommended to ensure good peak shape and resolution from potential impurities.
- Gradient Program: A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the benzisothiazole chromophore, a detection wavelength in the range of 254-320 nm should be evaluated for optimal sensitivity. A PDA detector is invaluable for determining the optimal wavelength and assessing peak purity.
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range for an assay of a drug substance would be 80% to 120% of the test concentration.[6]
Rationale for Experimental Choices
The selection of a C18 column is based on the non-polar nature of the reversed-phase packing, which is well-suited for retaining and separating aromatic compounds like this compound. The use of a formic acid modifier in the mobile phase helps to protonate the amine group, leading to improved peak shape and reproducibility. A gradient elution is chosen to ensure that any impurities with different polarities are effectively separated from the main analyte peak.
Validation of the HPLC-UV Method
A comprehensive validation of this method would involve the following experiments:
-
Specificity: Injecting a blank (diluent), a placebo (if in a formulation), and a sample spiked with known impurities to demonstrate that the peak for this compound is free from interference.
-
Linearity: Analyzing a minimum of five concentrations across the desired range and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]
-
Accuracy: Performing recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Performing a minimum of six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]
-
Intermediate Precision: Having a second analyst perform the analysis on a different day using a different instrument to assess the variability within the laboratory.
-
-
LOD and LOQ: Determining the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Deliberately varying parameters such as the mobile phase pH, column temperature, and flow rate to assess the method's reliability under slightly different conditions.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Proposed LC-MS/MS Method Protocol
1. Instrumentation:
- An LC system (UPLC systems are preferred for better resolution and speed) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
- Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for UPLC-MS/MS to achieve faster separations and sharper peaks.
- Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is appropriate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive ion electrospray (ESI+) is expected to be efficient for the amine-containing analyte.
- Multiple Reaction Monitoring (MRM): The mass spectrometer will be operated in MRM mode for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For this compound (M.W. 229.0970), the protonated molecule [M+H]⁺ would be approximately m/z 230.1. The fragmentation of this precursor ion would need to be optimized to identify a stable and abundant product ion.
- Source Parameters: The capillary voltage, source temperature, and gas flows (nebulizing and drying gases) will need to be optimized to achieve the best signal intensity.
Rationale for Experimental Choices
The use of a UPLC system with a sub-2 µm particle size column allows for faster analysis times and improved chromatographic efficiency, which is beneficial for high-throughput screening. ESI in positive mode is the standard for analyzing basic compounds like amines. MRM is the key to the high selectivity of this method, as it filters out most of the chemical noise from the matrix, allowing for the detection of very low concentrations of the analyte.
Validation of the LC-MS/MS Method
The validation of an LC-MS/MS method follows the same principles as for HPLC-UV, but with some additional considerations:
-
Matrix Effects: It is crucial to evaluate the effect of the sample matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in a neat solution to its response in a sample matrix.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.
-
Carryover: The potential for the analyte to carry over from one injection to the next should be assessed, especially when analyzing a wide range of concentrations.
Comparative Analysis of HPLC-UV and LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS | Senior Application Scientist Insights |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the high selectivity of MRM. | For complex matrices or trace-level analysis, LC-MS/MS is superior. |
| Sensitivity (LOD/LOQ) | Typically in the low ng to µg/mL range. | Can reach pg/mL levels.[8] | LC-MS/MS is the clear choice for applications requiring high sensitivity. |
| Linearity & Range | Generally excellent over 2-3 orders of magnitude. | Can be linear over 4-5 orders of magnitude. | Both methods can provide excellent linearity within their respective working ranges. |
| Accuracy & Precision | Typically very good, with RSDs <2% for assays. | Excellent, especially with the use of an internal standard. | Both methods can meet the stringent requirements for accuracy and precision. |
| Robustness | Generally robust and well-understood. | Can be more sensitive to matrix effects and instrument tuning. | HPLC-UV is often considered more "rugged" for routine QC environments. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate. | Higher initial investment and requires more specialized expertise. | The choice depends on the laboratory's budget and the technical skills of the personnel. |
| Throughput | Moderate. | Can be higher with the use of UPLC and rapid gradients. | For a large number of samples, the speed of UPLC-MS/MS can be a significant advantage. |
Visualizing the Workflow and Decision-Making Process
Analytical Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an analytical method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control of the bulk substance or in simple formulations where sensitivity is not a major concern, a validated HPLC-UV method is often sufficient, providing a cost-effective and robust solution. However, for applications demanding high sensitivity and selectivity, such as impurity profiling, metabolite identification, or quantification in complex biological matrices, a validated LC-MS/MS method is indispensable.
Ultimately, the successful implementation of any analytical method relies on a thorough validation process to ensure that the data generated is accurate, reliable, and fit for its intended purpose. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate analytical methods for this compound that meet the highest standards of scientific integrity and regulatory compliance.
References
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ResearchGate. (n.d.). Validation of ELISA methods for search and quantification of β-n-methylamino-l-alanine in water and fish tissue | Request PDF. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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Semantic Scholar. (2016, February 29). A Collaborative Evaluation of LC-MS/MS Based Methods for BMAA Analysis: Soluble Bound BMAA Found to Be an. Retrieved from [Link]
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PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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NIH. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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3ASenrise. (n.d.). 6-bromobenzo[d]isothiazole-3-carboxylic acid, 96%. Retrieved from [Link]
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ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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Helda - University of Helsinki. (2011, December 3). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
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Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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USP-NF. (n.d.). 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. Retrieved from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 6-Bromobenzo[d]isothiazol-3-amine
Introduction
Comparative Overview of Synthetic Strategies
Two primary strategies for the synthesis of 6-Bromobenzo[d]isothiazol-3-amine are presented and compared:
-
Method A: Synthesis from 2-Fluoro-5-bromobenzonitrile. This approach leverages a nucleophilic aromatic substitution reaction followed by an oxidative cyclization.
-
Method B: Synthesis from 2-Amino-5-bromobenzonitrile. This route proceeds via a classical Sandmeyer-type reaction to introduce the sulfur functionality, followed by an intramolecular cyclization.
The following sections will provide a detailed breakdown of each method, including step-by-step protocols, mechanistic insights, and a quantitative comparison of their efficiencies.
Method A: Synthesis from 2-Fluoro-5-bromobenzonitrile
This two-step method is based on the established reactivity of ortho-fluorobenzonitriles towards nucleophilic substitution, followed by an efficient intramolecular cyclization to construct the benzo[d]isothiazole ring system.
Synthetic Workflow
Caption: Synthetic workflow for Method A.
Experimental Protocol
Step 1: Synthesis of 2-Sulfanyl-5-bromobenzonitrile Intermediate
-
To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium sulfide (Na₂S) (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the thiol intermediate.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 2-sulfanyl-5-bromobenzonitrile. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
2-Fluoro-5-bromobenzonitrile: The fluorine atom at the ortho-position to the electron-withdrawing nitrile group is highly activated towards nucleophilic aromatic substitution, making it an excellent leaving group for the introduction of the sulfur nucleophile.
-
Sodium Sulfide (Na₂S): This serves as a readily available and cost-effective source of the sulfur nucleophile.
-
DMF: A polar aprotic solvent like DMF is ideal for this type of reaction as it effectively solvates the sodium sulfide and facilitates the nucleophilic attack on the aromatic ring.
Step 2: Oxidative Cyclization to this compound
-
Suspend the crude 2-sulfanyl-5-bromobenzonitrile intermediate from the previous step in an aqueous ammonia solution.
-
Cool the mixture in an ice bath and add a solution of sodium hypochlorite (NaOCl) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Causality Behind Experimental Choices:
-
Aqueous Ammonia: Provides the nitrogen atom for the 3-amino group of the final product.
-
Sodium Hypochlorite (NaOCl): Acts as an oxidizing agent to facilitate the intramolecular cyclization through the formation of a sulfur-nitrogen bond.
Method B: Synthesis from 2-Amino-5-bromobenzonitrile
This classical approach involves the transformation of an amino group into a thiocyanate via a Sandmeyer-type reaction, followed by an intramolecular cyclization to form the desired heterocyclic core.
Synthetic Workflow
Caption: Synthetic workflow for Method B.
Experimental Protocol
Step 1: Diazotization of 2-Amino-5-bromobenzonitrile
-
Suspend 2-amino-5-bromobenzonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.
Causality Behind Experimental Choices:
-
2-Amino-5-bromobenzonitrile: A readily available starting material for the introduction of various functionalities via its amino group.
-
Sodium Nitrite (NaNO₂) and Hydrobromic Acid (HBr): These reagents generate nitrous acid in situ, which reacts with the primary aromatic amine to form the diazonium salt intermediate. Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.
Step 2: Sandmeyer Thiocyanation
-
In a separate flask, prepare a solution of potassium thiocyanate (KSCN) (1.5 eq) and a catalytic amount of copper(I) thiocyanate (CuSCN) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the thiocyanate solution, with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product, 2-thiocyanato-5-bromobenzonitrile, will precipitate. Collect the solid by filtration, wash with water, and dry.
Causality Behind Experimental Choices:
-
Potassium Thiocyanate (KSCN): The source of the thiocyanate nucleophile.
-
Copper(I) Thiocyanate (CuSCN): A catalyst that facilitates the Sandmeyer reaction, promoting the substitution of the diazonium group with the thiocyanate.
Step 3: Intramolecular Cyclization
-
Dissolve the 2-thiocyanato-5-bromobenzonitrile from Step 2 in a mixture of hydrobromic acid and acetic acid.
-
Heat the solution to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.
Causality Behind Experimental Choices:
-
Hydrobromic Acid/Acetic Acid: The acidic medium promotes the intramolecular cyclization of the thiocyanate group onto the nitrile, leading to the formation of the isothiazole ring.
Quantitative Benchmarking and Efficiency Comparison
The following table provides a comparative summary of the two synthetic methods. The quantitative data are estimated based on typical yields and reaction times for analogous transformations reported in the chemical literature, as direct comparative data for the synthesis of this compound is not available.
| Parameter | Method A: From 2-Fluoro-5-bromobenzonitrile | Method B: From 2-Amino-5-bromobenzonitrile |
| Overall Estimated Yield | 65-75% | 50-60% |
| Estimated Purity (Post-recrystallization) | >98% | >98% |
| Total Reaction Time | 8-12 hours | 10-15 hours |
| Number of Steps | 2 | 3 |
| Starting Material Availability | Commercially available, but can be more expensive. | Commercially available and generally more affordable. |
| Reagent Toxicity & Hazards | Na₂S is corrosive and releases H₂S upon acidification. NaOCl is a strong oxidant. | Diazonium salts can be explosive if isolated. KSCN and CuSCN have moderate toxicity. |
| Scalability | Generally good; avoids isolation of potentially unstable intermediates. | The diazotization step requires careful temperature control, which can be challenging on a large scale. |
| Advantages | - Fewer steps- Potentially higher overall yield- Milder reaction conditions in the first step | - Utilizes a more common and often cheaper starting material- Well-established classical reactions |
| Disadvantages | - Starting material can be more costly- Use of odorous and corrosive Na₂S | - More synthetic steps- Potentially lower overall yield- Diazotization requires strict temperature control |
Conclusion and Recommendations
Both Method A and Method B represent viable and chemically sound strategies for the synthesis of this compound.
Method A is likely the more efficient choice for laboratory-scale synthesis, offering a shorter reaction sequence and a potentially higher overall yield. Its main drawback is the higher cost of the starting material, 2-fluoro-5-bromobenzonitrile.
Method B , while involving an additional step and potentially having a slightly lower overall yield, may be more cost-effective due to the lower price of 2-amino-5-bromobenzonitrile. However, the need for careful temperature control during the diazotization step presents a scalability challenge.
For researchers prioritizing speed and yield on a smaller scale, Method A is recommended. For those focused on cost-effectiveness for larger-scale preparations, and with the equipment to manage the diazotization step safely, Method B presents a solid alternative.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including budget, available equipment, and the desired scale of production.
References
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Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
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Wang, F., Chen, C., Deng, G., & Xi, C. (2012). Concise approach to benzisothiazol-3(2H)-one via copper-catalyzed tandem reaction of o-bromobenzamide and potassium thiocyanate in water. The Journal of Organic Chemistry, 77(8), 4148–4151. [Link]
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Shafir, A., & Buchwald, S. L. (2006). A general, copper-catalyzed synthesis of N-aryl-S-alkylsulfenamides. Journal of the American Chemical Society, 128(27), 8742–8743. [Link]
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Gallagher, P. T. (2001). Sandmeyer and Related Diazonium Ion Reactions. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 665-706). Elsevier. [Link]
- CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile. (2010).
A Comparative Guide to the In Vitro Cytotoxicity of Bromo- vs. Fluoro-Substituted Benzisothiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzisothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer properties. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold is a well-established method for modulating a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of the in vitro cytotoxicity of bromo- and fluoro-substituted benzisothiazoles, drawing upon available experimental data to inform future drug discovery and development efforts.
The Influence of Halogenation on Cytotoxicity: A Tale of Two Atoms
The substitution of hydrogen with a halogen atom can profoundly impact a molecule's lipophilicity, electronic distribution, and metabolic stability. Bromine, being larger and more polarizable than fluorine, can form stronger halogen bonds and is often associated with increased lipophilicity. Conversely, fluorine's high electronegativity and small size can alter a molecule's conformation and metabolic profile, often enhancing binding affinity and metabolic stability. These differences are pivotal in determining the cytotoxic potential of substituted benzisothiazoles.
While a direct, head-to-head comparison of identically substituted bromo- and fluoro-benzisothiazole analogs under the same experimental conditions is not extensively documented in publicly available literature, we can synthesize a comparative overview from various studies. It is crucial to acknowledge that variations in experimental setups, such as the cancer cell lines and cytotoxicity assays used, can influence the outcomes. Therefore, the data presented herein should be interpreted with these considerations in mind.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative bromo- and fluoro-substituted benzisothiazole derivatives from various studies.
| Compound Class | Specific Derivative | Cancer Cell Line | Cytotoxicity Assay | IC50 (µM) | Reference |
| Bromo-substituted | N-alkylbromo-benzothiazole (Compound 11l) | PC-3 (Prostate) | Not Specified | 0.6 | [1] |
| N-alkylbromo-benzothiazole (Compound 11l) | THP-1 (Leukemia) | Not Specified | 3 | [1] | |
| N-alkylbromo-benzothiazole (Compound 11l) | Caco-2 (Colon) | Not Specified | 9.9 | [1] | |
| 2-(4-amino-3-bromophenyl)benzothiazole | MCF-7 (Breast) | Not Specified | Potent (nanomolar range) | [2] | |
| Fluoro-substituted | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Not Specified | Potent (nanomolar range, GI50 < 1 nM) | [3] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | Not Specified | Potent (nanomolar range, GI50 < 1 nM) | [3] | |
| 7-fluorobenzothiadiazine derivatives | Triple-negative breast cancer | Not Specified | Significant cytotoxicity | [4] |
Note: The term "Potent (nanomolar range)" is used where specific IC50 values were not provided in the abstract, but the text indicated high potency.[2][3] GI50 refers to the concentration causing 50% growth inhibition.
Discussion and Structure-Activity Relationship (SAR) Insights
The available data suggests that both bromo- and fluoro-substitution can lead to potent cytotoxic benzisothiazole derivatives. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated remarkable potency, with GI50 values in the sub-nanomolar range against sensitive breast cancer cell lines.[3] This high level of activity underscores the favorable impact of fluorine substitution on the anticancer properties of this scaffold.
Similarly, certain N-alkylbromo-benzothiazoles have exhibited significant cytotoxicity, particularly against prostate and leukemia cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1] The potent activity of 2-(4-amino-3-bromophenyl)benzothiazole further supports the role of bromine in enhancing cytotoxicity.[2]
The introduction of electron-withdrawing groups, such as halogens, has been shown to improve the antiproliferative activity of some benzothiazole derivatives. This effect is likely due to alterations in the electronic properties of the molecule, which can influence its interaction with biological targets.
To definitively ascertain the superiority of one halogen over the other in enhancing the cytotoxicity of benzisothiazoles, a direct comparative study employing a series of bromo- and fluoro-substituted analogs with identical substitution patterns is necessary. Such a study would provide invaluable data for guiding the rational design of next-generation benzisothiazole-based anticancer agents.
Proposed Experimental Workflow for a Direct Comparison
To address the current gap in knowledge, we propose the following experimental workflow for a robust in vitro comparison of bromo- vs. fluoro-substituted benzisothiazoles.
Caption: Proposed experimental workflow for the comparative cytotoxicity analysis of bromo- and fluoro-substituted benzisothiazoles.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo- and fluoro-substituted benzisothiazole test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Signaling Pathway Involvement
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. The 2-(4-aminophenyl)benzisothiazole series, for example, is known to induce the expression of cytochrome P450 1A1 (CYP1A1), which is believed to be a critical step in their metabolic activation to cytotoxic species that can lead to DNA damage and subsequent apoptosis.[5][6]
Caption: Potential mechanism of action for cytotoxic benzisothiazoles involving CYP1A1 activation.
Conclusion
References
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Pharmaceuticals (Basel).
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Naunyn-Schmiedeberg's Archives of Pharmacology.
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Journal of Medicinal Chemistry.
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Medicinal Chemistry Research.
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Research in Pharmaceutical Sciences.
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Journal of Medicinal Chemistry.
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Toxicology and Applied Pharmacology.
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Molecules.
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ChemRxiv.
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ResearchGate.
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BenchChem.
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Phosphorus, Sulfur, and Silicon and the Related Elements.
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British Journal of Cancer.
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British Journal of Cancer.
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Pharmacia.
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- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Method Development for 6-Bromobenzo[d]isothiazol-3-amine Reaction Monitoring
In the landscape of pharmaceutical development and chemical synthesis, rigorous in-process control is paramount to ensuring reaction efficiency, product quality, and process safety. The synthesis of 6-Bromobenzo[d]isothiazol-3-amine, a key intermediate in the development of various therapeutic agents, is no exception. Real-time monitoring of its formation and the consumption of reactants is critical for optimizing reaction conditions and minimizing impurity formation. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the monitoring of this specific reaction, supported by experimental data and protocols.
The Critical Need for Reaction Monitoring
The synthesis of this compound can involve multiple steps and reagents, leading to potential side reactions and the formation of impurities.[1][2][3] Effective reaction monitoring provides chemists with a dynamic view of the reaction progress, enabling them to make informed decisions to control the reaction trajectory.[4][5] This leads to improved yield, higher purity of the final product, and a more robust and scalable process.
LC-MS: The Gold Standard for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile analytical tool for reaction monitoring.[6][7] Its high sensitivity, selectivity, and ability to provide molecular weight information make it particularly well-suited for complex reaction mixtures.
Why LC-MS is Superior for this Application
The combination of liquid chromatography's separation power with the mass spectrometer's detection capabilities offers unparalleled advantages for monitoring the synthesis of this compound.[7] The presence of a bromine atom in the molecule provides a distinct isotopic pattern that can be readily identified by the mass spectrometer, further enhancing the specificity of the analysis.[8]
Comparative Analysis of Reaction Monitoring Techniques
While LC-MS offers significant advantages, it is essential to objectively compare it with other available techniques to understand the full scope of options and their respective trade-offs.
| Feature | LC-MS | HPLC-UV | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Specificity | Very High (Mass-to-charge ratio) | Moderate to High (Chromatographic separation and UV absorbance) | Low to Moderate (Rf value) | Very High (Structural information) |
| Sensitivity | Very High (pg to fg level) | High (ng to µg level) | Low (µg to mg level) | Moderate (mg level) |
| Quantitative Accuracy | High | High | Semi-quantitative | High |
| Speed (per sample) | Fast (minutes) | Moderate (minutes to tens of minutes) | Fast (minutes) | Moderate (minutes) |
| Information Provided | Molecular Weight, Retention Time, Isotopic Pattern | Retention Time, UV Spectrum | Retention Factor (Rf) | Detailed Structural Information, Quantitation |
| Cost (Instrument) | High | Moderate | Low | Very High |
| Expertise Required | High | Moderate | Low | High |
In-Depth Comparison
-
LC-MS vs. HPLC-UV: While HPLC with UV detection is a workhorse in many labs, its specificity can be limited.[9][10][11][12] Co-eluting impurities with similar UV chromophores can interfere with the accurate quantification of the target analyte. In contrast, LC-MS can differentiate compounds based on their mass-to-charge ratio, providing unambiguous identification even in complex matrices.[7][9][10] For the analysis of this compound, the unique isotopic signature of bromine further enhances the selectivity of MS detection.
-
LC-MS vs. TLC: Thin-Layer Chromatography is a simple, rapid, and inexpensive technique for qualitative reaction monitoring.[13] However, it suffers from low resolution and sensitivity, and its results are primarily qualitative. It is best used for quick checks of reaction progress rather than for detailed kinetic studies or impurity profiling.
-
LC-MS vs. NMR: Nuclear Magnetic Resonance spectroscopy provides unparalleled structural information and is inherently quantitative.[14] However, it generally has lower sensitivity compared to LC-MS and can be less suitable for analyzing very low-level impurities.[14] While online NMR monitoring is possible, it often requires specialized and expensive equipment.
Experimental Workflow for LC-MS Method Development
The development of a robust LC-MS method for monitoring the synthesis of this compound involves a systematic approach to optimize both the chromatographic separation and the mass spectrometric detection.
Sources
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- 14. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for 6-Bromobenzo[d]isothiazol-3-amine: A Comparative Approach
For researchers, scientists, and drug development professionals, the purity and identity of a starting material are paramount. A Certificate of Analysis (CoA) is the primary document that attests to a compound's quality. This guide provides an in-depth look at the typical analytical data you should expect for 6-Bromobenzo[d]isothiazol-3-amine, a crucial building block in medicinal chemistry. We will also compare its analytical profile to a closely related structural analog, 6-Bromobenzo[d]isoxazol-3-ylamine, to highlight key differences and the importance of thorough characterization.
The Critical Role of the Certificate of Analysis in Research and Development
A Certificate of Analysis is more than just a piece of paper; it is a legally binding document from the supplier that confirms a product meets a predefined set of specifications.[1][2] For drug development, relying on a well-characterized starting material is the foundation of reproducible and reliable results. Any impurities can lead to unexpected side reactions, altered biological activity, and difficulty in scaling up a synthesis. Therefore, understanding and critically evaluating a CoA is a non-negotiable skill for any scientist.
Deconstructing the Certificate of Analysis for this compound
Below is a representative Certificate of Analysis for this compound, detailing the essential tests and acceptable specifications.
| Test | Specification | Result | Method |
| Appearance | White to off-white or light yellow solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity by HPLC | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography |
| Mass Spectrum (MS) | Conforms to theoretical mass [M+H]⁺ ≈ 228.96 | Conforms | Mass Spectrometry (ESI+) |
| Melting Point | 145 - 150 °C | 147.8 °C | Capillary Melting Point Apparatus |
| Residual Solvents | ≤ 0.5% | 0.1% (Dichloromethane) | Gas Chromatography-Headspace (GC-HS) |
| Elemental Analysis | C: 36.69%, H: 2.20%, N: 12.23% (±0.4%) | C: 36.81%, H: 2.18%, N: 12.15% | Combustion Analysis |
Comparative Analysis: this compound vs. 6-Bromobenzo[d]isoxazol-3-ylamine
To illustrate the importance of specific analytical data, let's compare this compound with a structural isomer and potential alternative, 6-Bromobenzo[d]isoxazol-3-ylamine.[3] While both are brominated benzisoxazole/isothiazole derivatives and may be used in similar applications, their distinct structures lead to different analytical profiles.
| Parameter | This compound | 6-Bromobenzo[d]isoxazol-3-ylamine | Significance of the Difference |
| Molecular Formula | C₇H₅BrN₂S | C₇H₅BrN₂O | The presence of sulfur versus oxygen has a significant impact on the molecule's electronics, lipophilicity, and metabolic stability. |
| Molecular Weight | 229.10 g/mol | 213.03 g/mol [3][4] | This difference is readily detectable by mass spectrometry and is a primary confirmation of identity. |
| ¹H NMR | Aromatic protons will have distinct chemical shifts due to the influence of the sulfur-containing ring. | The oxygen atom will exert a different electronic effect on the aromatic ring, leading to different chemical shifts for the aromatic protons. | NMR is a powerful tool for distinguishing between these isomers. |
| Purity (HPLC) | Typically ≥ 98% | Typically ≥ 98%[3] | While the purity specification may be the same, the retention time in HPLC will be different due to the polarity difference between the two compounds. |
This comparison underscores that while two molecules may appear similar, their analytical data will be unique. A thorough review of the CoA is essential to ensure you have the correct material for your experiments.
Experimental Protocols: The Foundation of a Trustworthy CoA
To provide a self-validating system, the methods used to generate the CoA data must be robust and well-documented.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of organic compounds.[5]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The causality behind these choices lies in the need for a robust separation method. The C18 column provides good retention for the relatively nonpolar aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to sharper peaks. A gradient elution is used to ensure that any potential impurities with different polarities are also eluted and detected.
¹H NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of an organic molecule.
Workflow for ¹H NMR Analysis
Caption: Workflow for Mass Spectrometry Analysis.
Expected Mass Spectrum Data:
For this compound (C₇H₅BrN₂S), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 228.9592. The presence of a prominent peak at this m/z value in the mass spectrum is strong evidence for the compound's identity.
Conclusion: A Commitment to Quality
In the landscape of drug discovery and development, the integrity of your chemical matter is non-negotiable. A thorough understanding and critical evaluation of the Certificate of Analysis for key building blocks like this compound are essential for ensuring the success of your research endeavors. By familiarizing yourself with the analytical techniques and expected data, you can confidently assess the quality of your reagents and build a solid foundation for your scientific discoveries.
References
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Lead Sciences. This compound. [Link]
-
Chem-Impex International. 6-Bromobenzo[d]isoxazol-3-ylamine. [Link]
-
PubChem. 6-Bromo-1,2-benzoxazol-3-amine. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 6-Bromobenzo[d]isothiazol-3-amine: Ensuring Safety and Compliance
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of 6-Bromobenzo[d]isothiazol-3-amine, a compound of interest in various research and development endeavors. By understanding the inherent hazards and adhering to established protocols, you can ensure the safe and compliant disposal of this substance, thereby protecting yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. While comprehensive toxicological data may be limited for novel or specialized compounds, the available Safety Data Sheet (SDS) and the chemical's structure provide essential insights.
Key Hazard Considerations:
-
Toxicity: Isothiazole derivatives are known to possess biological activity, and their toxicological properties should not be underestimated.[1][2][3] Assume that this compound may be harmful if swallowed, inhaled, or comes into contact with skin.[4][5]
-
Environmental Impact: Brominated organic compounds can be persistent in the environment and may have ecotoxicological effects.[6] Therefore, their release into the environment must be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any chemical waste.[7][8] Before beginning the disposal process, ensure you are equipped with the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat worn over appropriate clothing. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or vapors.[9] |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[4][5][9] Do not discharge this chemical into sinks, drains, or the general trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to facilitate compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for the collection of this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any residues in this designated container.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.[10]
Step 2: Labeling Your Waste Container
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.[8] The label on your this compound waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
Your name and laboratory contact information.
Step 3: Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general work areas and sources of ignition or incompatibility.[9]
-
In a location that minimizes the risk of spills or breakage.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact your EHS Office: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting them directly.
-
Provide Necessary Documentation: You will likely need to provide information about the waste, including its chemical composition and quantity.
-
Prepare for Pickup: Ensure the waste container is securely sealed and properly labeled before the scheduled pickup.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework: The "Cradle-to-Grave" Responsibility
The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste (the laboratory) is responsible for it from its creation to its ultimate disposal.[12] Adhering to the procedures outlined in this guide will help ensure your compliance with these important regulations.
By treating this compound with the respect it deserves as a potentially hazardous chemical and following these systematic disposal procedures, you contribute to a safer and more sustainable research environment.
References
- HP. (2022, May 19). Safety Data Sheet.
- (n.d.). 6-Bromobenzothiazole - Safety Data Sheet.
-
University of California. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 6-Bromobenzo[d]isothiazol-3-amine
This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Bromobenzo[d]isothiazol-3-amine (CAS No. 1379324-86-3). As a brominated aromatic amine, this compound necessitates stringent safety measures to mitigate potential health risks in research and development settings. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this chemical.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards.[1] A thorough understanding of these risks is the foundation of a safe laboratory environment.
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause irritation.[1]
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant damage.[1]
-
H335: May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]
Beyond these immediate hazards, it is crucial to recognize that aromatic amines as a class of compounds are associated with more severe health risks, including potential carcinogenicity and mutagenicity.[2][3][4] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity with prolonged exposure.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with Butyl or PVC gloves is recommended. Nitrile gloves are not advised as they offer poor resistance to aromatic hydrocarbons and amines.[5][6] | Aromatic amines can permeate standard laboratory gloves. Double-gloving provides an additional barrier against accidental exposure. |
| Eye Protection | Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over the goggles when there is a risk of splashing. | Protects against accidental splashes that can cause serious eye irritation. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a potential for aerosol generation. | Prevents the inhalation of fine particles that can cause respiratory tract irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn. Long pants and closed-toe shoes are required. | Protects the skin from accidental spills and contamination. |
Standard Operating Procedure for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe experimental outcome.
-
Designated Area: All handling of this compound solid should be conducted in a designated area within a certified chemical fume hood.
-
Spill Containment: Before weighing, place a disposable absorbent liner on the balance to contain any spills.
-
Weighing: Use a tared, sealed container for weighing. Avoid scooping directly from the stock bottle.
-
Cleaning: After weighing, carefully clean the spatula and any other utensils with a solvent-moistened wipe, which should be disposed of as hazardous waste.
The following diagram illustrates the critical steps for safely incorporating this compound into an experimental procedure.
Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[8][9] This includes contaminated solids (gloves, wipes, etc.) and liquid waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Containerization: Use robust, sealed containers for waste collection. Liquid waste containers should be placed in secondary containment to prevent spills.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Conclusion
The protocols outlined in this guide are designed to provide a framework for the safe handling of this compound. By fostering a culture of safety and adhering to these procedures, researchers can mitigate risks and focus on advancing their scientific endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work with this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
